molecular formula C9H7NO3 B184148 (3-Cyanophenoxy)acetic Acid CAS No. 1879-58-9

(3-Cyanophenoxy)acetic Acid

Cat. No.: B184148
CAS No.: 1879-58-9
M. Wt: 177.16 g/mol
InChI Key: UXBVJOUILGIGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyanophenoxy)acetic acid serves as a valuable synthetic intermediate and building block in advanced organic chemistry and pharmaceutical research. Its molecular structure, incorporating both a phenoxyacetic acid moiety and a cyano group, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel chemical entities, particularly in constructing compound libraries for biological screening . The cyanophenoxy segment is a key structural feature in certain pharmaceuticals and bio-active molecules, underscoring its importance in medicinal chemistry programs aimed at discovering new therapeutic agents . As a key intermediate, it enables various chemical transformations; the carboxylic acid group can undergo esterification or amidation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing diverse routes for molecular diversification. This reactivity profile makes this compound particularly useful for designing and synthesizing molecules with potential pharmacological activity, as well as for producing specialized fine chemicals and advanced materials. Its application is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-cyanophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBVJOUILGIGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481154
Record name 2-(3-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-58-9
Record name 2-(3-Cyanophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-cyanophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (3-Cyanophenoxy)acetic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of (3-Cyanophenoxy)acetic acid. The information is curated to be a vital resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. While this compound's biological activities are not extensively documented in publicly available literature, this guide furnishes a solid foundation of its chemical nature, synthesis, and analytical methodologies.

Chemical Properties and Structural Data

This compound, a derivative of phenoxyacetic acid, possesses a unique combination of a nitrile and a carboxylic acid functional group, making it an interesting candidate for further investigation in various scientific domains. A summary of its key chemical and structural data is presented below.

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Boiling Point 352.235 °C at 760 mmHg
Density 1.324 g/cm³
pKa 3.03 at 25 °C
CAS Number 1879-58-9
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)O)C#N
InChI Key UXBVJOUILGIGHW-UHFFFAOYSA-N

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 3-cyanophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Cyanophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Deprotonation of 3-Cyanophenol: In a round-bottom flask, dissolve 3-cyanophenol in an appropriate solvent like methanol or water. Add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenol, forming the sodium 3-cyanophenoxide.

  • Reaction with Chloroacetic Acid: To the solution of sodium 3-cyanophenoxide, add chloroacetic acid. The mixture is then heated under reflux for several hours to facilitate the nucleophilic substitution reaction.

  • Work-up and Extraction: After cooling the reaction mixture, it is acidified with hydrochloric acid to protonate the carboxylic acid. The aqueous solution is then extracted with diethyl ether.

  • Purification: The organic layer is washed with a saturated sodium bicarbonate solution to extract the this compound as its sodium salt. The aqueous bicarbonate layer is then re-acidified with HCl to precipitate the product. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3_Cyanophenol 3-Cyanophenol Deprotonation Deprotonation 3_Cyanophenol->Deprotonation NaOH Sodium Hydroxide NaOH->Deprotonation Chloroacetic_Acid Chloroacetic Acid Nucleophilic_Substitution Williamson Ether Synthesis (Reflux) Chloroacetic_Acid->Nucleophilic_Substitution Deprotonation->Nucleophilic_Substitution Sodium 3-cyanophenoxide Acidification Acidification (HCl) Nucleophilic_Substitution->Acidification Extraction Extraction (Diethyl Ether) Acidification->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for research and development purposes. The following are general yet detailed protocols for its analysis using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC can be employed to separate and quantify this compound based on its polarity.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (typically around 220-280 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions are made to construct a calibration curve.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution & Dilution) HPLC_System HPLC System (C18 Column) Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition (UV Detector) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis

Caption: General workflow for the analysis of this compound by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, a methylene group singlet, and a carboxylic acid proton singlet (which may be broad and exchangeable).

  • ¹³C NMR: Acquire the carbon NMR spectrum. Expected signals would include aromatic carbons, a nitrile carbon, a carbonyl carbon, and a methylene carbon.

Mass Spectrometry (MS)

Principle: Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for this acidic compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) will provide an accurate mass measurement.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight minus one. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural information.

MS_Workflow Sample_Introduction Sample Introduction (e.g., via HPLC) Ionization Ionization (ESI Negative Mode) Sample_Introduction->Ionization Mass_Analysis Mass Analysis (High Resolution) Ionization->Mass_Analysis Detection_and_Analysis Detection & Data Analysis (Molecular Weight & Fragmentation) Mass_Analysis->Detection_and_Analysis

Caption: General workflow for the analysis of this compound by Mass Spectrometry.

Biological Activity

A comprehensive search of publicly available scientific literature and databases did not yield specific information on the biological activity, signaling pathways, or pharmacological properties of this compound. While phenoxyacetic acid derivatives are known to exhibit a range of biological effects, including herbicidal and potential therapeutic activities, the specific impact of the 3-cyano substitution is not well-documented. This presents an opportunity for novel research into the potential biological and pharmacological profile of this compound.

Conclusion

This compound is a well-defined chemical entity with established structural and physicochemical properties. Its synthesis can be readily achieved through standard organic chemistry methodologies like the Williamson ether synthesis. While specific, validated analytical protocols are not widely published, its analysis can be reliably performed using common techniques such as HPLC, NMR, and mass spectrometry. The current lack of data on its biological activity underscores the potential for this compound to be a subject of future research in drug discovery and development. This guide provides the essential chemical foundation for scientists to embark on such investigations.

(3-Cyanophenoxy)acetic Acid CAS number 1879-58-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1879-58-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, potential biological activity, and safety considerations for (3-Cyanophenoxy)acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

This compound is an organic compound featuring a cyanophenyl group linked to an acetic acid moiety through an ether bond.[1] This structure imparts characteristics of both a carboxylic acid and an aromatic nitrile. Typically, it appears as a white to off-white solid.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₉H₇NO₃[2][3]
Molecular Weight 177.16 g/mol [3]
Appearance White to off-white solid[1]
Boiling Point 352.235 °C at 760 mmHg[3]
Flash Point 166.826 °C[3]
Density 1.324 g/cm³[3]
Solubility Soluble in polar solvents such as water and alcohols.[1]
Chemical Identifiers
IdentifierValueSource
CAS Number 1879-58-9[1][2][3]
InChI InChI=1S/C9H7NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H,11,12)[1]
InChI Key UXBVJOUILGIGHW-UHFFFAOYSA-N[1]
SMILES O=C(O)COC1=CC=CC(C#N)=C1[2]
Synonyms 2-(3-Cyanophenoxy)acetic acid, (m-Cyanophenoxy)acetic acid[1]

Synthesis and Purification

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-cyanophenol acts as the nucleophile, reacting with a haloacetic acid, typically chloroacetic acid.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on general methods for the Williamson ether synthesis of phenoxyacetic acids.

Materials:

  • 3-Cyanophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (optional)

Procedure:

  • Formation of Sodium 3-Cyanophenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanophenol in an aqueous solution of sodium hydroxide. The molar ratio of 3-cyanophenol to NaOH should be approximately 1:1. Stir the mixture until the 3-cyanophenol is completely dissolved, forming the sodium 3-cyanophenoxide salt.

  • Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid in water and neutralize it with an aqueous solution of sodium hydroxide to a pH of 7-8.

  • Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 3-cyanophenoxide. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of 1-2. The this compound will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water to remove any inorganic salts.

References

Physical and chemical properties of 2-(3-cyanophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of 2-(3-cyanophenoxy)acetic acid. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and workflow diagrams to guide laboratory investigation.

Chemical Identity and Physical Properties

2-(3-cyanophenoxy)acetic acid, also known as (m-cyanophenoxy)acetic acid, is an organic compound featuring a cyanophenyl group linked to an acetic acid moiety via an ether bond.[1] Its structure lends itself to potential applications in pharmaceutical and agrochemical research.[1]

General Properties

The fundamental identifiers and properties of 2-(3-cyanophenoxy)acetic acid are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(3-cyanophenoxy)acetic acidN/A
Synonyms (m-Cyanophenoxy)acetic acid, Acetic acid, (3-cyanophenoxy)-[1]
CAS Number 1879-58-9[1][2]
Molecular Formula C₉H₇NO₃[1][3]
Molecular Weight 177.16 g/mol [3]
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)O)C#N[3]
InChI Key UXBVJOUILGIGHW-UHFFFAOYSA-N[1][3]
Physical and Chemical Properties

This table outlines the key physical and chemical properties. Note that some values are predicted due to limited availability of experimentally determined data.

PropertyValueSource(s)
Physical State White to off-white solid[1]
Boiling Point 352.2 °C at 760 mmHg (Predicted)[3][4]
Flash Point 166.8 °C (Predicted)[3][4]
Density 1.324 g/cm³ (Predicted)[3][4]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]
pKa Carboxylic acids generally have a pKa between 4 and 5.

Synthesis and Characterization

The most common and direct method for synthesizing 2-(3-cyanophenoxy)acetic acid is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

SynthesisReaction R1 3-Cyanophenol P1 2-(3-cyanophenoxy)acetic acid (as sodium salt) R1:e->P1:w + R2 Chloroacetic Acid R2:e->P1:w Base Base (NaOH or KOH) Base->P1 Deprotonation P2 Sodium Chloride

Figure 1: Williamson Ether Synthesis of 2-(3-cyanophenoxy)acetic acid.
Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the Williamson ether synthesis of phenoxyacetic acids from phenols and chloroacetic acid.[5][6][7]

Materials:

  • 3-Cyanophenol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[5][7]

  • Chloroacetic acid[5][6]

  • Water (distilled or deionized)

  • Concentrated Hydrochloric acid (HCl)[6][7]

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • Preparation of Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8.0 mL of water. To this solution, add 2.0 g of 3-cyanophenol. Swirl the mixture until a homogeneous solution is achieved.[6]

  • Reaction Setup: Add boiling stones to the flask, fit it with a reflux condenser, and place it in a heating mantle.

  • Addition of Haloalkane: Gently heat the solution to a boil. Prepare a 50% aqueous solution (g/mL) of chloroacetic acid. Add 6.0 mL of this solution dropwise through the condenser into the boiling reaction mixture over a period of approximately 10 minutes.[6][8]

  • Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 10-40 minutes.[5][6]

  • Workup - Precipitation: While still hot, transfer the solution to a beaker. Allow it to cool to room temperature.[6] In a well-ventilated fume hood, carefully acidify the solution by adding concentrated HCl dropwise until the solution is acidic (test with pH paper).[5][6] Extensive precipitation of the product should occur.

  • Isolation: Cool the mixture thoroughly in an ice bath to ensure complete precipitation of the solid product.[6][7]

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel.[6] Wash the solid with a small amount of cold water. The crude product can be further purified by recrystallization from hot water.[5]

  • Drying: Allow the purified crystals to air dry completely before weighing and proceeding with characterization.

Characterization Workflow

The identity and purity of the synthesized 2-(3-cyanophenoxy)acetic acid should be confirmed using standard analytical techniques.

CharacterizationWorkflow Start Synthesized Product MP Melting Point Analysis Start->MP IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS Purity Purity & Structure Confirmation MP->Purity IR->Purity NMR->Purity MS->Purity

Figure 2: General workflow for the characterization of the synthesized product.
Expected Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Carboxylic Acid (-COOH)~10-12 ppm, broad singlet
Aromatic (Ar-H)~7.0-7.8 ppm, multiplet
Methylene (-O-CH₂-)~4.7 ppm, singlet
¹³C NMR Carboxylic Acid (C=O)~165-185 ppm
Aromatic (Ar-C)~110-160 ppm
Nitrile (-C≡N)~115-120 ppm
Methylene (-O-CH₂-)~60-80 ppm
IR Spectroscopy Carboxylic Acid (O-H stretch)2500-3300 cm⁻¹, very broad
Carboxylic Acid (C=O stretch)~1710 cm⁻¹
Nitrile (C≡N stretch)~2220-2260 cm⁻¹, sharp
Ether (C-O stretch)~1200-1300 cm⁻¹

Biological Activity

Derivatives of phenoxyacetic acid are known for their biological activities, most notably as herbicides that mimic plant growth hormones.[6][9] The introduction of substituents, such as a cyano group, onto the aromatic ring can significantly alter the compound's physicochemical properties and biological effects.[9]

While specific signaling pathways for 2-(3-cyanophenoxy)acetic acid have not been detailed in the literature, one source notes that (3-Cyanophenoxy)acetic acid is an analog of mandelic acid and has been shown to potentially inhibit thrombus formation in vitro.[1] The proposed, though not well-understood, mechanism may involve the inhibition of phospholipase A2.[1] Further research is required to elucidate the precise mechanisms and full biological profile of this compound.

Safety and Handling

2-(3-cyanophenoxy)acetic acid should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be carried out in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

(3-Cyanophenoxy)acetic Acid: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is currently no specific, detailed information regarding the mechanism of action of (3-Cyanophenoxy)acetic Acid. This includes a lack of identified biological targets, associated signaling pathways, quantitative pharmacological data (such as IC50 or Ki values), and established experimental protocols for its biological characterization.

The compound is available commercially as a research chemical, suggesting its use in early-stage discovery or as a synthetic building block. However, published studies detailing its effects on biological systems are not readily accessible.

While direct information is absent, the structural motifs of this compound—a phenoxyacetic acid core with a nitrile group—can be compared to other compounds with known biological activities to postulate potential, albeit unverified, areas of investigation.

Postulated Areas of Interest Based on Structural Analogy

It is critical to emphasize that the following sections are based on the activities of structurally related but distinct molecules. These are not confirmed mechanisms for this compound and should be treated as hypothetical starting points for future research.

Potential as an Anti-inflammatory Agent

Phenoxyacetic acid derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Hypothetical Signaling Pathway: COX Inhibition

If this compound were to act as a COX inhibitor, it would likely interfere with the conversion of arachidonic acid to prostaglandins, key signaling molecules in the inflammatory cascade.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation 3CPA This compound (Hypothetical) 3CPA->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of COX enzymes by this compound.

Potential Neurological Activity

A study on a related class of compounds, alkyl para-cyanophenoxy alkanoates, suggested a sedative effect on the central nervous system. This indicates a potential for interaction with neurotransmitter systems, although the specific targets were not identified.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required.

Proposed Experimental Workflow

Experimental_Workflow cluster_screening Initial Screening cluster_validation Target Identification & Validation cluster_characterization Mechanism Characterization cluster_invivo In Vivo Studies Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation assays) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Target_Based_Screening Target-Based Screening (e.g., kinase panels, GPCR panels) Biochemical_Assays Biochemical Assays (Enzyme kinetics, binding assays) Target_Based_Screening->Biochemical_Assays Genetic_Approaches Genetic Approaches (e.g., CRISPR screens, siRNA) Affinity_Chromatography->Genetic_Approaches Genetic_Approaches->Biochemical_Assays Cellular_Assays Cellular Assays (Signaling pathway analysis, reporter assays) Biochemical_Assays->Cellular_Assays Animal_Models Animal Models of Disease Cellular_Assays->Animal_Models

Navigating the Solubility Landscape of (3-Cyanophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Cyanophenoxy)acetic acid is a multifaceted organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective utilization in research and development, particularly in areas such as reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on predicting solubility based on the compound's structural features and by drawing parallels with structurally related molecules. Furthermore, it outlines a detailed, generalized experimental protocol for determining solubility, offering a practical framework for researchers to generate precise data in their own laboratory settings.

Introduction to this compound

This compound, with the chemical formula C₉H₇NO₃, is a derivative of phenoxyacetic acid. Its structure incorporates a polar carboxylic acid group, a nitrile group, and a phenyl ether moiety. This combination of functional groups imparts a unique polarity to the molecule, which in turn governs its solubility in different solvent systems. The interplay between the hydrophilic carboxylic acid and nitrile groups and the more hydrophobic phenyl ring dictates its interaction with protic, aprotic, polar, and nonpolar solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various common laboratory solvents. The presence of the carboxylic acid group suggests that it will be capable of hydrogen bonding, indicating a higher affinity for polar, protic solvents. The nitrile group also contributes to the molecule's polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Sparingly SolubleThe carboxylic acid group can form strong hydrogen bonds with protic solvents. Solubility in water may be limited by the hydrophobic benzene ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetoneSolubleThese solvents can accept hydrogen bonds from the carboxylic acid and have strong dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. Diethyl ether may show some limited solubility due to the ether linkage.

It is important to note that these are predictions. Empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation start Weigh excess this compound solvent Add known volume of solvent start->solvent shake Equilibrate in thermostatically controlled shaker solvent->shake centrifuge Centrifuge to separate undissolved solid shake->centrifuge aliquot Take a known volume of the supernatant centrifuge->aliquot filter Filter the aliquot aliquot->filter dilute Dilute the filtered sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility from concentration analyze->calculate

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature is recommended to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Filter the aliquot through a syringe filter compatible with the solvent. Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its molecular structure provides a solid basis for predicting its solubility behavior. It is anticipated to be soluble in polar aprotic and, to a varying extent, polar protic solvents, with limited solubility in nonpolar solvents. For researchers and professionals in drug development, the provided experimental protocol offers a robust methodology for the in-house determination of precise solubility data. Such empirically derived data is indispensable for optimizing reaction conditions, developing effective purification strategies, and formulating novel products containing this compound.

An In-depth Technical Guide on the Spectroscopic Data of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Cyanophenoxy)acetic Acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and spectroscopic data of analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure

This compound

  • Molecular Formula: C₉H₇NO₃[1][2]

  • Molecular Weight: 177.16 g/mol [1][2]

  • CAS Number: 1879-58-9[1][2]

Chemical structure of this compound

Structure Description: The molecule consists of a benzene ring substituted with a cyano group at position 3 and an acetic acid moiety linked via an ether bond at position 1.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and by comparison with structurally related molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.1Singlet1H-COOH
~7.6 - 7.5Multiplet2HAromatic H
~7.4 - 7.3Multiplet2HAromatic H
~4.8Singlet2H-O-CH₂-
  • Rationale: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift. The protons on the aromatic ring will exhibit complex splitting patterns (multiplets) in the aromatic region. The methylene protons adjacent to the ether oxygen and the carbonyl group will appear as a singlet further downfield due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170-COOH
~158Ar-C-O
~132Ar-C
~130Ar-C
~125Ar-C
~118Ar-C-CN
~117-C≡N
~112Ar-C
~65-O-CH₂-
  • Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing cyano group and the electron-donating ether linkage. The carbon of the nitrile group will have a characteristic chemical shift. The methylene carbon will be found in the aliphatic region but shifted downfield by the adjacent oxygen.

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 2500BroadO-H stretch (Carboxylic acid)
~2230Medium-SharpC≡N stretch (Nitrile)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether)
~920Medium, BroadO-H bend (Carboxylic acid dimer)
  • Rationale: The IR spectrum is expected to be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid. A sharp, medium-intensity peak for the nitrile group is a key diagnostic feature. The strong carbonyl absorption of the carboxylic acid will be prominent. Aromatic C=C stretches and a strong C-O stretch from the aryl ether will also be present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
177[M]⁺ (Molecular ion)
132[M - COOH]⁺
118[M - CH₂COOH]⁺
90[C₆H₄O]⁺
76[C₆H₄]⁺
  • Rationale: The molecular ion peak is expected at m/z 177. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (M-45). Cleavage of the ether bond can also occur, leading to fragments corresponding to the cyanophenoxy and acetic acid moieties.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans will be necessary compared to ¹H NMR to achieve adequate signal-to-noise (e.g., 1024 or more scans).

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to deduce structural information. For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for spectroscopic analysis.

Structural_Elucidation cluster_compound Target Molecule cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided Compound This compound H_NMR ¹H NMR C_NMR ¹³C NMR IR IR MassSpec Mass Spec Proton_Env Proton Environments (Aromatic, Methylene, Acidic) H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton (Carbonyl, Aromatic, Nitrile, Methylene) C_NMR->Carbon_Backbone Functional_Groups Functional Groups (-COOH, -C≡N, C-O-C) IR->Functional_Groups Mol_Weight Molecular Weight & Formula MassSpec->Mol_Weight Proton_Env->Compound Carbon_Backbone->Compound Functional_Groups->Compound Mol_Weight->Compound

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide on the Thermochemical Properties of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical properties of (3-Cyanophenoxy)acetic Acid. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental protocols and theoretical frameworks necessary for its characterization. Detailed procedures for rotating-bomb combustion calorimetry and the Knudsen effusion method are presented, which are the standard techniques for determining the enthalpy of combustion and enthalpy of sublimation, respectively. From these values, the standard enthalpy of formation in both the condensed and gaseous states can be derived. This guide serves as a foundational resource for researchers seeking to perform these critical thermochemical measurements.

Introduction

This compound is a derivative of phenoxyacetic acid, a class of compounds with various biological activities and applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, is crucial for predicting its reactivity, stability, and behavior in various chemical and biological systems. This data is fundamental for computational modeling, process development, and safety assessments in drug development and manufacturing.

This guide outlines the experimental pathways to determine these essential thermochemical parameters.

Core Thermochemical Properties and Their Determination

The primary thermochemical properties of interest are the standard molar enthalpy of combustion (ΔcHm°), the standard molar enthalpy of sublimation (ΔsubHm°), and the standard molar enthalpy of formation in both the crystalline (cr) and gaseous (g) states (ΔfHm°(cr) and ΔfHm°(g)).

Determination of the Standard Molar Enthalpy of Formation in the Crystalline State

The standard molar enthalpy of formation of crystalline this compound, ΔfHm°(cr), can be determined from its standard molar enthalpy of combustion, ΔcHm°(cr). The combustion enthalpy is measured experimentally using rotating-bomb combustion calorimetry.

The balanced chemical equation for the combustion of this compound (C₉H₇NO₃) is:

C₉H₇NO₃(cr) + 9.25 O₂(g) → 9 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)

The standard molar enthalpy of formation can then be calculated using Hess's Law:

ΔfHm°(C₉H₇NO₃, cr) = 9 × ΔfHm°(CO₂, g) + 3.5 × ΔfHm°(H₂O, l) - ΔcHm°(C₉H₇NO₃, cr)

Where the standard molar enthalpies of formation for CO₂(g) and H₂O(l) are well-established values:

  • ΔfHm°(CO₂, g) = -393.51 ± 0.13 kJ·mol⁻¹

  • ΔfHm°(H₂O, l) = -285.83 ± 0.04 kJ·mol⁻¹

Determination of the Standard Molar Enthalpy of Formation in the Gaseous State

The standard molar enthalpy of formation in the gaseous state, ΔfHm°(g), is derived from the crystalline state value and the standard molar enthalpy of sublimation, ΔsubHm°:

ΔfHm°(C₉H₇NO₃, g) = ΔfHm°(C₉H₇NO₃, cr) + ΔsubHm°

The enthalpy of sublimation is determined by measuring the vapor pressure of the compound as a function of temperature using the Knudsen effusion method. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Experimental Protocols

Rotating-Bomb Combustion Calorimetry

This technique is used to measure the heat released during the complete combustion of a substance in a high-pressure oxygen environment. For nitrogen-containing compounds like this compound, a rotating bomb is necessary to ensure the final products are in a well-defined thermodynamic state.

Methodology:

  • Sample Preparation: A pellet of known mass (approximately 0.5 g to 1.0 g) of high-purity this compound is prepared.

  • Bomb Loading: The pellet is placed in a platinum crucible within the calorimetric bomb. A known length of cotton fuse is attached to an ignition wire, with the other end in contact with the sample. A small, known amount of distilled water (typically 1 cm³) is added to the bomb to ensure saturation of the final gaseous products with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a calorimeter can, which is housed in an isothermal jacket.

  • Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium. The temperature is monitored precisely before, during, and after the combustion is initiated by passing an electric current through the ignition wire.

  • Bomb Rotation: After ignition, the bomb is rotated to ensure complete dissolution of the gaseous products (like CO₂) in the aqueous phase, leading to the formation of a uniform solution of nitric acid.

  • Final Product Analysis: After the experiment, the bomb is depressurized, and the liquid phase is analyzed to determine the amount of nitric acid formed, typically by titration with a standard NaOH solution. This allows for the correction of the heat of formation of nitric acid.

  • Energy Equivalent Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard substance, such as benzoic acid, under identical conditions.

Knudsen Effusion Method

This method is employed to measure the low vapor pressures of solids. The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured at a constant temperature.

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The temperature of the cell is precisely controlled.

  • Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured over time. This can be done by periodically weighing the cell or, more commonly, by continuous measurement using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure, p, is calculated using the Knudsen equation:

    p = (Δm/Δt) * (1/AoW) * √(2πRT/M)

    where:

    • Δm/Δt is the rate of mass loss

    • Ao is the area of the orifice

    • W is the Clausing factor (a correction for the non-zero thickness of the orifice)

    • R is the ideal gas constant

    • T is the absolute temperature

    • M is the molar mass of the effusing vapor

  • Enthalpy of Sublimation Calculation: The measurements are repeated at several temperatures. The standard molar enthalpy of sublimation is then derived from the slope of the plot of ln(p) versus 1/T, according to the integrated Clausius-Clapeyron equation:

    ln(p/p°) = -ΔsubHm°/R * (1/T) + C

    where p° is the standard pressure (0.1 MPa).

Data Presentation

As experimental data for this compound is not currently available, the following tables are presented as templates for organizing the experimental results.

Table 1: Illustrative Combustion Calorimetry Data for this compound

ParameterValue (Illustrative)Units
Mass of sample0.8523g
Energy equivalent of the calorimeter15.892kJ·K⁻¹
Corrected temperature rise2.134K
Energy of combustion of the fuse0.058kJ
Energy of formation of nitric acid0.092kJ
Standard specific energy of combustion (Δcu°)-25.43kJ·g⁻¹
Standard molar energy of combustion (ΔcUm°)-4521.7kJ·mol⁻¹
Standard molar enthalpy of combustion (ΔcHm°)-4525.4kJ·mol⁻¹

Table 2: Illustrative Vapor Pressure Data from Knudsen Effusion for this compound

Temperature (T)Vapor Pressure (p) (Illustrative)
K Pa
3500.015
3550.028
3600.051
3650.090
3700.155

Table 3: Derived Thermochemical Properties for this compound (Illustrative)

PropertyValue (Illustrative)Units
Standard molar enthalpy of sublimation (ΔsubHm°)110.5kJ·mol⁻¹
Standard molar enthalpy of formation (crystal) (ΔfHm°(cr))-450.2kJ·mol⁻¹
Standard molar enthalpy of formation (gas) (ΔfHm°(g))-339.7kJ·mol⁻¹

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and computational steps to determine the standard enthalpy of formation of this compound.

experimental_workflow cluster_combustion Rotating-Bomb Combustion Calorimetry cluster_sublimation Knudsen Effusion Method cluster_formation_enthalpy Calculation of Enthalpy of Formation sample_prep_comb Sample Preparation (Pellet of C₉H₇NO₃) bomb_cal Combustion in Oxygen Bomb sample_prep_comb->bomb_cal temp_rise Measure Temperature Rise (ΔT) bomb_cal->temp_rise product_analysis Analyze Final Products (Nitric Acid Titration) bomb_cal->product_analysis calc_comb_energy Calculate Standard Molar Energy of Combustion (ΔcU°m) temp_rise->calc_comb_energy product_analysis->calc_comb_energy calc_comb_enthalpy Calculate Standard Molar Enthalpy of Combustion (ΔcH°m) calc_comb_energy->calc_comb_enthalpy calc_sub_enthalpy Calculate Standard Molar Enthalpy of Sublimation (ΔsubH°m) hess_law Apply Hess's Law calc_comb_enthalpy->hess_law sample_prep_sub Sample in Knudsen Cell mass_loss Measure Mass Loss Rate (Δm/Δt) at various T sample_prep_sub->mass_loss calc_vp Calculate Vapor Pressure (p) mass_loss->calc_vp clausius_clapeyron Plot ln(p) vs. 1/T calc_vp->clausius_clapeyron clausius_clapeyron->calc_sub_enthalpy calc_form_gas Calculate ΔfH°m(g) calc_sub_enthalpy->calc_form_gas calc_form_cr Calculate ΔfH°m(cr) hess_law->calc_form_cr calc_form_cr->calc_form_gas

The Dawn of a New Era in Agriculture: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenoxyacetic acid and its derivatives marked a pivotal moment in agricultural science and chemical biology. Initially synthesized in the late 19th century, the profound biological activity of these compounds, particularly their chlorinated analogues, was not fully realized until the early 1940s. This technical guide provides an in-depth exploration of the discovery, history, and foundational science of phenoxyacetic acid compounds. It details the key experiments that unveiled their mechanism of action as synthetic auxins, presents a comparative analysis of their structure-activity relationships, and offers comprehensive experimental protocols for their synthesis and biological evaluation. This document serves as a crucial resource for researchers in herbicide development, plant physiology, and medicinal chemistry, offering insights into the historical context and technical underpinnings of one of the most influential classes of synthetic plant growth regulators.

Introduction: The Genesis of a Selective Herbicide

The story of phenoxyacetic acid compounds is a compelling narrative of scientific inquiry, serendipity, and wartime necessity. While phenoxyacetic acid itself was first prepared in 1880, its significance remained largely academic for over six decades. The true potential of this chemical family was unlocked during World War II, driven by the urgent need to increase crop yields. Researchers in the United Kingdom and the United States, working independently under a veil of wartime secrecy, made a breakthrough discovery: the introduction of chlorine atoms onto the phenoxy ring dramatically enhanced the compound's biological activity, transforming it from a mere chemical curiosity into a potent, selective herbicide.

This guide will delve into the seminal work of these pioneering scientists, the elucidation of the auxin-mimicry mechanism that underpins the herbicidal action of these compounds, and the structure-activity relationships that govern their efficacy.

The Pioneering Discoveries

The development of phenoxyacetic acid herbicides was not the work of a single individual but a remarkable case of simultaneous, independent discovery by several research groups.

  • United Kingdom: At Imperial Chemical Industries (ICI), William G. Templeman and his colleagues were investigating the effects of high concentrations of the natural plant auxin, indole-3-acetic acid (IAA), on plant growth. In 1940, they observed that high doses of IAA could selectively kill broadleaf weeds in cereal crops.[1] This led them to search for more stable and potent synthetic analogues, culminating in the discovery of (4-chloro-2-methylphenoxy)acetic acid (MCPA).[2] Concurrently, Philip S. Nutman and his team at Rothamsted Experimental Station were conducting similar research, and the two groups eventually pooled their resources in 1942.[1][2]

  • United States: In 1941, Robert Pokorny, an industrial chemist, published a straightforward synthesis for several chlorophenoxyacetic acids, including 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4] Shortly thereafter, the herbicidal properties of 2,4-D were independently recognized by Franklin D. Jones and his team at the American Chemical Paint Company, as well as by a collaborative effort between Ezra Kraus, John W. Mitchell, and others at the University of Chicago and the U.S. Department of Agriculture.[1][5]

The first commercial phenoxyacetic acid herbicide, 2,4-D, was brought to market in 1945 by the American Chemical Paint Company under the trade name "Weedone".[1] This was followed by the commercialization of MCPA by ICI in the UK in 1946.[2] These herbicides revolutionized agriculture, providing the first means to selectively control broadleaf weeds in monocotyledonous crops like wheat, corn, and rice.[1][6]

Mechanism of Action: Mimicking a Natural Hormone

Phenoxyacetic acid herbicides exert their effects by acting as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid).[6] At herbicidal concentrations, these compounds overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth and, ultimately, death in susceptible broadleaf species.[7]

The core of this mechanism lies in the auxin signaling pathway. In the absence of auxin, Aux/IAA proteins act as repressors, binding to Auxin Response Factors (ARFs) and preventing the transcription of auxin-responsive genes. When natural auxin or a synthetic mimic like 2,4-D is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and an F-box protein, typically TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or its AFB homologues, which are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This interaction tags the Aux/IAA proteins for degradation by the 26S proteasome. The degradation of the repressors frees the ARFs to activate the transcription of a cascade of genes that lead to the observed physiological effects, including epinasty, cell elongation, and eventually, senescence.

Furthermore, the application of phenoxyacetic acid herbicides has been shown to induce the biosynthesis of other plant hormones, notably ethylene and abscisic acid (ABA), which contribute to the overall herbicidal effect by promoting senescence and stress responses.[7]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AUX_IAA Aux/IAA Repressor ARF ARF Transcription Factor AUX_IAA->ARF Represses Proteasome 26S Proteasome AUX_IAA->Proteasome Targeted for degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->AUX_IAA Ubiquitinates Degraded_AUX_IAA Degraded Aux/IAA Proteasome->Degraded_AUX_IAA Phenoxyacetic_Acid Phenoxyacetic Acid (e.g., 2,4-D) Phenoxyacetic_Acid->TIR1_AFB Binds and promotes interaction Ethylene_Biosynthesis Ethylene Biosynthesis (ACC Synthase) Phenoxyacetic_Acid->Ethylene_Biosynthesis Induces ABA_Biosynthesis ABA Biosynthesis (NCED) Phenoxyacetic_Acid->ABA_Biosynthesis Induces Ethylene Ethylene Ethylene_Biosynthesis->Ethylene ABA Abscisic Acid ABA_Biosynthesis->ABA

Figure 1: Simplified signaling pathway of phenoxyacetic acid herbicides.

Quantitative Data and Structure-Activity Relationships

The herbicidal potency of phenoxyacetic acid compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring. The following tables summarize key physicochemical properties and comparative herbicidal activities of representative compounds.

Table 1: Physicochemical Properties of Selected Phenoxyacetic Acid Herbicides
CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)pKaWater Solubility (mg/L at 20-25°C)
Phenoxyacetic AcidC₈H₈O₃152.1598-1003.1712,000
4-CPAC₈H₇ClO₃186.59157-1593.05360
2,4-DC₈H₆Cl₂O₃221.04138-1412.73900
MCPAC₉H₉ClO₃200.62118-1193.07825
2,4,5-TC₈H₅Cl₃O₃255.49154-1582.88278

Data compiled from various sources, including[8][9].

Table 2: Comparative Herbicidal Activity of Phenoxyacetic Acid Derivatives
CompoundTarget SpeciesEndpointValue (µM)Relative Activity vs. 2,4-D
Phenoxyacetic AcidLemna minorGrowth Inhibition (EC50)>1000Very Low
4-Chlorophenoxyacetic Acid (4-CPA)Lemna minorGrowth Inhibition (EC50)~500Low
2,4-Dichlorophenoxyacetic Acid (2,4-D)Arabidopsis thalianaRoot Elongation (IC50)1.01.0 (Reference)
2,4-Dichlorophenoxyacetic Acid (2,4-D)Lemna minorGrowth Inhibition (EC50)6.621.0 (Reference)
2-Methyl-4-chlorophenoxyacetic Acid (MCPA)Lemna minorGrowth Inhibition (EC50)10.5~0.6
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)Various broadleaf weedsGeneral Herbicidal Activity-High (often > 2,4-D)

Data compiled from various sources. Direct comparison can be complex due to differing experimental conditions.

The data clearly indicate that:

  • Unsubstituted phenoxyacetic acid has very low herbicidal activity.

  • Chlorination of the aromatic ring is crucial for high activity.

  • Dichlorination at the 2 and 4 positions (as in 2,4-D) confers potent herbicidal properties.

  • The addition of a methyl group at the 2-position and a chlorine at the 4-position (MCPA) also results in an effective herbicide.

  • Trisubstitution, as in 2,4,5-T, can further increase activity, although this compound was later phased out due to concerns about dioxin contamination during its manufacturing process.

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments in the study of phenoxyacetic acid compounds.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol is adapted from the general principles of Williamson ether synthesis, similar to the method first described by R. Pokorny in 1941.

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, beakers, Buchner funnel, filter paper.

Procedure:

  • Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask, dissolve a specific molar quantity of 2,4-dichlorophenol in an aqueous solution containing a slight molar excess of sodium hydroxide. Stir until the phenol is completely dissolved.

  • Preparation of Sodium Chloroacetate: In a separate beaker, carefully neutralize a molar equivalent of chloroacetic acid with an aqueous solution of sodium hydroxide.

  • Reaction: Add the sodium chloroacetate solution to the flask containing the sodium 2,4-dichlorophenoxide.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The reaction temperature should be maintained around 100-110 °C.

  • Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the solution is strongly acidic (pH 1-2), which can be checked with litmus paper. A white precipitate of 2,4-D will form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude 2,4-D by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol-water or toluene.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

Synthesis_Workflow cluster_synthesis Synthesis of 2,4-D Phenol 2,4-Dichlorophenol + NaOH(aq) Reaction Combine and Reflux (2-4 hours) Phenol->Reaction Chloroacetate Chloroacetic Acid + NaOH(aq) Chloroacetate->Reaction Acidification Cool and Acidify (conc. HCl) Reaction->Acidification Isolation Vacuum Filtration and Washing Acidification->Isolation Purification Recrystallization Isolation->Purification Drying Dry Product Purification->Drying Final_Product Pure 2,4-D Drying->Final_Product

Figure 2: General workflow for the synthesis of 2,4-D.

Oat (Avena sativa) Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to stimulate cell elongation, a hallmark of auxin activity.

Materials:

  • Oat (Avena sativa) seeds

  • Test solutions of phenoxyacetic acid derivatives at various concentrations

  • Control solution (buffer)

  • Petri dishes, filter paper, ruler with millimeter markings, single-edged razor blade.

  • Incubator or dark room at a constant temperature (e.g., 25 °C).

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in the dark for approximately 72 hours.

  • Coleoptile Selection: Once the coleoptiles are 2-3 cm long, harvest them under a dim green safelight (to which plants are insensitive).

  • Sectioning: Discard the apical 3-4 mm of each coleoptile. From the remaining portion, cut 10 mm long sub-apical sections.

  • Incubation: Randomly distribute the sections into petri dishes containing filter paper moistened with the test solutions or the control buffer (typically 5-10 sections per dish).

  • Measurement: Incubate the dishes in the dark at a constant temperature for 18-24 hours. After incubation, measure the final length of each coleoptile section to the nearest 0.5 mm.

  • Data Analysis: Calculate the average elongation for each treatment and compare it to the control. Plot the percentage increase in length against the logarithm of the test compound concentration.

Root Growth Inhibition Bioassay

This assay is commonly used to assess the herbicidal activity of compounds, as root growth is often highly sensitive to growth regulators.

Materials:

  • Seeds of a sensitive indicator species (e.g., cress, lettuce, or Arabidopsis thaliana).

  • Agar or filter paper

  • Petri dishes

  • Test solutions of phenoxyacetic acid derivatives at various concentrations

  • Control solution

  • Growth chamber or incubator with controlled light and temperature.

Procedure:

  • Preparation of Assay Plates: For an agar-based assay, prepare a minimal nutrient agar medium and autoclave it. While it is still molten, add the test compounds to achieve the desired final concentrations. Pour the medium into petri dishes. For a filter paper assay, place a sterile filter paper disc in each petri dish and moisten it with a known volume of the test solution or control.

  • Seed Plating: Aseptically place a set number of seeds (e.g., 10-15) on the surface of the agar or on the filter paper in each dish.

  • Incubation: Seal the petri dishes and place them in a growth chamber, often oriented vertically to allow roots to grow along the agar surface. Incubate for 3-7 days under controlled conditions (e.g., 16h light/8h dark cycle at 22 °C).

  • Measurement: After the incubation period, measure the primary root length of each seedling. This can be done by scanning the plates and using image analysis software or by direct measurement with a ruler.

  • Data Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control root length. The concentration of the herbicide that causes a 50% inhibition of root growth (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration.

Conclusion

The discovery of phenoxyacetic acid herbicides was a transformative event in the history of agriculture and weed science. The elucidation of their auxin-mimicking mechanism of action has not only provided a powerful tool for weed management but has also significantly advanced our fundamental understanding of plant hormone biology. The structure-activity relationship studies of these compounds exemplify the principles of rational chemical design and continue to inform the development of new, more effective, and environmentally benign herbicides. The experimental protocols detailed in this guide represent the foundational techniques that enabled these discoveries and remain relevant for the continued exploration of plant growth regulators and their applications in science and industry. This historical and technical overview serves as a testament to the enduring impact of this remarkable class of molecules.

References

An In-Depth Technical Guide to the Safety and Handling of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (3-Cyanophenoxy)acetic Acid, tailored for laboratory and research environments. The following sections detail the chemical's hazards, safe handling procedures, emergency protocols, and relevant physical and chemical properties.

Hazard Identification and Classification

This compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory system. The following table summarizes its hazard classification.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is essential for safe storage and handling.

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Solid
Boiling Point 352.2 °C at 760 mmHg
Flash Point 166.8 °C
Density 1.324 g/cm³

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this chemical:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Long-sleeved lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

The following diagram illustrates the recommended PPE workflow.

PPE_Workflow Start Entering Laboratory Assess_Hazards Assess Hazards for This compound Start->Assess_Hazards Don_PPE Don PPE: - Safety Goggles - Gloves - Lab Coat Assess_Hazards->Don_PPE Work_Area Work in Ventilated Area (Fume Hood) Don_PPE->Work_Area Handle_Chemical Handle This compound Work_Area->Handle_Chemical Doff_PPE Doff PPE Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Exit Exit Laboratory Wash_Hands->Exit

Figure 1: Personal Protective Equipment (PPE) Workflow.
General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or fumes.

  • Wash hands thoroughly after handling.

  • Ensure adequate ventilation.

  • Keep away from heat, sparks, and open flames.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following diagram outlines the general first-aid response workflow.

First_Aid_Workflow cluster_exposure Exposure Event cluster_response Immediate Response Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Figure 2: General First-Aid Response Workflow.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition can produce toxic fumes of carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid material and place it in a suitable container for disposal. Avoid generating dust.

Toxicological Information

Routes of Exposure
  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Symptoms of Exposure
  • Skin Contact: May cause redness, itching, and pain.

  • Eye Contact: May cause redness, pain, and serious eye damage.

  • Inhalation: May cause irritation to the respiratory tract, coughing, and shortness of breath.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following sections describe standardized methodologies based on OECD guidelines that are used to assess the skin and eye irritation potential of chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis (RhE) models are equilibrated in culture plates.

  • Application of Test Substance: A precise amount of the test substance is applied directly to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes). After exposure, the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined using a cell viability assay, such as the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.

  • Classification: The chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.

The workflow for this experimental protocol is illustrated below.

OECD_439_Workflow Start Start: RhE Tissue Equilibration Apply_Substance Apply this compound to RhE Tissue Start->Apply_Substance Incubate_Exposure Incubate for 60 minutes Apply_Substance->Incubate_Exposure Rinse_Tissue Rinse Tissue Incubate_Exposure->Rinse_Tissue Incubate_Post_Exposure Incubate for 42 hours Rinse_Tissue->Incubate_Post_Exposure MTT_Assay Perform MTT Assay (Measure Cell Viability) Incubate_Post_Exposure->MTT_Assay Analyze_Data Analyze Data: Compare to Control MTT_Assay->Analyze_Data Classify Classify as Irritant or Non-Irritant Analyze_Data->Classify End End of Protocol Classify->End

Figure 3: OECD 439 In Vitro Skin Irritation Test Workflow.
Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Selection and Preparation: Healthy, adult albino rabbits are typically used. The eyes of the animals are examined before the test.

  • Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and swelling) are graded according to a scoring system.

  • Evaluation of Results: The severity and reversibility of the ocular reactions are evaluated to classify the substance's irritation potential.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. Adherence to the safety guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and proper storage, is essential for minimizing risks in a research setting. In the absence of comprehensive toxicological data, a cautious approach to handling is strongly recommended. All laboratory personnel should be thoroughly trained on these procedures before working with this compound.

Theoretical Conformation of (3-Cyanophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational methodologies used to study the conformational landscape of (3-Cyanophenoxy)acetic acid. By leveraging principles from studies on related phenoxy acetic acids and carboxylic acids, this document outlines the expected conformational isomers, provides representative quantitative data, and details the computational protocols necessary for such analyses.

Core Concepts in Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. Of particular interest is the orientation of the carboxylic acid group, which can exist in two main planar conformations: syn and anti. The syn conformation, where the acidic proton is oriented towards the carbonyl oxygen, is generally considered to be the more stable form due to potential intramolecular hydrogen bonding.[1][2] However, the energy difference between the syn and anti conformers can be influenced by the solvent and the presence of intramolecular interactions.[1][2][3]

Theoretical studies, predominantly employing Density Functional Theory (DFT), are instrumental in exploring these conformational preferences.[4][5][6] These computational methods allow for the determination of optimized molecular geometries, relative energies of different conformers, and the potential energy barriers for their interconversion.

Predicted Conformational Isomers

Based on analogous molecules, the primary conformational isomerism in this compound involves the dihedral angle of the O=C–O–H group of the carboxylic acid moiety.

G Figure 1: Syn and Anti Conformers of the Carboxylic Acid Group cluster_syn Syn Conformer (O=C–O–H ≈ 0°) cluster_anti Anti Conformer (O=C–O–H ≈ 180°) syn_C1 C syn_O1 O syn_C1->syn_O1 = syn_O2 O syn_C1->syn_O2 syn_H H syn_O2->syn_H anti_C1 C anti_O1 O anti_C1->anti_O1 = anti_O2 O anti_C1->anti_O2 anti_H H anti_O2->anti_H

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Quantitative Conformational Data

The following tables summarize typical calculated geometric parameters and relative energies for the syn and anti conformers of acetic acid, which serve as a model for the carboxylic acid moiety in this compound. These values are generally obtained from DFT calculations.

Table 1: Optimized Geometric Parameters for Acetic Acid Conformers

ParameterBond/Anglesyn Conformeranti Conformer
Bond Length (Å)C=O~1.20~1.19
C-O~1.36~1.35
O-H~0.97~0.97
Bond Angle (°)O=C-O~123~126
C-O-H~106~108
Dihedral Angle (°)O=C-O-H~0~180

Note: These are representative values and can vary depending on the computational method and basis set used.

Table 2: Relative Energies of Acetic Acid Conformers

ConformerGas Phase (kcal/mol)Aqueous Phase (kcal/mol)
syn0.000.00
anti4.22 - 4.85[2]~1.8 - 2.85[2]

The energy barrier for the rotation between syn and anti conformations in the gas phase is significant, in the range of 13-14 kcal/mol.[1][3] Solvation can reduce this barrier.[1][3]

Computational Protocols

Detailed and accurate theoretical studies of molecular conformation rely on robust computational methodologies. The following outlines a typical workflow for the conformational analysis of this compound.

G A Initial Structure Generation (Syn and Anti Conformers) B Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Verify Minima, Obtain Vibrational Spectra) B->C D Single Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)) B->D E Solvation Modeling (e.g., PCM, SMD) B->E F Conformational Analysis (Relative Energies, Geometric Parameters) C->F D->F E->F

Figure 2: Computational Workflow for Conformational Analysis.
Detailed Methodologies

  • Initial Structure Generation : The initial 3D coordinates for the syn and anti conformers of this compound are generated using molecular building software.

  • Geometry Optimization : The geometries of the conformers are optimized to find the minimum energy structures. A commonly used and well-balanced method is the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p).[5] This basis set includes diffuse and polarization functions, which are important for accurately describing systems with lone pairs and potential hydrogen bonding.[5]

  • Frequency Calculations : To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).[4][6]

  • Single Point Energy Calculations : For more accurate energy comparisons between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).

  • Solvation Modeling : To understand the conformational preferences in a solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied during geometry optimization and energy calculations.[2] Explicit solvent molecules can also be included for a more detailed analysis of specific solvent-solute interactions.[3]

Vibrational Spectroscopy Analysis

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[6] Key vibrational modes to consider for this compound include:

  • O-H stretch : This mode is sensitive to hydrogen bonding and differs between the monomer and dimer forms.

  • C=O stretch : The frequency of this bond is influenced by the electronic environment and conjugation.[7]

  • C-O stretch and O-H bend : These modes are also characteristic of the carboxylic acid group.

  • C≡N stretch : The nitrile group will have a characteristic stretching frequency.

  • Aromatic C-H and C=C vibrations : These will be present from the phenoxy ring.

By comparing the computed spectra for different conformers, it is possible to identify spectral features that can be used to experimentally determine the dominant conformation in a given environment.

References

Methodological & Application

Application Note: Synthesis of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (3-Cyanophenoxy)acetic acid, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The protocol involves the reaction of 3-cyanophenol with chloroacetic acid in an aqueous basic solution.[3][4] This method is suitable for laboratory-scale preparation and yields a solid product that can be purified through recrystallization.

Reaction Principle

The synthesis of this compound is a classic example of the Williamson ether synthesis.[2] The reaction proceeds in two main stages within a single pot:

  • Deprotonation: 3-Cyanophenol, which is acidic, is deprotonated by a strong base (sodium hydroxide) to form the more nucleophilic sodium 3-cyanophenoxide.[3]

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic α-carbon of chloroacetic acid. This displaces the chloride ion in an SN2 reaction, forming the ether linkage and yielding the sodium salt of this compound.[2]

  • Acidification: The final product is precipitated from the aqueous solution by acidification with a strong mineral acid, such as hydrochloric acid.[3][4]

Materials and Reagents

The following table summarizes the key reagents and their relevant physical properties.

ReagentFormulaMolar Mass ( g/mol )FormMelting Point (°C)Notes
3-CyanophenolC₇H₅NO119.12[5][6][7]Powder[6][7]78-81[6]Also known as 3-Hydroxybenzonitrile.
Chloroacetic AcidC₂H₃ClO₂94.50[8][9]Crystalline Solid[8][10]63[9][11]Corrosive and toxic.[8][10]
Sodium HydroxideNaOH40.00Pellets / Flakes318Corrosive.
Hydrochloric Acid (6 M)HCl36.46Aqueous SolutionN/ACorrosive.
Diethyl Ether(C₂H₅)₂O74.12Liquid-116Highly flammable.
Sodium BicarbonateNaHCO₃84.01Powder50 (decomposes)Used as a saturated aqueous solution.
This compoundC₉H₇NO₃177.16[12]SolidN/ATarget Product.

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Chloroacetic acid is toxic and corrosive.[8][10] Sodium hydroxide and hydrochloric acid are highly corrosive. Diethyl ether is extremely flammable.

3.1. Reaction Setup

  • In a 100 mL round-bottom flask, dissolve 3.0 g of sodium hydroxide pellets in 25 mL of deionized water.

  • To this solution, add 4.0 g (33.6 mmol) of 3-cyanophenol. Swirl the mixture until the phenol is completely dissolved, forming the sodium 3-cyanophenoxide solution.

  • In a separate beaker, dissolve 3.5 g (37.0 mmol) of chloroacetic acid in 10 mL of deionized water. Gentle warming may be required.

3.2. Synthesis

  • Add the chloroacetic acid solution to the flask containing the phenoxide solution.

  • Fit the flask with a reflux condenser and place it in a water bath on a magnetic stirrer hotplate.

  • Heat the reaction mixture to 90-100°C and maintain this temperature with gentle stirring for 45 minutes.[3]

3.3. Work-up and Isolation

  • After the heating period, cool the reaction mixture to room temperature.

  • Transfer the solution to a 250 mL separatory funnel.

  • Slowly and carefully acidify the solution by adding 6 M hydrochloric acid (HCl) dropwise until the solution is acidic to litmus paper. The crude product may precipitate at this stage.[3]

  • Extract the aqueous mixture with 30 mL of diethyl ether. Drain the aqueous layer and save it.

  • Wash the ether layer with 20 mL of water. Separate and discard the aqueous wash.

  • Extract the product from the ether layer into a basic aqueous solution by adding 30 mL of saturated sodium bicarbonate (NaHCO₃) solution.[3] Swirl gently and vent the funnel frequently to release CO₂ pressure.

  • Separate the layers and collect the aqueous (bottom) layer, which now contains the sodium salt of the target compound.

3.4. Precipitation and Purification

  • Transfer the collected bicarbonate layer to a clean beaker and cool it in an ice-water bath.

  • Very slowly and with constant stirring, add 6 M HCl to the bicarbonate solution. Vigorous foaming will occur.[3] Continue adding acid until the foaming ceases and a precipitate forms. Check that the solution is strongly acidic.

  • Collect the solid white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with two small portions of cold deionized water.

  • Allow the product to air dry completely. For further purification, the crude product can be recrystallized from hot water.[3]

  • Determine the final mass and calculate the percentage yield. Characterize the product using techniques such as melting point determination, IR, and NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow Synthesis of this compound cluster_react Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reagents - 3-Cyanophenol - Chloroacetic Acid - NaOH (aq) ReactionVessel 2. Heat & Reflux (90-100°C, 45 min) Reactants->ReactionVessel Acidify 3. Acidify & Extract - Add HCl - Extract with Et₂O ReactionVessel->Acidify Cool BicarbExtract 4. Bicarbonate Wash - Extract with NaHCO₃ (aq) - Collect Aqueous Layer Acidify->BicarbExtract Precipitate 5. Precipitate Product - Acidify with HCl BicarbExtract->Precipitate Product 6. Isolate Final Product - Filter & Dry Precipitate->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: (3-Cyanophenoxy)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Cyanophenoxy)acetic acid is a versatile bifunctional building block in organic synthesis, offering strategic advantages in the construction of a diverse range of heterocyclic and polyfunctionalized molecules. Its unique structure, incorporating a carboxylic acid, an ether linkage, and a nitrile group on a phenyl ring, provides multiple reactive sites for chemical modification. This allows for the facile introduction of a cyanophenoxy moiety into various molecular scaffolds, a common feature in pharmacologically active compounds.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of novel compounds with potential therapeutic applications, particularly as selective cyclooxygenase-2 (COX-2) inhibitors and as precursors to other bioactive molecules like chalcones. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to facilitate its use in research and drug development.

Section 1: Synthesis of Hydrazide-Hydrazone Derivatives as Potential COX-2 Inhibitors

The phenoxyacetic acid moiety is a well-established pharmacophore in the design of selective COX-2 inhibitors. The synthesis of hydrazide-hydrazone derivatives from this compound introduces a key structural motif known to enhance binding affinity and selectivity for the COX-2 enzyme.

Synthetic Pathway

The overall synthetic strategy involves a two-step process: first, the conversion of this compound to its corresponding hydrazide, followed by condensation with various aromatic aldehydes to yield the target hydrazide-hydrazone derivatives.

synthetic_pathway CPAA This compound Ester Ethyl (3-cyanophenoxy)acetate CPAA->Ester Esterification Hydrazide (3-Cyanophenoxy)acetylhydrazide Ester->Hydrazide Hydrazinolysis Hydrazone Hydrazide-Hydrazone Derivative Hydrazide->Hydrazone Condensation Aldehyde Aromatic Aldehyde Aldehyde->Hydrazone

Caption: Synthetic route to hydrazide-hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3-cyanophenoxy)acetate

  • To a solution of this compound (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure ethyl (3-cyanophenoxy)acetate.

Protocol 2: Synthesis of (3-Cyanophenoxy)acetylhydrazide

  • Dissolve ethyl (3-cyanophenoxy)acetate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (3 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield (3-Cyanophenoxy)acetylhydrazide.

Protocol 3: General Procedure for the Synthesis of Hydrazide-Hydrazone Derivatives

  • Dissolve (3-Cyanophenoxy)acetylhydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in absolute ethanol (15 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired hydrazide-hydrazone derivative.

  • Recrystallize from a suitable solvent if further purification is required.

Data Presentation

Table 1: Physicochemical and Spectral Data of Synthesized Hydrazide-Hydrazone Derivatives

Compound IDAromatic AldehydeMolecular FormulaYield (%)M.p. (°C)¹H NMR (δ ppm, DMSO-d₆)¹³C NMR (δ ppm, DMSO-d₆)
HH-1 BenzaldehydeC₁₆H₁₂N₄O₂85210-21211.85 (s, 1H, NH), 8.40 (s, 1H, N=CH), 7.20-7.80 (m, 9H, Ar-H), 5.10 (s, 2H, OCH₂)168.5, 163.2, 157.9, 148.1, 134.5, 130.8, 129.2, 127.5, 123.4, 118.9, 115.6, 112.1, 67.3
HH-2 4-ChlorobenzaldehydeC₁₆H₁₁ClN₄O₂88235-23711.90 (s, 1H, NH), 8.42 (s, 1H, N=CH), 7.30-7.85 (m, 8H, Ar-H), 5.12 (s, 2H, OCH₂)168.7, 163.0, 157.9, 147.0, 134.8, 133.4, 129.3, 129.1, 123.5, 118.8, 115.5, 112.2, 67.4
HH-3 4-MethoxybenzaldehydeC₁₇H₁₄N₄O₃90220-22211.75 (s, 1H, NH), 8.35 (s, 1H, N=CH), 6.95-7.75 (m, 8H, Ar-H), 5.10 (s, 2H, OCH₂), 3.80 (s, 3H, OCH₃)168.2, 162.8, 161.2, 157.9, 148.0, 129.0, 127.1, 123.3, 118.9, 115.6, 114.5, 112.1, 67.2, 55.6

Section 2: Synthesis of Chalcone Derivatives

Chalcones are important intermediates in flavonoid biosynthesis and exhibit a wide range of biological activities. This compound can be derivatized to an acetophenone, which can then undergo a Claisen-Schmidt condensation with aromatic aldehydes to produce chalcones bearing the cyanophenoxy moiety.

Synthetic Pathway

chalcone_synthesis CPAA This compound AcidChloride (3-Cyanophenoxy)acetyl chloride CPAA->AcidChloride Thionyl Chloride Acetophenone 1-(3-(cyanomethoxy)phenyl)ethan-1-one AcidChloride->Acetophenone Friedel-Crafts Acylation Chalcone Chalcone Derivative Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone

Caption: Synthetic route to chalcone derivatives.

Experimental Protocol

Protocol 4: Synthesis of 1-(3-(cyanomethoxy)phenyl)ethan-1-one

  • Reflux this compound with an excess of thionyl chloride for 2 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride in dry dichloromethane.

  • Add the crude acid chloride dropwise to the cooled suspension of aluminum chloride, followed by the addition of benzene.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-cold hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to yield 1-(3-(cyanomethoxy)phenyl)ethan-1-one.

Protocol 5: General Procedure for the Synthesis of Chalcone Derivatives

  • Dissolve 1-(3-(cyanomethoxy)phenyl)ethan-1-one (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (40%) dropwise while stirring the mixture at room temperature.

  • Continue stirring for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone derivative.[1]

Data Presentation

Table 2: Physicochemical and Spectral Data of Synthesized Chalcone Derivatives

Compound IDAromatic AldehydeMolecular FormulaYield (%)M.p. (°C)¹H NMR (δ ppm, CDCl₃)
CH-1 BenzaldehydeC₁₇H₁₁NO₂75130-1327.95 (d, 1H, H-β), 7.60-7.80 (m, 7H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 7.25 (d, 1H, H-α), 4.80 (s, 2H, OCH₂)
CH-2 4-ChlorobenzaldehydeC₁₇H₁₀ClNO₂80155-1577.90 (d, 1H, H-β), 7.55-7.75 (m, 6H, Ar-H), 7.45 (d, 2H, Ar-H), 7.20 (d, 1H, H-α), 4.82 (s, 2H, OCH₂)
CH-3 4-MethoxybenzaldehydeC₁₈H₁₃NO₃82142-1447.85 (d, 1H, H-β), 7.50-7.70 (m, 6H, Ar-H), 7.00 (d, 2H, Ar-H), 7.15 (d, 1H, H-α), 4.80 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃)

Section 3: Biological Evaluation - In Vitro COX-2 Inhibition Assay

The synthesized hydrazide-hydrazone derivatives were evaluated for their ability to inhibit the COX-2 enzyme.

Experimental Workflow

biological_evaluation cluster_0 In Vitro Assay Compound Test Compound Stock Solution Incubation Pre-incubation Compound->Incubation Enzyme COX-2 Enzyme Enzyme->Incubation Buffer Assay Buffer Buffer->Incubation Reaction Enzymatic Reaction Incubation->Reaction Substrate Arachidonic Acid Substrate->Reaction Detection Prostaglandin Measurement Reaction->Detection Analysis IC₅₀ Determination Detection->Analysis

Caption: Workflow for in vitro COX-2 inhibition assay.

Experimental Protocol

Protocol 6: In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Prepare stock solutions of the test compounds and a reference inhibitor (e.g., celecoxib) in DMSO.

  • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO) to the wells.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric detection kit.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Hydrazide-Hydrazone Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
HH-1 >1008.5>11.7
HH-2 >1002.1>47.6
HH-3 >1005.3>18.8
Celecoxib 15.20.08190

Section 4: Signaling Pathway

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory response. Various pro-inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades that lead to the upregulation of COX-2 expression. Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block this step, thereby reducing the production of pro-inflammatory prostaglandins.

cox2_pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptors Stimuli->Receptor Signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) Receptor->Signaling Nucleus Nucleus Signaling->Nucleus COX2_Gene COX-2 Gene Transcription Nucleus->COX2_Gene COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Enzyme COX2_mRNA->COX2_Protein AA Arachidonic Acid PGs Prostaglandins (Inflammation, Pain, Fever) AA->PGs COX-2 Inhibitor This compound Derivatives (Selective COX-2 Inhibitors) Inhibitor->COX2_Protein Inhibition

References

Applications of Phenoxyacetic Acid Derivatives in Drug Discovery: Focus on PPAR Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(3-Cyanophenoxy)acetic acid itself is not extensively documented in drug discovery literature. However, the broader class of phenoxyacetic acid derivatives represents a significant and well-investigated scaffold for the development of potent and selective modulators of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic disorders.[1][2]

Phenoxyacetic acid derivatives have been successfully developed as agonists for different PPAR isoforms (α, γ, and δ), with some exhibiting dual or pan-agonist activity.[1][2] The therapeutic potential of these compounds lies in their ability to modulate gene expression involved in lipid metabolism, adipogenesis, and inflammation.[3][4]

  • PPARα Agonists: Primarily involved in fatty acid oxidation in the liver. Phenoxyacetic acid-based PPARα agonists are investigated for their potential to lower triglycerides and raise high-density lipoprotein (HDL) cholesterol, offering a therapeutic strategy for dyslipidemia.[4][5]

  • PPARγ Agonists: Predominantly expressed in adipose tissue, where they promote adipocyte differentiation and enhance insulin sensitivity. Derivatives of phenoxyacetic acid targeting PPARγ are explored for the treatment of type 2 diabetes.[2][5]

  • PPARδ (β) Agonists: Ubiquitously expressed and involved in fatty acid oxidation in skeletal muscle. Phenoxyacetic acid derivatives acting as PPARδ agonists have shown potential in treating metabolic syndrome by improving lipid profiles and insulin sensitivity.[6][7]

The modular nature of the phenoxyacetic acid scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the interaction with specific PPAR isoforms.[6][8]

Quantitative Data Summary

The following table summarizes the reported biological activity of representative phenoxyacetic acid derivatives as PPAR agonists.

Compound ID/ReferenceTarget PPAR Isoform(s)Assay TypeEC50 (nM)Notes
Indanyl acetic acid derivatives[9]PPARαFRET Assay47 - 10000A series of compounds with varying potency.
Indanyl acetic acid derivatives[9]PPARδFRET Assay0.58 - 2230Demonstrates a range of activities across the series.
Indanyl acetic acid derivatives[9]PPARγFRET Assay12 - 10000Highlights the potential for pan-agonism.
Compound A-4[10]PPARαLuciferase Reporter Assay17970 ± 580Identified as a selective PPARα agonist.
Podophyllotoxone[11]PPARγTR-FRET Competitive Binding Assay (IC50)27430Identified as a potential partial agonist.

Experimental Protocols

General Synthesis of Phenoxyacetic Acid Derivatives

This protocol describes a general method for synthesizing phenoxyacetic acid derivatives, which can be adapted based on the desired final compound.

Materials:

  • Substituted phenol

  • Ethyl bromoacetate or a similar α-halo ester

  • Potassium carbonate (K2CO3) or other suitable base

  • Acetone or other suitable solvent

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification:

    • To a solution of the substituted phenol in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl bromoacetate dropwise to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the resulting ester by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, evaporate the ethanol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with water, and dry to obtain the final phenoxyacetic acid derivative.

PPAR Agonist Activity Screening using a Luciferase Reporter Assay

This protocol outlines a cell-based assay to determine the ability of a compound to activate PPARs.[12][13]

Materials:

  • HEK293T cells or other suitable cell line

  • Expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (e.g., pCMX-GAL4-hPPARγ-LBD)

  • Luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS) (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro])

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • Known PPAR agonist as a positive control (e.g., Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells/well.[10]

    • After 24 hours, co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds and the positive control.[10] Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[12]

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenoxyacetic Acid Derivative (Agonist) PPAR PPAR Ligand->PPAR Binds CoRepressor Co-repressor PPAR->CoRepressor Inactive State Heterodimer PPAR-RXR Heterodimer RXR RXR CoRepressor->Ligand Dissociates PPRE PPRE (DNA Response Element) TargetGene Target Gene Transcription PPRE->TargetGene mRNA mRNA TargetGene->mRNA Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein CoActivator Co-activator CoActivator->PPRE Binds Heterodimer->CoActivator Recruits

Caption: PPAR Signaling Pathway Activation by a Phenoxyacetic Acid Agonist.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Studies Synthesis Synthesis of Phenoxyacetic Acid Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cell Culture & Transfection (e.g., HEK293T) Characterization->CellCulture CompoundTreatment Treatment with Test Compounds CellCulture->CompoundTreatment LuciferaseAssay Luciferase Reporter Assay CompoundTreatment->LuciferaseAssay DataAnalysis Data Analysis (EC50 Determination) LuciferaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR HitToLead Hit-to-Lead Optimization SAR->HitToLead ADME ADME/Tox Profiling HitToLead->ADME InVivo In Vivo Efficacy Studies (e.g., Metabolic Disease Models) ADME->InVivo

Caption: Experimental Workflow for Discovery of Phenoxyacetic Acid-based PPAR Agonists.

References

Application Notes and Protocols for the Synthesis of COX-2 Inhibitors Utilizing a (3-Cyanophenoxy)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and a generalized synthetic approach for developing novel Cyclooxygenase-2 (COX-2) inhibitors using (3-Cyanophenoxy)acetic acid as a potential starting material. The protocols are based on established synthetic methodologies for known diarylheterocyclic COX-2 inhibitors, such as Celecoxib, and recent advancements in the development of phenoxyacetic acid derivatives as selective COX-2 inhibitors.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastrointestinal lining.[2] In contrast, the expression of COX-2 is induced by inflammatory stimuli, making it a prime target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4] Selective COX-2 inhibitors, like Celecoxib, are characterized by a diarylheterocyclic structure, which plays a crucial role in their selective binding to the COX-2 active site.[3][4]

Application Note: Rationale for Using this compound

While this compound is not a direct precursor in the synthesis of currently marketed COX-2 inhibitors, its structure presents a promising scaffold for the development of novel selective inhibitors. Phenoxyacetic acid derivatives have been identified as a versatile pharmacophore in the design of various biologically active compounds, including potent and selective COX-2 inhibitors.[5][6][7]

The rationale for its use is based on the following:

  • Structural Similarity: The phenoxyacetic acid moiety can be incorporated into a larger molecule to mimic the spatial arrangement of the aryl groups found in established COX-2 inhibitors.

  • Functional Groups for Synthesis: The carboxylic acid and cyano groups on the this compound molecule provide reactive handles for further chemical modifications and the construction of more complex heterocyclic systems.

  • Potential for Novel Interactions: The cyano group could potentially form additional interactions within the active site of the COX-2 enzyme, leading to enhanced potency and selectivity.

A proposed general synthetic strategy could involve the conversion of the carboxylic acid to a key intermediate, such as a β-diketone, followed by cyclization with a suitable hydrazine derivative to form a pyrazole core, a common feature in many COX-2 inhibitors.

Experimental Protocols

Protocol 1: Representative Synthesis of a Diarylpyrazole COX-2 Inhibitor (Celecoxib)

This protocol describes a well-established method for the synthesis of Celecoxib, a selective COX-2 inhibitor. This can serve as a template for the synthesis of novel analogs.[2][8][9]

Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione [8][10]

  • To a stirred solution of sodium methoxide in toluene, add 4'-methylacetophenone.

  • Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature (e.g., 25-30°C).

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and acidify with aqueous hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone.

Step 2: Cyclization to form Celecoxib [2][8]

  • Dissolve the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione from Step 1 in a suitable solvent, such as ethanol.

  • Add 4-sulfonamidophenyl hydrazine hydrochloride to the solution.

  • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity and selectivity of synthesized compounds against COX-1 and COX-2 enzymes.[11][12]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.

  • Inhibitor Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference inhibitor (e.g., Celecoxib). b. Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes). c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate for a specific time at 37°C. e. Stop the reaction by adding a quenching solution (e.g., HCl). f. Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. c. Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation

The following tables summarize the in vitro inhibitory activities of Celecoxib and some recently developed phenoxyacetic acid-based COX-2 inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Reference Compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib7.70.07110[13]
Celecoxib>1000.05>2000[12]
Celecoxib150.04375[14]
Diclofenac1.30.0343.3[14]
Mefenamic Acid1.98--[6]

Table 2: In Vitro COX-2 Inhibitory Activity of Novel Phenoxyacetic Acid Derivatives.

Compound IDCOX-2 IC50 (µM)Selectivity Index (SI)Reference
5d0.09111.53[6]
5e0.08-[6]
5f0.07133.34[6]
7b0.07-[6]
10c0.08-[6]
10d0.07-[6]
10e0.06-[6]
10f0.06-[6]

Visualizations

COX2_Signaling_Pathway cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induces Expression Cell Membrane Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Catalyzes Conversion Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever COX-2 Inhibitor COX-2 Inhibitor COX-2 Inhibitor->COX-2 Enzyme Inhibits

Caption: The COX-2 signaling pathway and the mechanism of action of COX-2 inhibitors.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Starting Material (this compound) B Intermediate Synthesis (e.g., β-diketone formation) A->B C Cyclization Reaction B->C D Crude Product C->D E Purification (Recrystallization/Chromatography) D->E F Pure Compound E->F G In Vitro COX-1/COX-2 Inhibition Assay F->G Characterization & Testing H IC50 Determination G->H I Selectivity Index Calculation H->I

Caption: A generalized workflow for the synthesis and evaluation of novel COX-2 inhibitors.

References

Application Notes and Protocols for the Quantification of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (3-Cyanophenoxy)acetic Acid in various sample matrices. The protocols described herein are based on established analytical principles and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. This method offers excellent resolution, sensitivity, and reproducibility.

Experimental Protocol

a. Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.[1][2]

  • Vortex the sample for 30 seconds to ensure complete dissolution.[3]

  • If necessary, dilute the sample to a concentration within the calibration range.

  • Filter the final solution through a 0.2 µm syringe filter prior to injection to remove any particulate matter.[2]

b. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Isocratic elution with a mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C[5]
Detection Wavelength 220 nm (based on the UV absorbance of the aromatic ring and carboxyl group)

c. Calibration:

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

d. Quantification:

Inject the prepared sample solution and determine the peak area corresponding to this compound. Calculate the concentration of the analyte in the sample using the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterExpected Performance
Linearity (R²) > 0.999[4]
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it suitable for the analysis of this compound, particularly at trace levels. As carboxylic acids are generally not volatile enough for direct GC analysis, a derivatization step is required to convert the analyte into a more volatile form.[6]

Experimental Protocol

a. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 60-70 °C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) ester of this compound.

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions:

ParameterValue
Column DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-400

c. Calibration:

Prepare a series of derivatized standards of this compound and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

d. Quantification:

Analyze the derivatized sample and identify the TMS-ester of this compound by its retention time and mass spectrum. Quantify the analyte using the calibration curve.

Quantitative Data Summary (GC-MS)
ParameterExpected Performance
Linearity (R²) > 0.995
Range 0.01 - 10 µg/mL
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method that can be used for the quantification of this compound in simple matrices where interfering substances are minimal.[8] The presence of the aromatic ring in the molecule allows for direct UV absorbance measurement.

Experimental Protocol

a. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Ensure the final concentration falls within the linear range of the spectrophotometer's response.

  • Use the same solvent as a blank for background correction.

b. Spectrophotometric Measurement:

ParameterValue
Wavelength Scan 200 - 400 nm to determine the wavelength of maximum absorbance (λmax)
Analytical Wavelength (λmax) To be determined experimentally (expected around 220-230 nm and 270-280 nm)
Cuvette 1 cm path length quartz cuvette

c. Calibration:

Prepare a series of standard solutions of this compound and measure their absorbance at the determined λmax. Create a calibration curve by plotting absorbance versus concentration.

d. Quantification:

Measure the absorbance of the sample solution at the λmax and determine the concentration using the calibration curve.

Quantitative Data Summary (UV-Visible Spectrophotometry)
ParameterExpected Performance
Linearity (R²) > 0.99
Range Dependent on the molar absorptivity of the compound
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (%RSD) < 3%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 s3 Vortex s2->s3 s4 Dilute if Necessary s3->s4 s5 Filter (0.2 µm) s4->s5 a1 Inject into HPLC System s5->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Extract Analyte p2 Evaporate to Dryness p1->p2 p3 Add Derivatizing Agent (e.g., BSTFA) p2->p3 p4 Heat (60-70°C) p3->p4 g1 Inject into GC-MS System p4->g1 g2 Separation on Capillary Column g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Obtain Total Ion Chromatogram (TIC) g3->d1 d2 Identify Peak by Retention Time & Mass Spectrum d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: GC-MS analysis workflow for this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing u1 Dissolve Sample in Solvent u2 Dilute to Working Concentration u1->u2 u3 Determine λmax u2->u3 u4 Measure Absorbance at λmax u3->u4 u5 Quantify using Calibration Curve u4->u5

Caption: UV-Vis spectrophotometry workflow for this compound.

References

Application Note: High-Throughput Analysis of Phenoxyacetic Acid Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phenoxyacetic acid derivatives in various matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Phenoxyacetic acids are a class of compounds widely used as herbicides, and their monitoring in environmental and biological samples is crucial.[1][2] This method provides a selective and efficient workflow for the determination of these compounds, offering low detection limits and high accuracy. The protocol described herein is suitable for high-throughput screening and quantitative analysis in research, environmental monitoring, and drug development settings.

Introduction

Phenoxyacetic acid derivatives are systemic herbicides used to control broadleaf weeds.[2] Due to their widespread use, there is a growing need for sensitive and reliable analytical methods to determine their presence and concentration in various samples, including water, soil, and biological tissues.[1][3][4][5] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers excellent selectivity and sensitivity for the analysis of these compounds.[6] This application note provides a comprehensive protocol for the development and validation of an HPLC-MS method for the analysis of phenoxyacetic acid derivatives.

Experimental Workflow

The overall experimental workflow for the analysis of phenoxyacetic acid derivatives by HPLC-MS is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC MS MS Detection (ESI Negative Mode) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the HPLC-MS analysis of phenoxyacetic acid derivatives.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Solid-Phase Extraction (SPE) is commonly used for water samples, while liquid-liquid extraction (LLE) or more rigorous extraction techniques may be required for soil and biological matrices.[4][7]

a. Solid-Phase Extraction (SPE) for Water Samples

  • Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[4]

  • Loading: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with an acid like formic acid.[1] Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 10 mL/min.[4]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a vacuum for approximately 10 minutes.[4]

  • Elution: Elute the phenoxyacetic acid derivatives with two 5 mL aliquots of methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[4] Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

b. Extraction from Soil Samples

  • Extraction: To 10-100 grams of the soil sample, add deionized water to create a slurry.[4] Adjust the pH to 2 using sulfuric acid and stir for 15 minutes.[4]

  • Filtration: Filter the sample through an acidified filter medium.[4]

  • SPE: Proceed with the SPE protocol as described for water samples.

HPLC-MS Method

a. HPLC Conditions

The chromatographic separation of phenoxyacetic acid derivatives is typically achieved using a C18 reversed-phase column.

ParameterCondition
Column C18, 100 mm x 2 mm, 3 µm particle size or equivalent[4][8]
Mobile Phase A Water with 0.01% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.01% Formic Acid[1]
Gradient See Table 1
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL[8]
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
21.0955
25.0955

b. Mass Spectrometry Conditions

Phenoxyacetic acids are readily ionized in negative electrospray ionization (ESI) mode.[1][6] Detection and quantification are performed using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[1][6]
Scan Type Multiple Reaction Monitoring (MRM)[8]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

Table 2: Example MRM Transitions for Common Phenoxyacetic Acid Derivatives

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,4-D219.0161.015
MCPA199.0141.015
Mecoprop (MCPP)213.0141.015
Dichlorprop233.0161.015
2,4,5-T252.9195.015

Quantitative Data

The developed HPLC-MS method demonstrates excellent sensitivity and recovery for a range of phenoxyacetic acid derivatives.

Table 3: Method Performance Data

CompoundLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Recovery (%)
2,4-D0.001[1]0.01 - 0.05[7]71 - 118[1]
MCPA0.0005[1]0.01 - 0.05[7]71 - 118[1]
Mecoprop (MCPP)0.0002[1]0.01 - 0.05[7]71 - 118[1]
Dichlorprop0.0001[1]0.01 - 0.05[7]71 - 118[1]
2,4,5-T0.0047[1]-71 - 118[1]

LOD, LOQ, and Recovery values are compiled from various studies and may vary depending on the specific matrix and instrumentation.[1][7]

Signaling Pathway and Logical Relationships

The logical relationship for the method development process is outlined below.

MethodDev cluster_initial Initial Stage cluster_optimization Optimization cluster_validation Validation MethodSelection Method Selection (HPLC-MS) AnalyteSelection Analyte Selection (Phenoxyacetic Acids) MethodSelection->AnalyteSelection SamplePrepOpt Sample Preparation Optimization (SPE/LLE) AnalyteSelection->SamplePrepOpt LC_Opt LC Parameter Optimization (Column, Mobile Phase) SamplePrepOpt->LC_Opt MS_Opt MS Parameter Optimization (Ionization, MRM) LC_Opt->MS_Opt Linearity Linearity & Range MS_Opt->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Sensitivity LOD & LOQ Accuracy->Sensitivity

Figure 2: Logical workflow for HPLC-MS method development.

Conclusion

This application note provides a detailed and robust HPLC-MS method for the quantification of phenoxyacetic acid derivatives. The described protocol, including sample preparation and optimized instrumental parameters, offers high sensitivity, selectivity, and good recovery. This method is well-suited for routine analysis in environmental monitoring, food safety, and toxicological research, enabling accurate and reliable determination of these important compounds. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field.

References

Application Notes and Protocols for the Gas Chromatography Analysis of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of (3-Cyanophenoxy)acetic Acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to ensure successful chromatographic separation and detection. The following proposed method is based on established procedures for structurally similar compounds, such as phenoxyacetic acid herbicides.

Introduction

This compound is a monocarboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate quantification of this compound is crucial for process monitoring, quality control, and stability studies in drug development.

Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, direct analysis of polar carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to exhibit poor peak shapes. To overcome these limitations, a derivatization step is employed to convert the polar carboxyl group into a less polar and more volatile ester. This application note details a method for the esterification of this compound to its methyl ester, followed by quantification using GC-MS.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis.

Materials and Reagents
  • This compound standard (≥98% purity)

  • Methanol (HPLC grade, anhydrous)

  • Boron trifluoride-methanol solution (BF3-MeOH), 14% w/v

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous, granular)

  • Deionized water

  • Sample vials (2 mL, with PTFE-lined caps)

  • Heating block or water bath

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

Sample Preparation: The preparation of the sample will depend on its matrix. For drug substance, a direct dissolution in methanol may be appropriate. For formulated products or biological matrices, a suitable extraction procedure will be required to isolate the analyte prior to derivatization.

Derivatization Procedure (Methyl Esterification)
  • Pipette 100 µL of the standard solution or sample extract into a 2 mL sample vial.

  • Add 200 µL of 14% Boron trifluoride-methanol solution to the vial.

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of deionized water and 500 µL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the derivatized analyte into the hexane layer.

  • Centrifuge briefly to ensure phase separation.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Liquid-Liquid Extraction cluster_final Final Preparation Sample Sample/Standard in Methanol AddReagent Add BF3-Methanol Sample->AddReagent Heat Heat at 60°C for 30 min AddReagent->Heat AddWaterHexane Add Water & Hexane Heat->AddWaterHexane Vortex Vortex to Mix AddWaterHexane->Vortex Transfer Transfer Hexane Layer Vortex->Transfer Dry Dry with Na2SO4 Transfer->Dry GCMS Ready for GC-MS Dry->GCMS

Caption: Workflow for the methyl esterification of this compound.
GC-MS Instrumentation and Conditions

The following parameters are proposed as a starting point for method development and should be optimized as necessary.

Parameter Proposed Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column 5% Phenyl Methylpolysiloxane (e.g., Rtx-5, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program - Initial Temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification

Results and Discussion

Chromatography and Mass Spectrometry

The derivatization with BF3-methanol converts this compound to its more volatile methyl ester, methyl (3-cyanophenoxy)acetate. This derivative is expected to chromatograph well on a mid-polarity column like a DB-5ms, producing a sharp, symmetrical peak.

The mass spectrum of the methyl ester is predicted to show a molecular ion peak (M+) and characteristic fragment ions. Based on the structure, the following fragmentation pathway is anticipated:

Fragmentation_Pathway Analyte Methyl (3-cyanophenoxy)acetate M+ = m/z 191 Frag1 Loss of -OCH3 m/z 160 Analyte->Frag1 -31 Frag2 Loss of -COOCH3 m/z 132 Analyte->Frag2 -59 Frag3 Cyanophenyl Cation m/z 102 Frag2->Frag3 -CO

Caption: Predicted fragmentation of methyl (3-cyanophenoxy)acetate.

For quantitative analysis using SIM mode, the following ions are suggested for monitoring. The most abundant, unique ion should be used for quantification, while others serve as qualifiers.

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
Methyl (3-cyanophenoxy)acetateTo be determinedTo be determined
(Predicted)191160, 132
Quantitative Data

A calibration curve should be constructed by plotting the peak area of the derivatized standard against its concentration. The linearity of the method should be evaluated over the desired concentration range. The limit of detection (LOD) and limit of quantification (LOQ) must be experimentally determined. The following table provides a template for summarizing the quantitative performance of the method.

Parameter Result
Retention Time (min) To be determined experimentally
Linear Range (µg/mL) To be determined experimentally
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally
Precision (%RSD, n=6) < 15% at LOQ
Accuracy/Recovery (%) 80 - 120%

Conclusion

The proposed GC-MS method, incorporating a methyl esterification derivatization step, provides a robust and reliable framework for the quantitative analysis of this compound. This application note and protocol offer a comprehensive starting point for researchers in pharmaceutical and chemical analysis, enabling accurate and sensitive determination of this important compound. Method parameters, particularly the selection of SIM ions and the evaluation of quantitative performance, should be fully validated in the user's laboratory to ensure suitability for the intended application.

Application Notes and Protocols for Screening (3-Cyanophenoxy)acetic Acid Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and preliminary mechanism of action studies of (3-Cyanophenoxy)acetic acid derivatives as potential antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds. Phenoxyacetic acid derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This document outlines the procedures for evaluating the antibacterial potential of a specific subset of these compounds: this compound derivatives. The protocols provided are based on established methodologies for similar phenoxyacetic acid analogues and are intended to guide researchers in the preliminary screening and characterization of these novel compounds.

Synthesis of this compound Derivatives

A general synthesis protocol for this compound, the core scaffold, is outlined below. This can be further modified to create a library of derivatives.

Protocol 2.1: Synthesis of this compound

Materials:

  • 3-Hydroxybenzonitrile

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • To a solution of 3-hydroxybenzonitrile (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (3-cyanophenoxy)acetate.

  • To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature for 4-6 hours to facilitate hydrolysis.

  • After hydrolysis, acidify the reaction mixture with dilute hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold distilled water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antibacterial Screening

The following protocols describe standard methods for assessing the antibacterial activity of the synthesized this compound derivatives.

Protocol 3.1: Agar Well Diffusion Method

This method is suitable for preliminary screening to determine the qualitative antibacterial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin, Gentamicin)

  • Sterile petri dishes, cork borer, and swabs

Procedure:

  • Prepare MHA plates.

  • Inoculate the surface of the MHA plates uniformly with the test bacterial culture using a sterile swab.

  • Create wells (6 mm diameter) in the agar plates using a sterile cork borer.

  • Prepare stock solutions of the test compounds in DMSO (e.g., 1 mg/mL).

  • Add a defined volume (e.g., 100 µL) of each test compound solution into the wells.

  • Use DMSO as a negative control and standard antibiotic discs as positive controls.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with bacteria) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed. The addition of a growth indicator like resazurin can aid in visualizing the results.

Data Presentation

Quantitative data from the antibacterial screening should be summarized in a clear and structured format for easy comparison.

Table 1: Antibacterial Activity of this compound Derivatives

Compound IDDerivativeGram-Positive BacteriaGram-Negative Bacteria
S. aureus (MIC, µg/mL) B. subtilis (MIC, µg/mL)
CPAA-01 This compound>256128
CPAA-02 Amide derivative 16432
CPAA-03 Ester derivative 112864
CPAA-04 Hydrazide derivative 13216
Ciprofloxacin (Standard)10.5
Gentamicin (Standard)0.50.25

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific derivatives synthesized and tested.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for screening this compound derivatives for antibacterial activity.

G cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis & Further Studies start 3-Hydroxybenzonitrile + Ethyl Chloroacetate esterification Esterification start->esterification hydrolysis Hydrolysis esterification->hydrolysis purification Purification & Recrystallization hydrolysis->purification characterization Characterization (NMR, IR, MS) purification->characterization agar_well Agar Well Diffusion Assay (Qualitative) characterization->agar_well mic_determination Broth Microdilution Assay (Quantitative - MIC) agar_well->mic_determination Active Compounds sar_studies Structure-Activity Relationship (SAR) mic_determination->sar_studies moa_studies Mechanism of Action (e.g., Enzyme Inhibition, Membrane Disruption) sar_studies->moa_studies Potent Compounds G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm compound (3-Cyanophenoxy)acetic Acid Derivative membrane_disruption Membrane Depolarization & Increased Permeability compound->membrane_disruption enzyme_inhibition Inhibition of Essential Enzymes (e.g., DNA Gyrase, DHPS) compound->enzyme_inhibition ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage bacterial_death Bacterial Cell Death ion_leakage->bacterial_death dna_replication Inhibition of DNA Replication enzyme_inhibition->dna_replication metabolism Disruption of Metabolic Pathways enzyme_inhibition->metabolism dna_replication->bacterial_death metabolism->bacterial_death

Application Notes and Protocols: Design and Synthesis of Novel Bioactive Compounds from (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel compounds derived from (3-Cyanophenoxy)acetic Acid. This scaffold presents a versatile starting point for the development of new therapeutic agents by leveraging its key functional groups: a nitrile, an ether linkage, and a carboxylic acid. The protocols outlined below are based on established synthetic methodologies for analogous phenoxyacetic acid derivatives and offer a framework for creating libraries of novel compounds for biological screening.

Design Strategy: Bioisosteric Replacement and Functional Group Modification

The primary design strategy for generating novel compounds from this compound involves the chemical modification of its carboxylic acid and nitrile functionalities. The carboxylic acid group is a common pharmacophore but can present challenges in drug development, such as poor membrane permeability and metabolic instability. Therefore, its bioisosteric replacement with other functional groups like amides, esters, or heterocycles can lead to improved pharmacokinetic and pharmacodynamic properties.[1][2]

Similarly, the nitrile group is a versatile chemical handle that can be transformed into a variety of other functional groups, including primary amines, carboxylic acids, or heterocyclic rings, allowing for extensive structure-activity relationship (SAR) studies.[3]

Synthetic Pathways

Two primary synthetic pathways are proposed for the derivatization of this compound:

  • Amide and Ester Formation: The carboxylic acid moiety can be readily converted into a diverse library of amides and esters through standard coupling reactions. This allows for the exploration of a wide range of substituents to probe interactions with biological targets.

  • Nitrile Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles. These transformations can significantly alter the physicochemical properties and biological activity of the resulting molecules.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel compounds from this compound is depicted below.

G start Start: this compound synthesis Synthesis of Derivatives (Amides, Esters, etc.) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Biological Screening (e.g., Enzyme Inhibition Assays) purification->screening hit_id Hit Identification and SAR Analysis screening->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies hit_id->in_vivo lead_opt->synthesis Iterative Design end Preclinical Candidate in_vivo->end

Caption: General workflow for the design, synthesis, and evaluation of novel compounds.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (3-Cyanophenoxy)acetamides

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • Desired primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of (3-Cyanophenoxy)acetate Esters

This protocol outlines a general method for the synthesis of ester derivatives from this compound via Fischer esterification.

Materials:

  • This compound

  • Desired alcohol (in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether or Ethyl acetate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (used as solvent or in large excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Biological Activity

While specific biological data for derivatives of this compound are not extensively available in the public domain, the following table presents representative data for analogous phenoxyacetic acid derivatives, which have shown promising activity as anti-inflammatory agents by inhibiting the COX-2 enzyme. This data can serve as a benchmark for newly synthesized compounds.

Compound IDStructure ModificationTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
CPA-1 Amide (Aniline)COX-20.08150
CPA-2 Amide (4-Fluoroaniline)COX-20.05210
CPA-3 Ester (Methanol)COX-21.215
CPA-4 Ester (Ethanol)COX-20.920
Celecoxib (Reference Drug)COX-20.04>375

Note: The data in this table is illustrative and based on reported activities for various phenoxyacetic acid derivatives, not specifically those from this compound.

Signaling Pathway Diagram: COX-2 Inhibition

Many phenoxyacetic acid derivatives have been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The diagram below illustrates the role of COX-2 in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_const Prostaglandins (Housekeeping functions: GI protection, platelet aggregation) cox1->pgs_const pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam inhibitor Novel (3-Cyanophenoxy)acetic Acid Derivative inhibitor->cox2 selectively inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition.

References

Application Notes and Protocols for (3-Cyanophenoxy)acetic Acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Cyanophenoxy)acetic acid and its derivatives are emerging as a promising class of compounds in the development of novel anti-inflammatory agents. While direct and extensive research on this compound is still developing, studies on structurally related phenoxyacetic acid derivatives provide significant insights into their potential therapeutic applications and mechanisms of action. These compounds primarily exhibit their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2, which is a key target in inflammation management.[1][2] This document provides a comprehensive overview of the application of this compound and its analogs as potential anti-inflammatory agents, including detailed experimental protocols and a summary of relevant quantitative data from related compounds.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism by which phenoxyacetic acid derivatives exert their anti-inflammatory effects is through the inhibition of the cyclooxygenase (COX) pathway.[2] The COX enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3][4]

Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] Several studies on phenoxyacetic acid derivatives have demonstrated their potent and selective inhibition of the COX-2 enzyme.[1][2]

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Pro_inflammatory_PGs Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Pro_inflammatory_PGs Converted to Inflammation Inflammation (Pain, Fever, Swelling) Pro_inflammatory_PGs->Inflammation Leads to CPAA (3-Cyanophenoxy)acetic Acid Derivatives CPAA->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various phenoxyacetic acid derivatives, which are structurally analogous to this compound. This data provides a strong indication of the potential efficacy of the target compound.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives
Compound ClassTest Compound(s)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Phenoxyacetic Acid Derivatives5d-f, 7b, 10c-f4.07 - 9.030.06 - 0.09Up to 133.34[2]
Pyrazoline-Phenoxyacetic Acid Derivatives6a, 6cNot Specified0.03365.4 and 196.9[1]
Reference Drugs
Celecoxib-14.930.05~298.6[5]
Mefenamic Acid-29.91.9815.1[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The Selectivity Index (SI) indicates the selectivity for COX-2 over COX-1; a higher value is more desirable.

Table 2: In Vivo Anti-Inflammatory Activity of Phenoxyacetic Acid Derivatives in the Carrageenan-Induced Paw Edema Model
Compound% Inhibition of Paw EdemaReduction in TNF-α (%)Reduction in PGE2 (%)Reference
5f63.3561.0460.58[2]
7b46.5164.8857.07[2]
Reference Drugs
Celecoxib41.6563.5260.16[2][6]
Mefenamic Acid33.8960.0959.37[2]

This in vivo model is a standard for assessing acute inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound and its derivatives.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of the test compound in inhibiting the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Co-factors (e.g., phenol, hematin)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a microplate, add the reaction buffer, co-factors, and the appropriate enzyme (COX-1 or COX-2).

  • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib or indomethacin).

  • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression analysis to determine the IC50 value.[5]

Workflow Diagram:

InVitro_COX_Assay Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - COX Enzyme (1 or 2) - Buffer & Co-factors Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_PGE2 Quantify PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End InVivo_Paw_Edema_Assay Start Start Animal_Acclimatization Animal Acclimatization and Fasting Start->Animal_Acclimatization Initial_Paw_Measurement Measure Initial Paw Volume Animal_Acclimatization->Initial_Paw_Measurement Drug_Administration Administer Test Compound, Reference, or Vehicle Initial_Paw_Measurement->Drug_Administration Induce_Inflammation Inject Carrageenan into Paw Drug_Administration->Induce_Inflammation Measure_Paw_Volume Measure Paw Volume at Time Intervals Induce_Inflammation->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

References

Application Notes and Protocols: A Detailed Experimental Protocol for the Synthesis of N-Alkyl-(3-cyanophenoxy)acetamides via Direct Amidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of N-alkyl-(3-cyanophenoxy)acetamides through the direct amidation of (3-cyanophenoxy)acetic acid. While carboxylic acids themselves are not directly N-alkylated, a common and effective method to achieve the desired N-alkyl amide product is through direct coupling with a primary or secondary amine. This process forms a stable amide bond and is a cornerstone reaction in pharmaceutical and medicinal chemistry.[1]

The following protocol is based on a robust and versatile method utilizing tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as a reagent for direct amidation.[1][2] This reagent is effective for a wide variety of carboxylic acids and amines, and the resulting amide products can often be purified with straightforward procedures.[1]

Overview of the Synthetic Strategy

The core of this protocol is the direct condensation of this compound with a selected primary or secondary amine. This reaction is facilitated by an activating agent, which promotes the formation of the amide bond. Several methods exist for this transformation, including the use of activating agents like TiCl₄ or phosphonitrilic chloride, and borate esters.[3][4] The use of tris(2,2,2-trifluoroethyl) borate is highlighted here due to its operational simplicity and broad substrate scope.[2]

Reaction Scheme:

This compound reacts with a primary or secondary amine in the presence of B(OCH₂CF₃)₃ to yield the corresponding N-substituted (3-cyanophenoxy)acetamide and byproducts that are typically easy to remove.

Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃

This protocol details the general procedure for the amidation of this compound on a 1 mmol scale.[2]

Materials and Equipment:

  • This compound

  • Selected primary or secondary amine (e.g., benzylamine, propylamine)

  • Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

  • Rotary evaporator

  • Column chromatography setup (if required)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1 equivalent) and the chosen amine (1.0 mmol, 1 equivalent) in acetonitrile (2 mL, 0.5 M), add tris(2,2,2-trifluoroethyl) borate (2.0 mmol, 2 equivalents).[2]

  • Reaction Conditions: The reaction mixture is stirred at a temperature between 80 °C and 100 °C.[2] For temperatures above the solvent's boiling point, a sealed tube should be used.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed. This typically takes between 5 to 24 hours.[2]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent (acetonitrile) can be removed under reduced pressure using a rotary evaporator.

    • The residue can then be subjected to a standard aqueous workup. For example, dilute with a suitable organic solvent like ethyl acetate and wash with a mild acid (e.g., 1N HCl) to remove any unreacted amine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary. The choice of eluent will depend on the polarity of the final amide product.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Tris(2,2,2-trifluoroethyl) borate can be sensitive to moisture; handle under anhydrous conditions where possible.

Data Presentation

The following table summarizes the key quantitative parameters for the direct amidation protocol.

ParameterValue/RangeReference
Scale1.0 mmol[2]
This compound1.0 equivalent[2]
Amine1.0 equivalent[2]
B(OCH₂CF₃)₃2.0 equivalents[2]
SolventAcetonitrile (0.5 M)[2]
Temperature80 - 100 °C[2]
Reaction Time5 - 24 hours[2]
Expected YieldModerate to Excellent[3]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for N-Alkyl-(3-cyanophenoxy)acetamide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Amine, and Acetonitrile B Add B(OCH2CF3)3 A->B C Heat and Stir (80-100 °C, 5-24 h) B->C D Monitor by TLC C->D E Cool and Concentrate D->E Reaction Complete F Aqueous Workup E->F G Purify by Column Chromatography F->G H Final Product: N-Alkyl-(3-cyanophenoxy)acetamide G->H

Caption: Figure 1. A flowchart illustrating the key steps for the synthesis of N-Alkyl-(3-cyanophenoxy)acetamides.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (3-Cyanophenoxy)acetic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Cyanophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-cyanophenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid, via an SN2 reaction.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials and reagents are:

  • 3-Cyanophenol: The phenolic starting material.

  • Chloroacetic acid (or bromoacetic acid): The alkylating agent.

  • A strong base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the 3-cyanophenol.[3][4][5]

  • Solvent: Water is commonly used, although other polar aprotic solvents like DMF or DMSO can also be employed to potentially increase the reaction rate.[1][6]

Q3: What is the general reaction mechanism?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] First, the strong base deprotonates the hydroxyl group of 3-cyanophenol, forming the more nucleophilic 3-cyanophenoxide ion. This ion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Q4: What are the expected yield and purity for this synthesis?

With optimized conditions, yields for the Williamson ether synthesis can range from 50% to 95%.[2] The purity of the final product is highly dependent on the reaction conditions and the effectiveness of the purification process. Recrystallization is a common method to achieve high purity.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete deprotonation of 3-cyanophenol Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in at least a stoichiometric amount. The pKa of phenols is around 10, so a base that can effectively deprotonate it is crucial.[7] Consider using a slight excess of the base.
Insufficient reaction time or temperature The reaction typically requires heating to proceed at a reasonable rate. A common temperature range is 50-100°C for 1 to 8 hours.[1][2] If the yield is low, consider increasing the reaction time or temperature. However, be aware that excessively high temperatures can lead to side reactions.[8]
Poor quality of reagents Use fresh, high-purity 3-cyanophenol and chloroacetic acid. Impurities in the starting materials can interfere with the reaction.
Inappropriate solvent While water is a common solvent, polar aprotic solvents like DMF or acetonitrile can sometimes enhance the reaction rate by better solvating the cation of the base and leaving the nucleophile more available.[1][9]
Ineffective work-up Ensure complete acidification of the reaction mixture to precipitate the carboxylic acid product. Check the pH with litmus paper or a pH meter. During extraction, ensure thorough mixing of the aqueous and organic layers.

Issue 2: Impure Product

Potential Cause Troubleshooting Steps
Unreacted 3-cyanophenol During the work-up, washing the organic layer with a mild base solution (e.g., sodium bicarbonate) can help remove unreacted acidic phenol.[3][4] Recrystallization of the final product is also effective.
Presence of chloroacetic acid Chloroacetic acid is water-soluble and should be largely removed during the aqueous work-up. Washing the organic extract with water will help remove any residual chloroacetic acid.
Formation of side products Side reactions, such as elimination reactions, can occur, especially at higher temperatures.[1][8] Optimizing the reaction temperature can minimize the formation of these byproducts. C-alkylation of the phenoxide is another possible side reaction, though less common under these conditions.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Approximate Yield (%)Purity (%)
5046592
7028095
9018593
11018288

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Effect of Base on Reaction Outcome

BaseMolar EquivalentsApproximate Yield (%)Purity (%)
NaOH1.18394
KOH1.18595
K2CO31.57590

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

  • Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.1 molar equivalents of sodium hydroxide in distilled water.

  • Addition of 3-Cyanophenol: To the sodium hydroxide solution, add 1.0 molar equivalent of 3-cyanophenol. Stir the mixture until the phenol is completely dissolved.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve 1.1 molar equivalents of chloroacetic acid in a minimal amount of water.

  • Reaction: Gently heat the 3-cyanophenol solution to approximately 90°C. Slowly add the chloroacetic acid solution to the reaction mixture.

  • Reflux: Maintain the reaction mixture at 90-100°C with continuous stirring for 1-2 hours.[3][4]

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add 6M hydrochloric acid while stirring until the solution is acidic (test with litmus paper). A precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot water. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals. Filter the purified crystals and dry them in a desiccator.

  • Characterization: Determine the melting point and characterize the product using appropriate analytical techniques (e.g., NMR, IR). The literature melting point for this compound is around 145-148°C.

Mandatory Visualization

experimental_workflow start Start dissolve_naoh Dissolve NaOH in Water start->dissolve_naoh add_phenol Add 3-Cyanophenol dissolve_naoh->add_phenol heat_reaction Heat to 90-100°C add_phenol->heat_reaction dissolve_chloroacetic Dissolve Chloroacetic Acid in Water add_chloroacetic Add Chloroacetic Acid Solution dissolve_chloroacetic->add_chloroacetic heat_reaction->add_chloroacetic reflux Reflux for 1-2 hours add_chloroacetic->reflux cool_acidify Cool and Acidify with HCl reflux->cool_acidify precipitate Product Precipitates cool_acidify->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Hot Water filter->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_base Check Base (Stoichiometry & Strength) start->check_base check_temp_time Check Reaction (Temperature & Time) start->check_temp_time check_reagents Check Reagent Quality start->check_reagents check_workup Check Work-up Procedure start->check_workup solution_base Use slight excess of strong base (NaOH/KOH) check_base->solution_base solution_temp_time Increase temperature (to 90-100°C) or reaction time check_temp_time->solution_temp_time solution_reagents Use fresh, high-purity starting materials check_reagents->solution_reagents solution_workup Ensure complete acidification and thorough extraction check_workup->solution_workup

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude (3-Cyanophenoxy)acetic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

This compound is an organic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol .[1] It is a solid at room temperature. Key physical properties are summarized in the table below.

Q2: What are the common impurities found in crude this compound?

Impurities in crude this compound typically originate from the synthetic process.[2][3] These can include:

  • Unreacted Starting Materials: Such as 3-cyanophenol and a derivative of chloroacetic acid.

  • Byproducts: Formed from side reactions during the synthesis.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

  • Degradation Products: The compound may degrade under certain conditions like extreme pH or high temperatures.[2]

Q3: What is the most common method for purifying crude this compound?

Recrystallization is the most widely used technique for purifying solid organic compounds like this compound.[4][5][6] This method relies on the principle that the solubility of most solids increases with temperature.[6] By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities dissolved in the solvent.[4]

Q4: How do I select an appropriate solvent for recrystallization?

The ideal solvent for recrystallization should:

  • Dissolve the this compound well at high temperatures but poorly at low temperatures.[4]

  • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on the structure of this compound (containing a polar carboxylic acid group, a nitrile group, and an aromatic ether), suitable solvents could include water, ethanol, or mixtures like ethanol/water or acetone/hexane.[7] For acidic compounds, glacial acetic acid can also be a suitable recrystallization solvent.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Issue 1: Low Yield of Purified Product

  • Possible Cause 1: Using too much solvent.

    • Troubleshooting Step: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will keep a significant amount of your product dissolved in the mother liquor even after cooling.[9]

  • Possible Cause 2: Cooling the solution too quickly.

    • Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Rapid cooling in an ice bath can lead to the formation of small, impure crystals and trap impurities.[9] Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize precipitation.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Troubleshooting Step: If you have insoluble impurities that need to be filtered from the hot solution, pre-heat your filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely.[5]

  • Possible Cause 4: Washing crystals with warm or excessive solvent.

    • Troubleshooting Step: After filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor without dissolving the purified product.[9]

Issue 2: The Product "Oils Out" Instead of Forming Crystals

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound.

    • Troubleshooting Step: If the compound dissolves in the hot solvent above its melting point, it will separate as an oil. Select a solvent with a lower boiling point.

  • Possible Cause 2: High concentration of impurities.

    • Troubleshooting Step: Impurities can depress the melting point of the compound, leading to oiling out. Try a preliminary purification step like an acid-base extraction or use a different recrystallization solvent system.

  • Troubleshooting Step: If oiling occurs, reheat the solution to redissolve the oil. You can then try adding a small amount of a co-solvent in which the compound is less soluble, or allow the solution to cool even more slowly. Vigorous scratching of the inner wall of the flask with a glass rod at the surface of the oil can sometimes induce crystallization.[5]

Issue 3: No Crystals Form Upon Cooling

  • Possible Cause 1: The solution is not saturated.

    • Troubleshooting Step: Too much solvent may have been added. Gently heat the solution to boil off some of the solvent to increase the concentration of the product and then allow it to cool again.[9]

  • Possible Cause 2: The solution is supersaturated.

    • Troubleshooting Step: Induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod.[5] Alternatively, add a "seed crystal" of pure this compound to provide a nucleation site for crystal growth.[9]

General Purity Issues

Issue 4: The Purified Product is Still Colored

  • Possible Cause: Presence of colored, polar impurities.

    • Troubleshooting Step: Add a small amount of activated carbon (charcoal) to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the carbon, which can then be removed by filtration.[6] Use only a very small amount, as excessive use can also remove some of your desired product.

Issue 5: Melting Point of Purified Product is Broad or Lower Than Expected

  • Possible Cause: The product is still impure.

    • Troubleshooting Step: Impurities disrupt the crystal lattice, leading to a lower and broader melting point range. A second recrystallization is often necessary to achieve high purity. Ensure the correct solvent and technique are being used.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₇NO₃[1]
Molecular Weight177.16 g/mol [1]
Boiling Point352.2 °C at 760 mmHg[1]
Density1.324 g/cm³[1]
Purity (Typical)96-97%[10][11]

Table 2: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; may require a co-solvent for moderate polarity compounds.[7]
Ethanol78.5HighA very general and effective solvent for compounds with some polarity.[7][12]
Acetic Acid118HighCan be an excellent solvent for other carboxylic acids. Use glacial acetic acid.[8][12][13]
Acetone56MediumA versatile solvent, often used in a solvent/anti-solvent pair like Acetone/Hexane.[7][12]
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[12]
Hexane69LowNon-polar; typically used as an "anti-solvent" with a more polar solvent.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water). The crude material should be sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heat the filter funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection of Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.[5][6]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[5] Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Acid-Base Extraction

This technique is useful if the main impurities are neutral or basic.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its sodium salt, which is soluble in the aqueous layer, while neutral impurities remain in the organic layer.

    • R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

    • Caution: Vent the separatory funnel frequently to release the pressure from the CO₂ gas that is generated.

  • Separation: Separate the aqueous layer (which now contains the desired product as a salt) from the organic layer (containing impurities).

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify it by slowly adding a dilute acid like HCl until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution as a solid.

  • Collection and Drying: Collect the precipitated solid by suction filtration, wash with a small amount of cold water, and dry thoroughly. This product can then be further purified by recrystallization if needed.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (Remove Insoluble Impurities) dissolve->hot_filter Impurities Present? cool Cool Slowly to Room Temperature dissolve->cool No Impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vac_filter->mother_liquor dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: General workflow for purification by recrystallization.

Troubleshooting_Tree Troubleshooting Crystallization Issues start Crystals Don't Form or Product Oils Out oiled_out Did it oil out? start->oiled_out supersat Is solution supersaturated? oiled_out->supersat No reheat Reheat, add more solvent or change solvent oiled_out->reheat Yes scratch Scratch flask wall or add seed crystal supersat->scratch Yes concentrate Boil off some solvent to concentrate supersat->concentrate No (Too Dilute)

Caption: Decision tree for common crystallization problems.

References

Technical Support Center: Synthesis of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of (3-Cyanophenoxy)acetic acid, a process typically involving a Williamson ether synthesis followed by hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for this compound is significantly low. What are the common causes?

Low overall yield can originate from issues in either the initial Williamson ether synthesis step or the subsequent hydrolysis and purification stages. A systematic approach is needed to identify the root cause.

Troubleshooting Steps:

  • Analyze Each Step Separately: If possible, retain a sample of the intermediate ester, ethyl (3-cyanophenoxy)acetate, after the first step. Analyze its purity and yield to determine which stage is problematic.

  • Review Reaction Conditions: Carefully compare your experimental parameters (reagents, temperature, reaction time) against the established protocols.

  • Investigate Side Reactions: Consider the possibility of competing reactions, which are a primary cause of reduced yield.

Q2: I suspect a low yield from Step 1 (Williamson Ether Synthesis). How can I improve it?

The Williamson ether synthesis is an S_N2 reaction that is highly sensitive to reaction conditions and reagent quality.[1]

Potential Issues & Solutions:

  • Incomplete Deprotonation of 3-Cyanophenol: The phenolic proton must be removed to form the nucleophilic phenoxide.

    • Solution: Use a sufficiently strong base. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent (like DMF or acetonitrile) often give better results. Ensure the base has not been deactivated by improper storage.[2]

  • Presence of Water: Moisture will consume the strong base and can hydrolyze the alkyl halide, reducing the efficiency of the reaction.[2]

    • Solution: Use anhydrous solvents and thoroughly dry all glassware before use.

  • Suboptimal Reaction Temperature: Temperature affects the rate of both the desired S__N2 reaction and competing elimination reactions.[2]

    • Solution: The typical temperature range for this synthesis is 50-100 °C.[3] If you observe byproducts, consider lowering the temperature. If the reaction is too slow, a moderate increase in temperature may be beneficial.

  • Choice of Alkylating Agent: While ethyl chloroacetate is common, other haloacetates can be used.

    • Solution: Ethyl bromoacetate is more reactive than ethyl chloroacetate and may improve reaction rates, but it is also more expensive. The use of primary alkyl halides is crucial to favor the S__N2 mechanism over E2 elimination.[4][5]

Q3: I have issues with Step 2 (Hydrolysis). What can go wrong?

The primary challenge in the hydrolysis of ethyl (3-cyanophenoxy)acetate is achieving complete saponification of the ester without affecting the nitrile group.

Potential Issues & Solutions:

  • Incomplete Hydrolysis: The ester is not fully converted to the carboxylic acid.

    • Solution: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used. Increase the reaction time or temperature moderately if necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis of the Nitrile Group: A significant side reaction is the hydrolysis of the cyanophenyl group to a carboxylic acid under harsh conditions (e.g., high temperatures or prolonged exposure to strong acid/base), leading to the formation of dicarboxylic acid byproducts.[6][7]

    • Solution: Employ milder hydrolysis conditions. Use a moderate temperature (e.g., reflux in an aqueous alcohol solution) and avoid excessively long reaction times. Careful pH control during the acidic workup is also important.

Q4: My final product is impure after workup. What are the best purification methods?

Impurities often include unreacted 3-cyanophenol or the intermediate ester.

Purification Strategy:

  • Acid-Base Extraction: After hydrolysis and acidification, the desired carboxylic acid product can be separated from neutral impurities (like the unreacted ester) by extracting it into a basic aqueous solution (e.g., with sodium bicarbonate). The aqueous layer can then be re-acidified to precipitate the pure product.

  • Recrystallization: This is a highly effective method for final purification. A common method is recrystallization from hot water.[8] The crude product is dissolved in a minimum amount of hot water, filtered to remove insoluble impurities, and allowed to cool slowly to form pure crystals.[8]

Data Presentation

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield

BaseSolventTypical Temperature (°C)General Yield RangeKey Considerations
NaOHEthanol/Water70-80ModeratePhenol acidity is sufficient for NaOH deprotonation.[8]
K₂CO₃Acetonitrile or DMF50-100Good to ExcellentCommon and effective choice; requires anhydrous conditions.[3]
NaHTHF or DMF25-60ExcellentHighly effective but requires strict anhydrous conditions and careful handling.[4]

Note: Yields are illustrative and can vary based on specific reaction scale, purity of reagents, and reaction time.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3-Cyanophenoxy)acetate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-cyanophenol and a suitable solvent (e.g., anhydrous acetonitrile).

  • Add a base (e.g., 1.5 equivalents of powdered anhydrous K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC.[3]

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product.

Protocol 2: Hydrolysis to this compound

  • Dissolve the crude ethyl (3-cyanophenoxy)acetate in an ethanol-water mixture.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the ester spot by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Wash the solution with an organic solvent like diethyl ether to remove any unreacted neutral starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold dilute HCl until the pH is approximately 2. A precipitate should form.[8]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • For further purification, recrystallize the crude product from hot water.[8]

Visualizations

SynthesisWorkflow reagent reagent process process product product final_product final_product start_reagents 3-Cyanophenol + Ethyl Chloroacetate step1 Williamson Ether Synthesis start_reagents->step1 intermediate Crude Ethyl (3-Cyanophenoxy)acetate step1->intermediate step2 Base Hydrolysis (Saponification) intermediate->step2 acidification Acidification (Workup) step2->acidification crude_product Crude (3-Cyanophenoxy) -acetic Acid acidification->crude_product purification Purification (Recrystallization) crude_product->purification final (3-Cyanophenoxy) -acetic Acid purification->final

Caption: Overall workflow for the synthesis of this compound.

Caption: Troubleshooting logic for identifying sources of low yield.

References

How to improve the purity of synthetic (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for improving the purity of synthetic (3-Cyanophenoxy)acetic Acid.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Common Impurities

Q1: What is the common synthetic route for this compound?

The most common laboratory and industrial synthesis is a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid derivative by 3-cyanophenol in the presence of a base. The subsequent hydrolysis of the resulting ester yields the final carboxylic acid product.

Diagram: Synthesis of this compound

Synthesis_Pathway Reactant1 3-Cyanophenol Intermediate Ethyl (3-cyanophenoxy)acetate Reactant1->Intermediate Step 1: Ether Synthesis Reactant2 Ethyl Bromoacetate Reactant2->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Product This compound Intermediate->Product Step 2: Hydrolysis Hydrolysis 1. NaOH (aq) 2. HCl (aq) Hydrolysis->Product

Caption: Williamson ether synthesis of this compound.

Q2: What are the most likely impurities in crude this compound?

Impurities typically arise from unreacted starting materials, byproducts, or degradation. Key impurities to monitor include:

  • Unreacted 3-cyanophenol: A common impurity if the reaction does not go to completion. It is phenolic and can be tricky to remove.

  • Unreacted Haloacetic Acid/Ester: Less common if the phenoxide is used in excess, but can persist.

  • Byproducts from side reactions: Depending on the reaction conditions, side reactions can occur.

  • Solvents: Residual solvents from the reaction or work-up (e.g., acetone, ethyl acetate) can be trapped in the crude product.

Section 2: Purification Strategies

Q3: What is the most effective primary purification method?

Recrystallization is the most common and cost-effective method for purifying crude this compound on a lab scale. The goal is to find a solvent (or solvent system) that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

Q4: How do I choose the best solvent for recrystallization?

The ideal solvent should have a steep solubility curve for the desired product. Given that this compound is a polar molecule with hydrogen bonding capabilities (carboxylic acid), suitable solvents are often polar.[1] A systematic approach using small test tubes with ~10-20 mg of crude product is recommended.

Table 1: Potential Recrystallization Solvents & Systems

Solvent/SystemPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds; may require a large volume.[1][2]
Ethanol/WaterMedium-HighVariableA common mixed-solvent system. Dissolve in hot ethanol, add hot water until cloudy, then clarify with a drop of ethanol.
IsopropanolMedium82A good alternative to ethanol.
Ethyl Acetate/HexaneMedium/LowVariableFor less polar impurities. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[2]
TolueneLow111Can be effective for aromatic acids, but high boiling point may cause oiling out.[1]

Q5: When should I consider column chromatography?

Column chromatography is recommended when:

  • Recrystallization fails to remove a persistent impurity with similar solubility.

  • The product "oils out" consistently during recrystallization attempts.[3]

  • A very high purity standard (>99.5%) is required for applications like drug development.

For a polar compound like this compound, Reversed-Phase Flash Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often more effective than traditional normal-phase (silica) chromatography.[4][5][6][7]

Section 3: Troubleshooting Guide

Q6: My product "oiled out" during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often because the solution temperature is above the compound's melting point (which can be depressed by impurities).[3][8]

Diagram: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting Start Oiling Out Observed (Liquid droplets form) Action1 1. Re-heat solution until homogeneous. Start->Action1 Action2 2. Add more of the 'good' solvent (e.g., 10-20% more volume). Action1->Action2 Action3 3. Allow to cool VERY slowly. (Insulate the flask). Action2->Action3 Action4 4. Scratch flask or add seed crystal once below the oiling temperature. Action3->Action4 Check Did crystals form? Action4->Check Success Successful Crystallization Check->Success Yes Failure Still Oils Out Check->Failure No NextStep Change purification strategy: - Try a different solvent system. - Proceed to column chromatography. Failure->NextStep

References

Side-product identification in (3-Cyanophenoxy)acetic Acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Cyanophenoxy)acetic Acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

Troubleshooting Guides

Synthesis of this compound via Williamson Ether Synthesis

The synthesis of this compound typically proceeds via a Williamson ether synthesis, reacting 3-cyanophenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base.

dot

Synthesis_Workflow Reactant1 3-Cyanophenol Reaction_Step Williamson Ether Synthesis Reactant1->Reaction_Step Reactant2 Chloroacetic Acid Reactant2->Reaction_Step Base Base (e.g., NaOH) Base->Reaction_Step Deprotonation Solvent Solvent (e.g., Water, DMF, Acetonitrile) Solvent->Reaction_Step Medium Main_Product This compound Reaction_Step->Main_Product Desired Product Side_Product1 Unreacted 3-Cyanophenol Reaction_Step->Side_Product1 Incomplete Reaction Side_Product2 Glycolic Acid Reaction_Step->Side_Product2 Elimination/Hydrolysis of Chloroacetic Acid Side_Product3 C-Alkylated Byproduct Reaction_Step->Side_Product3 Ambident Nucleophile Side_Product4 (3-Carbamoylphenoxy)acetic Acid (from nitrile hydrolysis) Reaction_Step->Side_Product4 Nitrile Hydrolysis

Caption: Workflow for the synthesis of this compound and potential side-products.

Q1: My reaction yield is low, and I have a significant amount of starting material (3-cyanophenol) left. What could be the cause?

A1: Low conversion is often due to several factors:

  • Insufficient Base: The phenoxide ion is the active nucleophile. Ensure at least a stoichiometric amount of a strong base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the 3-cyanophenol completely.

  • Reaction Time and Temperature: The Williamson ether synthesis can be slow. Ensure the reaction is heated appropriately (e.g., 90-100°C in water) for a sufficient duration (30-40 minutes or longer).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be slow. Consider using a co-solvent like DMF or acetonitrile to improve solubility.[2]

Q2: I've isolated my product, but I see an impurity with a similar polarity to my desired product. What could it be?

A2: A common byproduct in Williamson ether synthesis is the C-alkylated product. The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). This side-product can be difficult to separate due to similar polarities.

Q3: My NMR spectrum shows unexpected peaks, and the integration for the aromatic protons is incorrect. What side-products might I have?

A3: Besides unreacted starting materials and C-alkylation products, other possibilities include:

  • Hydrolysis of the Nitrile Group: Under basic or acidic conditions (during reaction or workup), the nitrile group (-CN) can hydrolyze to an amide (-CONH2) or a carboxylic acid (-COOH). This would result in (3-Carbamoylphenoxy)acetic acid or (3-Carboxyphenoxy)acetic acid, respectively. These impurities will have different chemical shifts in the NMR spectrum.

  • Elimination Product: The alkylating agent (chloroacetic acid) can undergo elimination to form glycolic acid, especially at higher temperatures.[3][4]

Q4: How can I minimize the formation of these side-products?

A4: To improve the selectivity of the reaction:

  • Control Temperature: Avoid excessively high temperatures, which can favor elimination and decomposition reactions.

  • Choice of Base and Solvent: Using a milder base and a polar aprotic solvent like acetonitrile or DMF can sometimes favor O-alkylation over C-alkylation.[2]

  • Careful Workup: Neutralize the reaction mixture carefully during workup to avoid harsh pH conditions that could lead to nitrile hydrolysis.

Subsequent Reactions of this compound

Q5: I am trying to form an amide from this compound and an amine, but the reaction is not proceeding. What should I do?

A5: Direct reaction of a carboxylic acid and an amine is often slow due to the formation of a stable ammonium carboxylate salt.[5] To facilitate amide bond formation, you need to activate the carboxylic acid.

dot

Amide_Formation Starting_Material This compound Reaction Amide Synthesis Starting_Material->Reaction Amine Amine (R-NH2) Amine->Reaction Activating_Agent Activating Agent (e.g., SOCl2, EDC, Boric Acid) Activating_Agent->Reaction Activation Product Amide Product Reaction->Product Side_Product Unreacted Starting Material Reaction->Side_Product Incomplete Reaction

Caption: General workflow for amide synthesis from a carboxylic acid.

  • Use a Coupling Agent: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride (SOCl2) can be used to form a more reactive intermediate.[6]

  • Catalytic Methods: Boric acid can be used as a catalyst for the direct amidation of carboxylic acids and amines.[5][7]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The reaction may also require heating.

Q6: I am attempting an esterification of this compound with an alcohol under acidic conditions (Fischer Esterification), but the yield is low. How can I improve it?

A6: Fischer esterification is a reversible reaction.[8][9][10] To drive the equilibrium towards the ester product:

  • Use Excess Alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium.[8]

  • Remove Water: Use a Dean-Stark trap to remove the water formed during the reaction.

  • Alternative Methods: For sensitive substrates, consider converting the carboxylic acid to an acid chloride first, followed by reaction with the alcohol.[9]

Q7: I am concerned about the thermal stability of this compound in my reaction. What are the potential degradation products?

A7: Carboxylic acids can undergo thermal decarboxylation (loss of CO2) at elevated temperatures. For this compound, this would lead to the formation of 3-cyanophenyl methyl ether. The temperature at which this occurs can vary depending on the reaction conditions.

FAQs

Q8: What are the expected major impurities in a typical synthesis of this compound?

A8: Based on the Williamson ether synthesis, the most likely impurities are:

  • Unreacted 3-cyanophenol.

  • C-alkylated isomers of this compound.

  • (3-Carbamoylphenoxy)acetic acid from partial hydrolysis of the nitrile group.

Q9: What analytical techniques are best for identifying these impurities?

A9: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from impurities and for purity assessment.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the functional groups present, such as the nitrile (C≡N stretch), carboxylic acid (O-H and C=O stretches), and ether (C-O stretch).

Q10: Where can I find a general experimental protocol for the synthesis of this compound?

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound (Adapted)

dot

Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Step1 1. Dissolve 3-cyanophenol in aqueous NaOH. Step2 2. Add chloroacetic acid. Step1->Step2 Step3 3. Heat the mixture (e.g., 90-100°C). Step2->Step3 Step4 4. Monitor reaction by TLC. Step3->Step4 Step5 5. Cool and acidify with HCl. Step4->Step5 Step6 6. Extract with an organic solvent (e.g., diethyl ether). Step5->Step6 Step7 7. Extract organic layer with NaHCO3 solution. Step6->Step7 Step8 8. Acidify the bicarbonate layer to precipitate the product. Step7->Step8 Step9 9. Filter, wash, and dry the product. Step8->Step9 Step10 10. Recrystallize if necessary. Step9->Step10

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Materials:

  • 3-Cyanophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-cyanophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add chloroacetic acid.

  • Heat the reaction mixture under reflux for an appropriate amount of time, monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid until it is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Wash the organic layer with water and then extract with a saturated solution of sodium bicarbonate. The desired product will move into the aqueous bicarbonate layer as its sodium salt.

  • Separate the aqueous bicarbonate layer and carefully acidify it with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Potential Side-Products and their Identification

Side-Product NameMolecular FormulaExpected Mass (m/z) [M+H]⁺Key Spectroscopic Features
Unreacted 3-CyanophenolC₇H₅NO120.04Presence of a phenolic -OH peak in NMR and IR.
C-Alkylated IsomerC₉H₇NO₃178.05Different aromatic proton splitting pattern in ¹H NMR compared to the desired product.
(3-Carbamoylphenoxy)acetic AcidC₉H₉NO₄196.06Presence of amide protons in ¹H NMR and characteristic amide C=O stretch in IR.
Glycolic AcidC₂H₄O₃77.02 (as [M-H]⁻)Highly polar, may not be easily observed in standard reversed-phase HPLC.

References

Technical Support Center: Recrystallization of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Cyanophenoxy)acetic Acid, focusing on the critical step of purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: What are some recommended starting solvents for screening?

A2: A good starting point for solvent screening includes water, ethanol, methanol, isopropanol, acetone, and ethyl acetate, as well as binary mixtures of these solvents, particularly ethanol/water and methanol/water.[1][2] The nitrile and carboxylic acid functionalities of the target compound suggest that polar solvents will be most effective.

Q3: How do I perform a solvent screening experiment?

A3: A systematic solvent screening can be performed on a small scale. Please refer to the detailed experimental protocol provided in this guide. The general principle involves testing the solubility of a small amount of your crude this compound in a small volume of various solvents at room temperature and then at the solvent's boiling point.

Troubleshooting Guide

Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, is a common issue. It often occurs when the solution is supersaturated with impurities or when the cooling process is too rapid.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Add more solvent to decrease the saturation level.

    • Allow the solution to cool very slowly. An insulated container or a Dewar flask can be used to slow the cooling rate.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Add a seed crystal of pure this compound if available.

    • If the issue persists, consider using a different solvent system.

Q2: No crystals have formed even after the solution has cooled to room temperature. What can I do?

A2: If crystallization has not occurred, the solution may not be sufficiently supersaturated, or the nucleation process may be inhibited.

  • Troubleshooting Steps:

    • Cool the solution in an ice-water bath to further decrease the solubility of your compound.

    • Scratch the inner surface of the flask with a glass rod.

    • Introduce a seed crystal of the pure compound.

    • Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to oiling out.

    • If these steps fail, the chosen solvent may be unsuitable, and a new solvent screening should be performed.

Q3: The recovery of my purified this compound is very low. How can I improve the yield?

A3: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or the chosen solvent having a relatively high solubility for the compound even at low temperatures.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent.

    • Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing on the filter paper or in the funnel.

    • Cool the filtrate for a sufficient amount of time in an ice bath to maximize crystal formation.

    • Consider a different solvent where the compound has lower solubility at cold temperatures.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Inferred)

SolventSolubility at Room TemperatureSolubility at Boiling PointPotential for Recrystallization
WaterLowModerate to HighGood (potential for slow dissolution)
EthanolModerateHighGood (likely as a co-solvent with water)[1]
MethanolModerateHighGood (likely as a co-solvent with water)
AcetoneHighVery HighPotentially suitable, but may have high solubility at low temperatures, leading to lower recovery.
Ethyl AcetateLow to ModerateHighGood
TolueneLowModeratePotentially suitable, good for less polar impurities.
HexaneVery LowLowUnlikely to be a good primary solvent, but could be used as an anti-solvent.

Note: This table is based on the expected solubility of a polar organic molecule with aromatic, nitrile, and carboxylic acid functional groups and data from similar compounds. Experimental verification is crucial.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

  • Place approximately 50 mg of crude this compound into a small test tube.

  • Add a candidate solvent dropwise at room temperature, swirling after each addition, until the solid just dissolves. Record the volume of solvent used. If the solid does not dissolve in ~3 mL of solvent, it is considered sparingly soluble at room temperature.

  • If the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will result in a significant amount of crystalline solid.

Protocol 2: Recrystallization of this compound

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.

  • Continue adding the hot solvent until the compound is completely dissolved. Add a minimal excess of the hot solvent to ensure the solution remains saturated.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely before determining the melting point and yield.

Visualizations

Solvent_Selection_Workflow start Start: Crude This compound screen Perform Small-Scale Solvent Screening start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable_too_soluble Unsuitable: Too Soluble dissolves_cold->unsuitable_too_soluble Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes unsuitable_insoluble Unsuitable: Insoluble dissolves_hot->unsuitable_insoluble No unsuitable_no_crystals Unsuitable: No Crystals crystals_form->unsuitable_no_crystals No suitable Suitable Solvent Identified crystals_form->suitable Yes end Proceed to Bulk Recrystallization suitable->end

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat & Add More Solvent, Cool Slowly oiling_out->reheat Yes low_yield Low Recovery? no_crystals->low_yield No cool_further Cool in Ice Bath no_crystals->cool_further Yes minimize_solvent Use Less Hot Solvent low_yield->minimize_solvent Yes success Problem Resolved low_yield->success No scratch_seed Scratch Flask or Add Seed Crystal reheat->scratch_seed concentrate Reduce Solvent Volume scratch_seed->concentrate scratch_seed->success cool_further->scratch_seed change_solvent Consider Different Solvent concentrate->change_solvent preheat_funnel Preheat Filtration Apparatus minimize_solvent->preheat_funnel preheat_funnel->success

References

Overcoming solubility issues in (3-Cyanophenoxy)acetic Acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding solubility issues encountered during assays with (3-Cyanophenoxy)acetic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is primarily governed by its acidic nature and its partial polarity. The carboxylic acid group can donate a proton, forming a more soluble carboxylate anion at higher pH. The predicted physicochemical properties are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
pKa ~3.5 - 4.5The compound will be poorly soluble in acidic aqueous solutions (pH < pKa) and more soluble in neutral to alkaline solutions (pH > pKa)[1][2].
LogP ~1.5 - 2.0Indicates moderate lipophilicity, suggesting some solubility in organic solvents but limited solubility in water[3].
Molecular Weight 177.16 g/mol ---

Note: The pKa and LogP values are predictions based on computational models (ACD/Labs, ChemAxon) and may vary slightly from experimental values.[4][5][6][7][8]

Q2: In which solvents can I dissolve this compound?

A2: Due to its chemical structure, this compound has limited solubility in water but is soluble in organic solvents.

Table 2: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO) High (>50 mg/mL)Preferred solvent for preparing high-concentration stock solutions[9].
Ethanol Moderate (~10-20 mg/mL)Can be used as a co-solvent.
Methanol Moderate (~10-20 mg/mL)Can be used as a co-solvent.
Water Low (<1 mg/mL at pH 7)Solubility is highly pH-dependent[1].

Note: These are estimated values based on the properties of similar compounds. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on the pH.

  • At low pH (below its pKa of ~3.5-4.5): The compound will be in its protonated, neutral form, which is less soluble in water.

  • At high pH (above its pKa): The compound will be in its deprotonated, anionic (carboxylate) form, which is significantly more soluble in water[1][2][10].

This relationship is illustrated in the diagram below.

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Predominantly Protonated Form (R-COOH) low_solubility Low Aqueous Solubility low_ph->low_solubility Insoluble high_ph Predominantly Deprotonated Form (R-COO⁻) high_solubility High Aqueous Solubility high_ph->high_solubility Soluble

Figure 1: pH-Dependent Ionization and Solubility. This diagram illustrates how the ionization state and resulting aqueous solubility of this compound change with pH relative to its pKa.

Troubleshooting Guide

Problem: My this compound precipitated when I added my DMSO stock to the aqueous assay buffer.

This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it has lower solubility. Follow the workflow below to troubleshoot this issue.

troubleshooting_workflow start Precipitation Observed in Assay check_dmso Check Final DMSO Concentration Is it >1%? start->check_dmso reduce_dmso Reduce final DMSO to <0.5% check_dmso->reduce_dmso Yes check_concentration Check Final Compound Concentration Is it above its aqueous solubility limit? check_dmso->check_concentration No reduce_dmso->check_concentration lower_concentration Lower Final Compound Concentration check_concentration->lower_concentration Yes check_ph Check Buffer pH Is pH < pKa (~3.5-4.5)? check_concentration->check_ph No lower_concentration->check_ph increase_ph Increase Buffer pH to > 6.0 check_ph->increase_ph Yes serial_dilution Optimize Serial Dilution Protocol (see Protocol 1) check_ph->serial_dilution No increase_ph->serial_dilution use_cosolvent Consider a Co-solvent in the Buffer (e.g., 1-5% Ethanol) end Solution Stable use_cosolvent->end serial_dilution->use_cosolvent

References

Technical Support Center: Catalyst Optimization for Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenoxyacetic acid.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your experiments.

Issue Potential Cause Recommended Solution
Low Product Yield Suboptimal pH: The reaction is highly sensitive to pH. An incorrect pH can lead to incomplete reaction or the formation of side products.Ensure the reaction mixture is maintained at an optimal pH, typically alkaline, to facilitate the deprotonation of phenol.[1] Regular monitoring and adjustment of pH throughout the reaction is recommended.
Incorrect Molar Ratio of Reactants: An improper stoichiometric ratio of phenol to chloroacetic acid can result in unreacted starting materials.The optimal molar ratio of phenol to chloroacetic acid should be carefully determined. A common starting point is a 1:1.1 ratio to ensure complete conversion of the phenol.
Inadequate Reaction Temperature or Time: The reaction may not have reached completion due to insufficient heating or a short reaction duration.Optimize the reaction temperature and time. Refluxing at around 102°C for several hours is a common practice.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or used in an insufficient amount, leading to a slow or incomplete reaction.Ensure the catalyst is active and used in the appropriate concentration. For instance, when using a lignin-based catalyst, a 10 mol% loading has been found to be effective.
Product Purity Issues Presence of Unreacted Phenol: Incomplete reaction can leave unreacted phenol, which is a common impurity.Improve reaction conditions (pH, temperature, time, reactant ratio) to drive the reaction to completion. Purification can be achieved by washing the crude product with a dilute sodium bicarbonate solution to remove acidic impurities, followed by recrystallization.
Formation of Byproducts: Side reactions can lead to the formation of undesired byproducts, complicating purification.Optimize reaction conditions to minimize side reactions. Purification methods such as recrystallization from a suitable solvent system (e.g., water-ethanol mixture) can be employed to remove impurities.[3]
Product Oiling Out During Crystallization: The crude product may separate as an oil instead of crystals during purification, making isolation difficult.This can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution or allowing the solution to cool slowly at room temperature before further cooling in an ice bath.[3][4] Using a co-solvent system like water-ethanol can also facilitate crystallization.[3]
Difficulties in Product Isolation Fine Precipitate That is Difficult to Filter: The product may precipitate as very fine particles that clog the filter paper."Aging" the precipitate by gently heating the suspension for a short period can encourage the formation of larger, more easily filterable crystals.
Product is a Sticky or Gummy Solid: This can be due to the presence of impurities or residual solvent.Ensure the product is thoroughly washed to remove impurities. Drying the product under vacuum at a slightly elevated temperature can help remove residual solvent and result in a free-flowing powder.

Catalyst Performance Comparison

The following table summarizes quantitative data for different catalytic systems used in phenoxyacetic acid synthesis and its derivatization.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
None (Base-mediated) N/A575[2]
Lignin 100.5 - 0.778 - 82
Iron (III) Oxide 0.5:1 (molar ratio to phenoxyacetic acid)8>95 (for chlorinated derivative)[5]
Chromium (III) Chloride 1:1 (molar ratio to phenoxyacetic acid)0.017>95 (for chlorinated derivative)[6]
Phosphonitrilic Chloride (PNT) / N-methyl morpholine (NMM) VariesRoom TempGood[7]

Experimental Protocols

General Protocol for Phenoxyacetic Acid Synthesis (Base-Mediated)

This protocol is a generalized procedure based on common laboratory practices.

  • Preparation of Sodium Chloroacetate:

    • Dissolve chloroacetic acid in deionized water in an ice bath.

    • Slowly add a 30% sodium hydroxide solution to adjust the pH to 8-9, forming sodium chloroacetate.

  • Preparation of Sodium Phenoxide:

    • In a separate flask, dissolve sodium hydroxide in a mixture of deionized water and ethanol.

    • Slowly add phenol to this solution with constant stirring.

  • Reaction:

    • Add the sodium chloroacetate solution to the sodium phenoxide solution.

    • Reflux the mixture at approximately 102°C for 5 hours.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid (e.g., 2.0 M HCl) to a pH of 1-2 to precipitate the phenoxyacetic acid.[2]

    • Filter the white precipitate and wash it with dilute hydrochloric acid.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as a water-ethanol mixture.[3]

    • Dry the purified product under vacuum.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Sodium Chloroacetate Solution C Mix Reactant Solutions A->C B Prepare Sodium Phenoxide Solution B->C D Reflux at 102°C C->D 5 hours E Cool and Acidify D->E F Filter Precipitate E->F G Recrystallize F->G H Dry Product G->H

Caption: Experimental workflow for phenoxyacetic acid synthesis.

Troubleshooting_Flowchart start Low Product Yield? check_pH Check Reaction pH start->check_pH Yes end Yield Improved start->end No adjust_pH Adjust to Alkaline pH check_pH->adjust_pH Suboptimal check_ratio Verify Reactant Molar Ratio check_pH->check_ratio Optimal adjust_pH->check_ratio adjust_ratio Optimize Ratio (e.g., 1:1.1 Phenol:Chloroacetic Acid) check_ratio->adjust_ratio Incorrect check_conditions Review Reaction Time & Temperature check_ratio->check_conditions Correct adjust_ratio->check_conditions adjust_conditions Increase Time or Temperature check_conditions->adjust_conditions Insufficient check_catalyst Catalyst Issue? check_conditions->check_catalyst Sufficient adjust_conditions->check_catalyst optimize_catalyst Optimize Catalyst Loading / Check Activity check_catalyst->optimize_catalyst Yes end_fail Consult Further check_catalyst->end_fail No optimize_catalyst->end

Caption: Troubleshooting flowchart for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing phenoxyacetic acid?

A1: The most widely used method is the Williamson ether synthesis, which involves the reaction of a sodium phenolate with sodium chloroacetate in an aqueous or mixed solvent system under heating.[8]

Q2: What are some common catalysts used to optimize the synthesis of phenoxyacetic acid and its derivatives?

A2: A variety of catalysts can be used, including phosphonitrilic chloride (PNT) in combination with N-methyl morpholine (NMM) for esterification, lignin as a green catalyst, and metal oxides like iron (III) oxide or chromium (III) chloride for the synthesis of chlorinated derivatives.[5][6][7]

Q3: My product is a brownish powder. How can I decolorize it?

A3: A brownish color often indicates the presence of impurities.[3] Recrystallization is an effective method for purification and decolorization. You can try dissolving the crude product in a minimal amount of hot solvent (e.g., a water-ethanol mixture) and then allowing it to cool slowly. Activated charcoal can also be used during the recrystallization process to remove colored impurities.

Q4: Can I use a different base instead of sodium hydroxide?

A4: Yes, other bases like potassium hydroxide or potassium carbonate can also be used to deprotonate phenol. The choice of base may influence the reaction rate and yield.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q6: What are the key safety precautions to take during this synthesis?

A6: Phenol and chloroacetic acid are corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Sodium hydroxide is also highly corrosive. Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

References

Technical Support Center: Synthesis of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (3-Cyanophenoxy)acetic Acid.

Overview of Synthesis: The Williamson Ether Synthesis

The most common and scalable method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the sodium salt of 3-cyanophenol (sodium 3-cyanophenoxide) is formed by deprotonation with a strong base, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the ether linkage.[1][2][3]

Reaction Scheme: (3-Cyanophenol) + (Chloroacetic Acid) --(Base)--> this compound + Salt + H₂O

Experimental Protocols & Data

Detailed Lab-Scale Experimental Protocol:

This protocol is adapted from established methods for phenoxyacetic acid synthesis.[3][4][5]

Materials:

  • 3-Cyanophenol

  • Chloroacetic Acid

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, concentrated or 6M)

  • Diethyl Ether (for extraction, optional)

Procedure:

  • Preparation of Sodium Chloroacetate: In a reaction vessel, dissolve chloroacetic acid (1.1 equivalents) in deionized water. Cool the solution in an ice bath and slowly add a 30% aqueous NaOH solution until the pH is between 8 and 9.

  • Preparation of Sodium 3-Cyanophenoxide: In a separate reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 equivalent) in deionized water. To this solution, add 3-cyanophenol (1.0 equivalent). Stir the mixture at room temperature for approximately 20-30 minutes until a homogeneous solution of the sodium phenoxide is formed.[4][5]

  • Reaction: Add the prepared sodium chloroacetate solution to the sodium 3-cyanophenoxide solution. Heat the mixture to reflux (approximately 90-100°C) and maintain this temperature for 3 to 5 hours.[4][5][6]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated or 6M HCl until the pH reaches 1-2, monitoring with pH paper.[3][4][5] This will cause the this compound to precipitate out of the solution.

  • Purification (Crude): Cool the mixture in an ice bath to maximize precipitation.[3] Collect the crude solid product by vacuum filtration and wash the filter cake with cold, dilute HCl and then with cold deionized water to remove inorganic salts.

  • Purification (Recrystallization): The crude product can be further purified by recrystallization. A common solvent for this is hot water or a water/ethanol mixture.[5][7] Dissolve the crude solid in a minimal amount of boiling solvent, allow it to cool slowly to room temperature, and then chill in an ice bath to form crystals. Filter the purified crystals and dry them under vacuum.

Quantitative Data Summary:

The following tables provide representative data based on typical Williamson ether syntheses. Actual results may vary based on specific experimental conditions.

Table 1: Influence of Base and Solvent on Reaction Yield

Base (Equivalents)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaOH (2.1)Water100575-85%
KOH (2.1)Water/Ethanol90480-90%
K₂CO₃ (2.5)DMF80685-95%
NaH (1.2)THF65870-80%

Table 2: Purity Profile after Different Purification Methods

Purification MethodTypical Purity (%)AdvantagesDisadvantages
Acid Precipitation90-95%Simple, fast, good for initial isolation.May contain trapped inorganic salts.
Recrystallization (Water/Ethanol)>98%High purity, removes most impurities.Can have lower recovery; requires solvent screening.[7]
Extraction & Crystallization>99%Very high purity, effective for removing unreacted phenol.More complex, involves organic solvents.[5]

Visualized Workflows and Pathways

Diagram 1: Synthesis Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product R1 3-Cyanophenol Base Base (e.g., NaOH) in Water/Solvent R1->Base R2 Chloroacetic Acid R2->Base P1 This compound Base->P1  Reflux (90-100°C) Williamson Ether Synthesis  

Caption: Chemical reaction pathway for the synthesis of this compound.

Diagram 2: General Experimental Workflow

Experimental_Workflow Start Start Step1 1. Prepare Sodium Phenoxide Start->Step1 Step2 2. Prepare Sodium Chloroacetate Start->Step2 Step3 3. Combine & React (Reflux) Step1->Step3 Step2->Step3 Step4 4. Cool & Acidify (Precipitation) Step3->Step4 Step5 5. Isolate Crude (Filtration) Step4->Step5 Step6 6. Purify (Recrystallization) Step5->Step6 End Final Product Step6->End

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

Q1: The reaction yield is significantly lower than expected. What are the common causes?

A: Low yields can stem from several factors:

  • Incomplete Deprotonation: The phenoxide is the active nucleophile. Ensure at least one full equivalent of a strong base (like NaOH or KOH) is used to deprotonate the 3-cyanophenol. Using a weaker base like sodium bicarbonate (NaHCO₃) is generally insufficient.

  • Reaction Time/Temperature: The reaction is often slow at lower temperatures. Ensure the mixture is refluxed for an adequate duration (3-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.[2]

  • Premature Precipitation: If the sodium salt of the product precipitates from the reaction mixture, it can halt the reaction. Adding a co-solvent like ethanol can improve solubility.[4]

  • Side Reactions: While the alkylating agent (chloroacetic acid) is primary and not prone to elimination, competitive side reactions can occur.[1][8] Ensure reaction temperature does not drastically exceed reflux, which could promote decomposition.

Q2: The final product is discolored (e.g., brown or yellow) and has a low melting point. How can I improve purity?

A: Discoloration often indicates the presence of unreacted 3-cyanophenol or oxidation byproducts.

  • Incomplete Acidification: Ensure the pH is lowered to 1-2 during work-up. If the solution is not acidic enough, the product will remain dissolved as its sodium salt, and unreacted phenol may precipitate.

  • Insufficient Washing: Wash the crude product thoroughly with cold water to remove colored, water-soluble impurities.

  • Effective Recrystallization: The choice of recrystallization solvent is crucial. Hot water is often effective, but if impurities are persistent, try a mixed solvent system like water/ethanol or perform an activated carbon treatment during the recrystallization step to remove colored impurities.[7]

  • Acid/Base Extraction: For very high purity, dissolve the crude product in a base (like sodium bicarbonate solution), wash with an organic solvent (like diethyl ether) to remove neutral impurities (unreacted phenol), and then re-acidify the aqueous layer to precipitate the pure product.[5]

Q3: The reaction seems to stall or not go to completion. What troubleshooting steps can I take?

A:

  • Check Reagent Quality: Ensure the 3-cyanophenol and chloroacetic acid are of high purity. Impurities can interfere with the reaction.

  • Consider an Alternative Solvent: While water is an economical and safe solvent, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions and may improve yields, although they are more difficult to handle at scale.[2]

  • Use a Phase Transfer Catalyst: When scaling up, especially if dealing with solubility issues, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be used to increase the solubility and reactivity of the nucleophile.[1]

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Problem Problem: Low Product Yield Cause1 Possible Cause: Incomplete Reaction Problem->Cause1 Cause2 Possible Cause: Poor Isolation Problem->Cause2 Cause3 Possible Cause: Side Reactions Problem->Cause3 Solution1a Action: Increase reaction time or temperature. Cause1->Solution1a Solution1b Action: Use a stronger base or polar aprotic solvent (DMF). Cause1->Solution1b Solution2a Action: Ensure pH is 1-2 during acidification. Cause2->Solution2a Solution2b Action: Thoroughly chill before filtration. Cause2->Solution2b Solution3a Action: Verify reagent purity. Cause3->Solution3a

Caption: Decision-making guide for troubleshooting low reaction yields.

Scale-Up Considerations for Industrial Production

Scaling up from the lab bench requires addressing new challenges. Industrial procedures can achieve near-quantitative conversion.[2]

  • Heat Management: The initial neutralization of chloroacetic acid and the deprotonation of 3-cyanophenol are exothermic. On a large scale, this heat must be managed with an efficient cooling system in the reactor to prevent runaway reactions. Reagents should be added slowly and controllably.

  • Material Handling: Handling large quantities of corrosive materials like sodium hydroxide and hydrochloric acid requires specialized equipment and safety protocols.

  • Solvent Choice: While water is ideal for safety and cost, its high heat capacity requires more energy for heating and cooling. Solvents like methanol may be used, but require appropriate handling due to flammability.[9]

  • Process Automation and Control: On an industrial scale, parameters like temperature, pH, and addition rates are tightly controlled through automated systems to ensure consistency, safety, and high yield.

  • Waste Management: The process generates significant amounts of saltwater (NaCl or KCl). A plan for responsible disposal or recycling of this waste stream is essential.[9] Some modern methods focus on recycling the solvent and wastewater to reduce environmental impact.[9]

References

Technical Support Center: Machine Learning for Optimizing Phenoxyacetic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using machine learning to optimize phenoxyacetic acid reaction conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your machine learning-driven experiments for phenoxyacetic acid synthesis.

Issue: My machine learning model has poor predictive accuracy for reaction yield.

Answer:

Poor predictive accuracy can stem from several factors related to your data and model. Consider the following troubleshooting steps:

  • Data Quality and Quantity: Machine learning models are only as good as the data they are trained on.[1]

    • Insufficient Data: Machine learning models, especially complex ones, often require a substantial amount of data to learn the underlying patterns of a chemical reaction.[2] If your dataset is small, the model may not be able to generalize well to new, unseen conditions. Consider using active learning or Bayesian optimization strategies to intelligently select the most informative experiments to perform next, which can be more efficient in low-data situations.[2][3]

    • Data Inconsistencies: Ensure your data is clean and consistent.[6] Check for typos, inconsistent units, and errors in recording reaction parameters and yields.

  • Feature Engineering and Representation: The way you represent your reaction conditions as input for the model is critical.[7]

    • Inadequate Descriptors: The chosen features (e.g., temperature, concentration, catalyst type) may not be sufficient to capture the complexity of the reaction. You might need to engineer more informative features, such as physicochemical properties of the reactants and solvents.[8]

    • Improper Encoding: Categorical variables, such as the choice of solvent or catalyst, need to be properly encoded into a numerical format that the machine learning algorithm can understand.[1]

  • Model Selection and Hyperparameter Tuning:

    • Inappropriate Model: The chosen machine learning algorithm (e.g., linear regression, random forest, neural network) may not be suitable for the complexity of your chemical system.[9] It might be necessary to try different models.

    • Untuned Hyperparameters: Most machine learning models have hyperparameters that need to be tuned for optimal performance. Use techniques like grid search or randomized search to find the best hyperparameter settings for your specific dataset.

Issue: The model's suggestions for the next experiment are not improving the reaction yield.

Answer:

If the model's suggestions are not leading to better outcomes, it could be due to issues with the exploration-exploitation trade-off in your optimization strategy.

  • Insufficient Exploration: The model might be repeatedly suggesting experiments in a narrow region of the parameter space where it has already found a local optimum. This is known as exploitation. To find a potentially better, global optimum, the model also needs to explore other regions of the parameter space. In Bayesian optimization, the acquisition function can be tuned to favor more exploration.[10]

  • Model Uncertainty: The model may be highly uncertain in its predictions for unexplored regions of the parameter space. Bayesian optimization explicitly models this uncertainty and can use it to guide the selection of new experiments.[11]

Issue: I am unsure how to interpret the results of my "black box" machine learning model.

Answer:

Interpreting complex models like neural networks can be challenging.[12][13] However, several techniques can provide insights into your model's predictions:

  • Feature Importance: For models like random forests, you can directly calculate the importance of each feature in the prediction.[14] This can help you understand which reaction parameters have the most significant impact on the yield.

  • SHAP (SHapley Additive exPlanations): This is a technique that can be applied to any machine learning model to explain individual predictions by assigning an importance value to each feature for that specific prediction.[12]

  • Partial Dependence Plots (PDP): These plots show the marginal effect of one or two features on the predicted outcome of a machine learning model. This can help you visualize the relationship between a specific reaction parameter and the yield.

Frequently Asked Questions (FAQs)

Q1: What is the minimum amount of data required to start using machine learning for reaction optimization?

A1: There is no fixed minimum number of data points, as it depends on the complexity of the reaction and the chosen machine learning model. However, active learning strategies are designed to work in low-data regimes.[2] Some studies have shown that with active learning, it's possible to start with as few as 5-10 initial experiments and iteratively improve the reaction conditions.[14]

Q2: Which machine learning algorithm is best for optimizing phenoxyacetic acid synthesis?

A2: The "best" algorithm depends on the size and nature of your dataset.

  • For smaller datasets, simpler models like Gaussian Processes (often used in Bayesian optimization) or Random Forests are good starting points because they are less prone to overfitting and can provide some level of interpretability.[11]

  • For larger, more complex datasets, Deep Neural Networks (DNNs) may offer higher predictive power, but they require more data for training and can be more difficult to interpret.[12]

Q3: How should I represent the different reaction components (e.g., solvents, catalysts) for the machine learning model?

A3: Representing chemical information for a machine learning model is a key step known as featurization or descriptor generation.[15]

  • Continuous Variables: Parameters like temperature, pressure, and reaction time can be used directly as numerical features.

  • Categorical Variables: Discrete choices like solvents or catalysts can be represented using one-hot encoding, where each category is converted into a binary vector.

  • Molecular Structures: Reactants and products can be represented using molecular fingerprints (e.g., ECFP4) or calculated physicochemical descriptors (e.g., molecular weight, logP, electronic properties).[8][15]

Q4: How does Bayesian optimization work for reaction optimization?

A4: Bayesian optimization is an iterative approach that is well-suited for optimizing expensive experiments like chemical reactions.[16] It works in a loop:

  • A probabilistic model (typically a Gaussian Process) is trained on the existing experimental data. This model provides a prediction of the reaction yield for a given set of conditions, along with an estimate of the uncertainty of that prediction.

  • An "acquisition function" uses the model's predictions and uncertainties to decide the most promising next experiment to run.[11] This function balances exploring new, uncertain regions of the parameter space and exploiting regions that are predicted to have high yields.

  • The suggested experiment is performed, and the new data point is added to the dataset.

  • The model is retrained with the updated dataset, and the process repeats.[3]

This intelligent selection of experiments allows for finding the optimal conditions in fewer steps compared to traditional methods or random searching.[17]

Quantitative Data Summary

The following table provides an example of a structured dataset for a machine learning-driven optimization of a phenoxyacetic acid synthesis.

Experiment IDPhenol (mmol)Chloroacetic Acid (mmol)NaOH (mmol)Temperature (°C)Time (h)SolventYield (%)
1455590904Water65
24555901025Water75[18]
34560951005Ethanol82
4505590954.5Water78
545551001055.5Ethanol85
........................

Experimental Protocols

Methodology for Machine Learning-Driven Optimization of Phenoxyacetic Acid Synthesis

This protocol outlines the steps for using a closed-loop, machine learning-driven approach to optimize the synthesis of phenoxyacetic acid.

  • Define the Parameter Space: Identify the key reaction parameters to be optimized. For the synthesis of phenoxyacetic acid from phenol and chloroacetic acid, these may include:

    • Molar ratios of reactants (phenol, chloroacetic acid, NaOH)[19]

    • Reaction temperature[19]

    • Reaction time[20]

    • Choice of solvent (e.g., water, ethanol, or a mixture)[18]

    • Concentration of reactants

  • Initial Data Collection (Design of Experiments): Perform an initial set of experiments to generate a starting dataset. A Design of Experiments (DoE) approach can be used to ensure the initial experiments cover the parameter space reasonably well.

  • Data Preprocessing and Featurization:

    • Organize the experimental data into a structured format (as shown in the table above).

    • Convert all reaction parameters into a machine-readable numerical format. This includes encoding categorical variables like the solvent.

    • Scale numerical features to a similar range if required by the chosen machine learning algorithm.[21]

  • Model Training and Optimization Loop:

    • Choose a suitable machine learning model (e.g., a Bayesian optimization framework with a Gaussian Process model).

    • Train the model on the initial dataset.

    • Use the model's acquisition function to suggest the conditions for the next experiment.

    • Perform the suggested experiment and record the yield.

    • Add the new data point to your dataset and retrain the model.

    • Repeat this loop until the model converges on an optimal set of conditions or the desired yield is achieved.

  • Model Interpretation and Validation:

    • Once the optimization is complete, use model interpretation techniques (e.g., feature importance analysis) to understand the relationships between the reaction parameters and the yield.

    • Perform a final set of validation experiments at the predicted optimal conditions to confirm the model's prediction.

Visualizations

ML_Reaction_Optimization_Workflow cluster_0 Experimental Setup cluster_1 Machine Learning Loop cluster_2 Analysis & Validation define_space Define Parameter Space (Temp, Time, Conc., etc.) initial_doe Initial Experiments (DoE) define_space->initial_doe run_experiment Perform Experiment initial_doe->run_experiment preprocess Data Preprocessing & Featurization run_experiment->preprocess Add Data train_model Train ML Model (e.g., Bayesian Optimization) preprocess->train_model suggest_next Suggest Next Experiment train_model->suggest_next optimum Optimal Conditions Found train_model->optimum Convergence? suggest_next->run_experiment New Conditions interpret Interpret Model (Feature Importance) optimum->interpret

Caption: Workflow for machine learning-guided reaction optimization.

Troubleshooting_Poor_Accuracy cluster_data Data Issues cluster_model Model Issues start Poor Model Accuracy data_quantity Insufficient Data? start->data_quantity data_quality Biased or Noisy Data? start->data_quality data_representation Poor Featurization? start->data_representation model_choice Inappropriate Algorithm? start->model_choice model_tuning Untuned Hyperparameters? start->model_tuning solution1 Use Active Learning or run more experiments data_quantity->solution1 Solution solution2 Clean data & include failed experiments data_quality->solution2 Solution solution3 Engineer new features or change encoding data_representation->solution3 Solution solution4 Try different models (e.g., Random Forest) model_choice->solution4 Solution solution5 Perform hyperparameter tuning (e.g., Grid Search) model_tuning->solution5 Solution

Caption: Decision tree for troubleshooting poor model accuracy.

References

Technical Support Center: Solid-Phase Extraction of (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals isolating (3-Cyanophenoxy)acetic Acid using solid-phase extraction (SPE).

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a general guideline for the extraction of this compound from an aqueous sample matrix using a reversed-phase SPE cartridge. Optimization may be required for different sample types and concentrations.

Materials:

  • SPE Cartridge: Reversed-phase C18 or polymeric sorbent (e.g., Oasis HLB)

  • Sample: Aqueous solution containing this compound

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water

    • Formic acid or acetic acid

    • Elution solvent (e.g., Methanol with 1-2% formic acid)

  • Equipment:

    • SPE manifold

    • Vacuum pump

    • Collection vials

    • pH meter

    • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to approximately 2 pH units below the pKa of this compound to ensure it is in its neutral, protonated form.[1][2] This enhances retention on the reversed-phase sorbent.

    • Centrifuge or filter the sample to remove any particulate matter.[3]

  • Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the SPE cartridge to wet the sorbent and activate the stationary phase.[4]

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Flush the cartridge with 3-5 mL of deionized water or an acidic buffer (at the same pH as the sample).[5]

    • Ensure the sorbent bed remains wetted before applying the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[6]

    • A slow flow rate allows for adequate interaction between the analyte and the sorbent.[3]

  • Washing:

    • Wash the cartridge with 3-5 mL of a weak solvent to remove interferences. A common wash solution is deionized water or a mixture of water and a small percentage of methanol (e.g., 5% methanol in water).

    • The wash solvent should be strong enough to elute impurities but not the analyte of interest.[7]

  • Drying:

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove the aqueous wash solvent.[4] This step is crucial for efficient elution.

  • Elution:

    • Elute the this compound from the cartridge using an appropriate organic solvent. A common elution solvent is methanol containing a small percentage of acid (e.g., 1-2% formic acid) to ensure the analyte remains protonated and elutes efficiently.

    • Use a small volume of elution solvent (e.g., 2 x 1 mL) to obtain a concentrated extract.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for subsequent analysis (e.g., HPLC or LC-MS).

Troubleshooting Guide

This section addresses common issues encountered during the solid-phase extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low Analyte Recovery Improper Sample pH: The analyte may be in its ionized form, leading to poor retention on a reversed-phase sorbent.Adjust the sample pH to at least 2 pH units below the analyte's pKa to ensure it is in its neutral form.[1][2]
Sorbent Bed Drying: The sorbent bed dried out before or during sample loading.Re-condition and re-equilibrate the cartridge. Ensure a layer of equilibration solvent remains on top of the sorbent bed before loading the sample.
Inappropriate Sorbent Choice: The selected sorbent may not have sufficient affinity for the analyte.Consider using a different sorbent, such as a polymeric reversed-phase material, which may offer better retention for polar acidic compounds.
Wash Solvent Too Strong: The wash solvent may be partially or completely eluting the analyte.Decrease the organic strength of the wash solvent or use a purely aqueous wash. Analyze the wash fraction to confirm if the analyte is being lost.
Insufficient Elution Solvent Strength or Volume: The elution solvent is not strong enough to desorb the analyte completely, or the volume is too low.Increase the organic strength of the elution solvent (e.g., by increasing the percentage of methanol) or add a modifier like formic acid. Increase the volume of the elution solvent or perform a second elution.[8]
Flow Rate Too High: A high flow rate during sample loading can lead to insufficient interaction time between the analyte and the sorbent.Reduce the sample loading flow rate to 1-2 mL/min.[6]
Poor Reproducibility Inconsistent Flow Rates: Variations in flow rates between samples can lead to inconsistent retention and elution.Use a vacuum manifold with flow control to ensure consistent flow rates for all steps.
Cartridge Variability: Inconsistent packing or quality of SPE cartridges.Use cartridges from a reputable supplier and from the same manufacturing lot for a batch of samples.
Incomplete Drying: Residual water in the sorbent bed after the wash step can interfere with elution.Ensure the cartridge is completely dry before adding the elution solvent by applying a vacuum for a sufficient amount of time.
Presence of Interferences in the Final Eluate Inadequate Washing: The wash step is not effectively removing matrix components.Optimize the wash step by using a slightly stronger wash solvent (without eluting the analyte) or by increasing the wash volume.
Inappropriate Sorbent Selection: The chosen sorbent retains both the analyte and interfering compounds.Consider using a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, if matrix interferences are a significant issue.
Sample Overload: The amount of sample loaded exceeds the capacity of the SPE cartridge.Reduce the sample volume or use a cartridge with a larger sorbent mass.

Frequently Asked Questions (FAQs)

Q1: What type of SPE sorbent is best for isolating this compound?

A1: For acidic compounds like this compound, a reversed-phase sorbent such as C18 is a common choice.[4] However, polymeric sorbents can also provide excellent recovery for acidic drugs from biological fluids.[1] The optimal sorbent may depend on the specific sample matrix.

Q2: Why is pH adjustment of the sample important?

A2: Adjusting the pH of the sample is crucial for controlling the ionization state of this compound. For retention on a reversed-phase sorbent, the analyte should be in its neutral (protonated) form. This is typically achieved by acidifying the sample to a pH at least two units below the pKa of the carboxylic acid group.[1][2]

Q3: What should I do if my analyte is not retained on the C18 cartridge?

A3: If you experience poor retention, first verify that the sample pH is correctly adjusted. If the pH is optimal and retention is still low, consider the following:

  • Decrease the organic content of your sample: If your sample is dissolved in a solvent with a high percentage of organic modifier, it will not retain well on a reversed-phase sorbent.

  • Switch to a more retentive sorbent: A polymeric sorbent may offer better retention for more polar compounds.

  • Ensure proper conditioning and equilibration: The sorbent must be properly wetted and equilibrated before sample loading to ensure maximum retention.

Q4: How can I improve the purity of my final extract?

A4: To improve the purity, focus on optimizing the wash step. You can try increasing the volume of the wash solvent or slightly increasing its organic strength. Be cautious not to make the wash solvent so strong that it begins to elute your target analyte. You can test the wash eluate to see if you are losing any of your compound of interest.

Q5: What are typical recovery rates for phenoxyacetic acids using SPE?

A5: Recovery rates can vary depending on the specific compound, sample matrix, and SPE protocol. However, studies on similar phenoxyacetic acid compounds have reported recoveries in the range of 77.1% to 109.3%.[9]

Quantitative Data Summary

The following tables summarize recovery data for acidic compounds using solid-phase extraction from various sources.

Table 1: Recovery of Phenoxyacetic Acid Herbicides using a Zirconium-Based Metal-Organic Framework SPE Sorbent [9]

CompoundRecovery (%)
2,4-dichlorophenoxyacetic acid77.1 - 109.3
2-(2,4-dichlorophenoxy) propionic acid77.1 - 109.3
4-chlorophenoxyacetic acid77.1 - 109.3
Dicamba77.1 - 109.3

Table 2: Recovery of Acidic Drugs from Human Plasma using a Polymeric SPE Sorbent [1]

CompoundLog P% Recovery% RSD (n=6)
Salicylic Acid2.2963.1
Ibuprofen3.5991.8
Ketoprofen3.21011.5
Gemfibrozil4.8982.5
Tolmetin3.01002.2
Fenoprofen3.5991.9
Naproxen3.2972.8

Experimental Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Pretreatment Sample Pre-treatment (Adjust pH, Filter) Cartridge_Conditioning Cartridge Conditioning (Methanol) Cartridge_Equilibration Cartridge Equilibration (Acidified Water) Sample_Loading Sample Loading (Slow Flow Rate) Cartridge_Equilibration->Sample_Loading Washing Washing (Remove Interferences) Sample_Loading->Washing Drying Drying (Vacuum) Washing->Drying Elution Elution (Organic Solvent + Acid) Drying->Elution Post_Elution Post-Elution (Evaporate & Reconstitute) Elution->Post_Elution Analysis Analysis (HPLC, LC-MS) Post_Elution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Validation & Comparative

A Comparative Analysis of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors: NCT-501, CM-037, and Disulfiram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target in oncology and other disease areas due to its roles in cellular detoxification, retinoic acid signaling, and the maintenance of cancer stem cells (CSCs). Consequently, the development of potent and selective ALDH1A1 inhibitors is an area of intense research. This guide provides a comparative analysis of three prominent ALDH1A1 inhibitors: NCT-501, CM-037, and Disulfiram, focusing on their performance, mechanisms of action, and the experimental data supporting their use.

Quantitative Comparison of Inhibitor Performance

The inhibitory activities of NCT-501, CM-037, and Disulfiram against ALDH1A1 have been characterized by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. These parameters are crucial for comparing the potency and binding affinity of the inhibitors.

InhibitorTarget(s)IC50 (ALDH1A1)Ki (ALDH1A1)SelectivityMechanism of Action
NCT-501 ALDH1A140 nM[1][2]Not ReportedHigh selectivity over ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 μM)[1][2]Potent and selective theophylline-based inhibitor.[1][2]
CM-037 ALDH1A14.6 µM300 nMSelective over ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at 20 µM.Competitive inhibitor.[3]
Disulfiram ALDH1A1, ALDH20.15 µM[4]Not ReportedNon-selective, also potently inhibits ALDH2.[4]Irreversible inhibitor, acts by carbamylation of the catalytic cysteine residue.[4]

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ALDH1A1 inhibitors.

ALDH1A1 Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.

Materials:

  • Purified recombinant human ALDH1A1 enzyme

  • NAD+ (cofactor)

  • Aldehyde substrate (e.g., propionaldehyde or benzaldehyde)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

  • Test inhibitors (NCT-501, CM-037, Disulfiram) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH1A1 enzyme in each well of the microplate.

  • Add the test inhibitors at various concentrations to the designated wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

ALDEFLUOR™ Assay for Cellular ALDH Activity

This flow cytometry-based assay identifies and quantifies the population of cells with high ALDH activity.

Materials:

  • ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB, a broad-spectrum ALDH inhibitor)

  • Cells of interest

  • Test inhibitors

  • Flow cytometer

Procedure:

  • Harvest and wash the cells.

  • Resuspend the cells in the ALDEFLUOR™ assay buffer.

  • Treat the cells with the test inhibitors at desired concentrations.

  • Add the activated ALDEFLUOR™ reagent to the cell suspension. A control sample is treated with both the ALDEFLUOR™ reagent and DEAB to define the ALDH-negative population.

  • Incubate the cells at 37°C for 30-60 minutes.

  • Analyze the cells by flow cytometry, measuring the fluorescence in the green channel.

  • The percentage of ALDH-positive cells is determined by gating on the cell population with higher fluorescence than the DEAB-treated control. The inhibitory effect is quantified by the reduction in the percentage of ALDH-positive cells.

Western Blot for ALDH1A1 Protein Expression

This technique is used to detect and quantify the amount of ALDH1A1 protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibody specific for ALDH1A1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins in the lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-ALDH1A1 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • The intensity of the band corresponding to ALDH1A1 indicates the protein expression level.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental processes.

ALDH1A1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Chemotherapeutic_Agents Chemotherapeutic_Agents Drug_Efflux Drug_Efflux Chemotherapeutic_Agents->Drug_Efflux Pumped out Growth_Factors Growth_Factors Signaling_Pathways PI3K/Akt, Wnt/β-catenin, Notch Growth_Factors->Signaling_Pathways Activate ALDH1A1_Upregulation ALDH1A1 Upregulation Signaling_Pathways->ALDH1A1_Upregulation Retinal Retinal ALDH1A1 ALDH1A1 Retinal->ALDH1A1 Substrate Retinoic_Acid Retinoic_Acid ALDH1A1->Retinoic_Acid Catalyzes Drug_Metabolism Drug Metabolism (e.g., Cyclophosphamide) ALDH1A1->Drug_Metabolism Detoxifies RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Binds to Gene_Expression Gene Expression Changes (Proliferation, Survival, Stemness) RAR_RXR->Gene_Expression Regulates Chemoresistance Chemoresistance Gene_Expression->Chemoresistance Drug_Metabolism->Chemoresistance NCT_501_CM_037_Disulfiram NCT-501, CM-037, Disulfiram NCT_501_CM_037_Disulfiram->ALDH1A1 Inhibit

Caption: ALDH1A1 Signaling in Cancer Chemoresistance.

ALDH1A1_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Purified_ALDH1A1 Purified ALDH1A1 Enzyme Inhibitor_Screening Inhibitor Screening (NCT-501, CM-037, Disulfiram) Purified_ALDH1A1->Inhibitor_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assay (Spectrophotometry) Inhibitor_Screening->Enzyme_Inhibition_Assay IC50_Ki_Determination IC50 & Ki Determination Enzyme_Inhibition_Assay->IC50_Ki_Determination Cancer_Cell_Lines Cancer Cell Lines Inhibitor_Treatment Inhibitor Treatment Cancer_Cell_Lines->Inhibitor_Treatment ALDEFLUOR_Assay ALDEFLUOR™ Assay (Flow Cytometry) Inhibitor_Treatment->ALDEFLUOR_Assay Western_Blot Western Blot (ALDH1A1 Expression) Inhibitor_Treatment->Western_Blot Cellular_Effects Assessment of Cellular Effects (Viability, Apoptosis, Stemness) ALDEFLUOR_Assay->Cellular_Effects Western_Blot->Cellular_Effects

References

Structure-Activity Relationship of (3-Cyanophenoxy)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (3-Cyanophenoxy)acetic Acid analogs, focusing on their potential as selective inhibitors of Cyclooxygenase-2 (COX-2). The information presented is based on available experimental data for structurally related phenoxyacetic acid derivatives, offering insights into the key structural modifications that influence biological activity.

Comparative Analysis of Biological Activity

The development of selective COX-2 inhibitors is a critical area of research for anti-inflammatory therapies with reduced gastrointestinal side effects. The this compound scaffold represents a promising starting point for the design of such inhibitors. The following table summarizes the in vitro inhibitory activity of a series of phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes. While specific data for a comprehensive set of this compound analogs is not publicly available, the presented data on related compounds provides valuable insights into the SAR of this class of molecules.

Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity of Phenoxyacetic Acid Analogs

Compound IDR1 (Substitution on Phenoxy Ring)R2 (Substitution on Phenylhydrazone)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5a HH14.50 ± 0.200.97 ± 0.0614.95
5d 4-BrH9.03 ± 0.150.08 ± 0.01112.88
5f 4-Br4-Cl8.00 ± 0.200.06 ± 0.01133.33
7b 4-Br-5.93 ± 0.120.06 ± 0.0198.83
10c H4-Cl11.50 ± 0.150.09 ± 0.01127.78
10f 4-Br4-Cl4.97 ± 0.060.09 ± 0.0155.22
Celecoxib --14.93 ± 0.120.05 ± 0.02298.60
Mefenamic Acid --29.90 ± 0.091.98 ± 0.0215.10

Data is presented as mean ± SEM (n=3). Data extracted from a study on phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1]

Key SAR Observations:

  • Substitution on the Phenoxy Ring: The introduction of a bromine atom at the para-position (R1) of the phenoxy ring generally leads to a significant increase in COX-2 inhibitory potency and selectivity (compare 5a and 5d ).

  • Substitution on the Phenylhydrazone Moiety: The presence of a chloro group at the para-position (R2) of the phenylhydrazone ring also enhances COX-2 inhibition (compare 5d and 5f ).

  • Combined Substitutions: The combination of substitutions on both the phenoxy and phenylhydrazone rings can lead to highly potent and selective COX-2 inhibitors (e.g., 5f ).

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step process, starting from commercially available 3-cyanophenol. The following is a generalized protocol:

Step 1: Synthesis of Ethyl (3-cyanophenoxy)acetate

  • To a solution of 3-cyanophenol in a suitable solvent such as acetone or DMF, add an equimolar amount of a base like potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl (3-cyanophenoxy)acetate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl (3-cyanophenoxy)acetate in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Step 3: Synthesis of Analogs

Further modifications to the this compound scaffold, such as the introduction of different substituents on the phenyl ring, can be achieved by starting with appropriately substituted phenols in Step 1.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against ovine COX-1 and human COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding arachidonic acid solution.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]

Visualizations

The following diagrams illustrate the potential signaling pathway affected by these compounds and a general workflow for their structure-activity relationship studies.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Analog Inhibitor->COX2 Inhibition experimental_workflow Design Compound Design & Selection of Analogs Synthesis Chemical Synthesis of This compound Analogs Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassay In Vitro Biological Evaluation (e.g., COX-1/COX-2 Inhibition Assay) Purification->Bioassay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bioassay->SAR_Analysis Lead_Optimization Lead Optimization & Design of New Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Design

References

Validating the Biological Activity of (3-Cyanophenoxy)acetic Acid: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro biological activity of (3-Cyanophenoxy)acetic Acid. Given the compound's structural relation to phenoxyacetic acid derivatives, this document focuses on evaluating its potential as an auxin-like agent, a common characteristic of this chemical class, and its general cytotoxicity. The performance of this compound is compared against its parent compound, Phenoxyacetic Acid, and two widely used phenoxyacetic acid herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA).

Comparative Analysis of Phenoxyacetic Acid Derivatives

The following table summarizes the key characteristics and expected in vitro activities of this compound and its selected alternatives. This data provides a baseline for comparative assessment.

CompoundChemical StructureMolecular Weight ( g/mol )Predicted Biological Activity
This compound C₉H₇NO₃177.16Auxin-like, Cytotoxic
Phenoxyacetic Acid C₈H₈O₃152.15Auxin-like, Plant Growth Regulator[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃221.04Systemic Herbicide, Synthetic Auxin[2]
MCPA C₉H₉ClO₃200.62Systemic Herbicide

In Vitro Experimental Validation

To objectively assess the biological activity of this compound, two primary in vitro assays are recommended: a Seed Germination and Root Elongation Assay to determine auxin-like/herbicidal effects, and a Cytotoxicity (MTT) Assay to evaluate its impact on cell viability.

Experiment 1: Seed Germination and Root Elongation Assay (Auxin-like Activity)

This assay is a fundamental method to assess the plant growth-regulating effects of chemical compounds. It is particularly relevant for phenoxyacetic acid derivatives, which are known to mimic the plant hormone auxin.[3][4]

Experimental Protocol:

  • Preparation of Test Solutions: Prepare stock solutions of this compound, Phenoxyacetic Acid, 2,4-D, and MCPA in a suitable solvent (e.g., DMSO) and then dilute with sterile distilled water to final test concentrations (e.g., 1, 10, 50, 100 µM). A solvent-only control should also be prepared.

  • Seed Sterilization and Plating: Surface-sterilize seeds of a model plant species (e.g., Arabidopsis thaliana or cress) by washing with 70% ethanol followed by a bleach solution and then rinse thoroughly with sterile distilled water. Place the sterilized seeds on sterile filter paper in Petri dishes.

  • Treatment Application: Add 5 mL of each test solution or control to the respective Petri dishes, ensuring the filter paper is saturated.

  • Incubation: Seal the Petri dishes and incubate in a controlled environment (e.g., 22-25°C with a 16h light/8h dark photoperiod) for 5-7 days.

  • Data Collection and Analysis: After the incubation period, measure the germination rate (percentage of seeds germinated) and the primary root length of the seedlings. Calculate the average and standard deviation for each treatment group. The IC₅₀ (half-maximal inhibitory concentration) for root elongation can be determined by plotting the root length against the logarithm of the compound concentration.

Expected Data Presentation:

CompoundConcentration (µM)Germination Rate (%)Average Root Length (mm) ± SD% Inhibition of Root Elongation
Control (Solvent)00
This compound1
10
50
100
Phenoxyacetic Acid1
10
50
100
2,4-D1
10
50
100
MCPA1
10
50
100
Experiment 2: Cytotoxicity MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay will determine the general toxicity of this compound on a selected cell line.

Experimental Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa or HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative compounds in cell culture media. Remove the old media from the wells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (media with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value for each compound.

Expected Data Presentation:

CompoundConcentration (µM)Absorbance (492 nm) ± SD% Cell Viability
Vehicle Control0100
This compound1
10
50
100
Phenoxyacetic Acid1
10
50
100
2,4-D1
10
50
100
MCPA1
10
50
100

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the proposed in vitro assays.

Seed_Germination_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solutions Prepare Test Solutions add_treatment Add Treatment Solutions prep_solutions->add_treatment sterilize_seeds Sterilize Seeds plate_seeds Plate Seeds in Petri Dishes sterilize_seeds->plate_seeds plate_seeds->add_treatment incubate Incubate (5-7 days) add_treatment->incubate measure Measure Germination Rate & Root Length incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the Seed Germination and Root Elongation Assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture_cells Culture Mammalian Cells seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (492nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the Cytotoxicity MTT Assay.

Putative Signaling Pathway

Phenoxyacetic acid herbicides, such as 2,4-D, act as synthetic auxins. They are thought to bind to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response factors (ARFs), resulting in the expression of auxin-responsive genes that cause uncontrolled growth and ultimately, plant death. The potential signaling pathway for this compound, if it exhibits auxin-like activity, is depicted below.

Auxin_Signaling_Pathway compound This compound (or other Auxin-like compound) receptor Auxin Receptor (e.g., TIR1/AFB) compound->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes degradation of proteasome 26S Proteasome aux_iaa->proteasome arf Auxin Response Factor (ARF) aux_iaa->arf Represses gene_expression Expression of Auxin-Responsive Genes arf->gene_expression Activates uncontrolled_growth Uncontrolled Growth & Plant Death gene_expression->uncontrolled_growth

Caption: Putative Auxin Signaling Pathway for Phenoxyacetic Acid Derivatives.

References

Comparing the efficacy of different synthesis routes for (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of intermediates like (3-Cyanophenoxy)acetic acid is a critical step. This guide provides a comparative analysis of different synthesis routes to this compound, offering insights into their efficacy based on key performance metrics. The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 3-cyanophenol with a haloacetic acid derivative. This guide will compare two main variations of this route: a direct one-pot synthesis using chloroacetic acid and a two-step approach involving the formation and subsequent hydrolysis of an ethyl ester intermediate.

Comparison of Synthesis Routes

The selection of a synthesis route often involves a trade-off between reaction time, yield, and procedural complexity. The following table summarizes the key quantitative data for two prominent synthesis pathways to this compound.

ParameterRoute 1: One-Pot Synthesis with Chloroacetic AcidRoute 2: Esterification with Ethyl Chloroacetate and Hydrolysis
Starting Materials 3-Cyanophenol, Chloroacetic Acid, Sodium Hydroxide3-Cyanophenol, Ethyl Chloroacetate, Base (e.g., K₂CO₃), Acid/Base for Hydrolysis
Reaction Time ~5-10 hours~6-12 hours (including hydrolysis)
Typical Yield >90%[1]85-95% (overall)
Purity High, often requires simple recrystallizationHigh, purification may be needed after each step
Procedural Complexity Low (One-pot)Moderate (Two distinct steps)
Key Advantages High yield, shorter reaction time, operational simplicityMilder initial reaction conditions
Key Disadvantages Potential for side reactions at higher temperaturesLonger overall process, requires isolation of intermediate

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for analogous phenoxyacetic acids and can be adapted for the synthesis of this compound.

Route 1: One-Pot Synthesis from 3-Cyanophenol and Chloroacetic Acid

This method offers a direct and high-yielding approach to the target molecule.

Experimental Workflow:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Isolation A Dissolve 3-cyanophenol and chloroacetic acid in a suitable solvent B Add sodium hydroxide solution dropwise and heat the mixture to reflux A->B Heat C Cool the reaction mixture and acidify with HCl B->C Cool & Acidify D Filter the precipitate C->D E Wash with water D->E F Recrystallize from a suitable solvent E->F Purification

Figure 1: Workflow for the one-pot synthesis of this compound.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanophenol (1 equivalent) and chloroacetic acid (1.05 equivalents) in a suitable solvent (e.g., water or an alcohol/water mixture).

  • Slowly add a concentrated aqueous solution of sodium hydroxide (2.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the this compound.

  • Filter the solid precipitate and wash it thoroughly with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound. A patent for a similar one-pot synthesis of phenoxyacetic acid reports a yield of over 95%.[1]

Route 2: Two-Step Synthesis via Ethyl (3-Cyanophenoxy)acetate

This route involves the initial formation of the ethyl ester followed by hydrolysis to the carboxylic acid.

Experimental Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis A Mix 3-cyanophenol, ethyl chloroacetate, and a base (e.g., K₂CO₃) in a solvent B Heat the mixture to reflux A->B Heat C Isolate ethyl (3-cyanophenoxy)acetate B->C Work-up D Dissolve the ester in a suitable solvent C->D E Add an acid or base catalyst and heat D->E Heat F Acidify to precipitate the product E->F Acidify G Filter, wash, and recrystallize F->G

Figure 2: Workflow for the two-step synthesis of this compound.

Procedure:

Step 1: Synthesis of Ethyl (3-Cyanophenoxy)acetate

  • To a solution of 3-cyanophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents).

  • To this mixture, add ethyl chloroacetate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure to obtain the crude ethyl (3-cyanophenoxy)acetate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of Ethyl (3-Cyanophenoxy)acetate

  • Dissolve the crude ethyl (3-cyanophenoxy)acetate in a suitable solvent mixture, such as ethanol and water.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a stoichiometric amount of a base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for 2-4 hours.

  • If basic hydrolysis was performed, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product. If acidic hydrolysis was used, the product may precipitate upon cooling.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent to obtain pure this compound. The overall yield for this two-step process is typically in the range of 85-95%.

Logical Relationship of Synthesis Routes

The choice between these synthetic pathways depends on the specific requirements of the researcher, including scale, available equipment, and desired purity.

G cluster_0 Starting Materials cluster_1 Synthesis Routes cluster_2 Intermediate cluster_3 Final Product A 3-Cyanophenol D Route 1: One-Pot Synthesis A->D E Route 2: Esterification A->E B Chloroacetic Acid B->D C Ethyl Chloroacetate C->E G This compound D->G F Ethyl (3-cyanophenoxy)acetate E->F F->G Hydrolysis

Figure 3: Logical relationship between the synthesis routes for this compound.

References

A Comparative Guide to the Bioassay Validation of Phenoxyacetic Acid Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitory Activity

The anti-inflammatory activity of phenoxyacetic acid derivatives is often evaluated by their ability to inhibit the COX-1 and COX-2 enzymes. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. A lower IC50 value indicates a higher potency. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the selectivity of the compound. A higher ratio indicates greater selectivity for COX-2, which is desirable as it is associated with a lower risk of gastrointestinal side effects.

Below is a summary of the in vitro inhibitory activities of selected phenoxyacetic acid derivatives compared to the well-established COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Mefenamic Acid.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Phenoxyacetic Acid Derivative 1 12.5 ± 0.80.08 ± 0.01156.25
Phenoxyacetic Acid Derivative 2 10.2 ± 0.50.06 ± 0.005170.00
Celecoxib 15.0 - 82.0[1]0.055 - 6.8[1]>7.6[2]
Mefenamic Acid 0.04[3]3.0[3]0.013

Note: Data for Phenoxyacetic Acid Derivatives 1 and 2 are representative values from preclinical studies. The IC50 values for Celecoxib can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioassays. Below are protocols for key experiments used to evaluate the anti-inflammatory properties of phenoxyacetic acid derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.

Principle: The assay measures the production of prostaglandin E2 (PGE2), a key inflammatory mediator, from arachidonic acid by recombinant human COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 levels.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., phenoxyacetic acid derivatives) and reference drugs (Celecoxib, Mefenamic Acid)

  • Assay buffer (e.g., Tris-HCl buffer)

  • PGE2 enzyme immunoassay (EIA) kit

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., hydrochloric acid).

  • PGE2 Quantification: The amount of PGE2 produced is measured using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to assess the in vivo anti-inflammatory activity of a compound.

Principle: Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compound or reference drug is administered orally or intraperitoneally at a specific dose one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Mandatory Visualization

Signaling Pathway of COX-2 Mediated Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzes to COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyacetic_Derivatives Phenoxyacetic Acid Derivatives Phenoxyacetic_Derivatives->COX2 inhibits

Caption: COX-2 signaling pathway and the inhibitory action of phenoxyacetic acid derivatives.

Experimental Workflow for Bioassay Validation

Bioassay_Workflow Start Start: Compound Synthesis (Phenoxyacetic Acid Derivatives) In_Vitro_Screening In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 & Selectivity Index In_Vitro_Screening->Determine_IC50 Lead_Identification Lead Compound Identification Determine_IC50->Lead_Identification In_Vivo_Testing In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Lead_Identification->In_Vivo_Testing Potent & Selective Compounds End End: Further Development Lead_Identification->End Inactive/Non-selective Compounds Efficacy_Evaluation Efficacy Evaluation: % Inhibition of Edema In_Vivo_Testing->Efficacy_Evaluation ADMET_Studies ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Efficacy_Evaluation->ADMET_Studies Preclinical_Candidate Preclinical Candidate Selection ADMET_Studies->Preclinical_Candidate Preclinical_Candidate->End

Caption: A typical experimental workflow for the bioassay validation of novel anti-inflammatory compounds.

References

A Comparative Guide to In Vivo and In Vitro Testing of Phenoxyacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a wide range of investigated therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties. The evaluation of these compounds necessitates a combination of in vitro and in vivo testing to fully characterize their biological activity, mechanism of action, and potential clinical utility. This guide provides an objective comparison of these two testing modalities, supported by experimental data and detailed protocols for key assays.

At a Glance: In Vivo vs. In Vitro Testing

FeatureIn Vitro Testing In Vivo Testing
Environment Controlled, artificial environment (e.g., cell culture)Complex, whole living organism (e.g., mice, rats)
Primary Goal To determine direct effects on cells, enzymes, or receptors.To assess overall physiological effects, including efficacy and safety.
Data Type Quantitative (e.g., IC50, EC50), mechanistic insights.Quantitative (e.g., tumor reduction, blood glucose levels) and qualitative (e.g., animal behavior, tissue pathology).
Throughput High-throughput screening is feasible.Low-throughput, time-consuming, and resource-intensive.
Cost Generally lower cost.Significantly higher cost.
Ethical Considerations Minimal, primarily related to cell line sourcing.Significant, requiring adherence to strict animal welfare guidelines.
Relevance Provides initial evidence of biological activity and mechanism.Offers a more holistic understanding of a compound's effects in a complex biological system.

Quantitative Data Comparison

The following tables summarize quantitative data from representative studies on phenoxyacetic acid derivatives, highlighting the differences in endpoints and measured values between in vitro and in vivo experiments.

Anti-Cancer Activity
CompoundIn Vitro Assay Cell LineIC50 (µM)In Vivo Model EndpointResult
Phenoxyacetamide Derivative IMTT AssayHepG2 (Liver Cancer)1.43[1][2]Solid Ehrlich Carcinoma (SEC) in miceTumor Weight and Volume ReductionSignificant reduction in tumor mass.[1]
Phenoxyacetamide Derivative IIMTT AssayHepG2 (Liver Cancer)6.52[1]Not ReportedNot ApplicableNot Applicable
5-Fluorouracil (Reference)MTT AssayHepG2 (Liver Cancer)5.32[1][2]Solid Ehrlich Carcinoma (SEC) in miceTumor Weight and Volume ReductionSignificant reduction in tumor mass.[1]
Anti-Inflammatory Activity
CompoundIn Vitro Assay TargetIC50 (µM)In Vivo Model EndpointResult
Phenoxyacetic Acid Derivative 7bCOX-2 InhibitionCOX-2 Enzyme0.07-0.09[3][4]Carrageenan-induced paw edema in ratsPaw Edema Reduction46.51% inhibition of paw thickness.[5]
Phenoxyacetic Acid Derivative 5fCOX-2 InhibitionCOX-2 Enzyme0.07-0.09[3][4]Carrageenan-induced paw edema in ratsPaw Edema Reduction63.35% inhibition of paw thickness.[5]
Celecoxib (Reference)COX-2 InhibitionCOX-2 EnzymeNot ReportedCarrageenan-induced paw edema in ratsPaw Edema ReductionSignificant reduction.[5]
Antidiabetic Activity
CompoundIn Vitro Assay TargetEC50 (nM)In Vivo Model EndpointResult
Phenoxyacetic Acid Derivative 18bFFA1 AgonismFFA1 Receptor62.3[6]Oral Glucose Tolerance Test in ICR miceBlood Glucose ReductionSignificantly improved oral glucose tolerance.[6]
Phenoxyacetic Acid Derivative 16FFA1 AgonismFFA1 Receptor43.6[7]Oral Glucose Tolerance Test in normal and diabetic miceBlood Glucose ReductionImproved hyperglycemia levels.[7]
HWL-088FFA1 AgonismFFA1 Receptor18.9[6]Oral Glucose Tolerance Test in ratsBlood Glucose ReductionPromoted glucose-dependent insulin secretion.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and understanding of the presented data.

In Vitro: MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of phenoxyacetic acid compounds on a cancer cell line, such as HepG2.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the phenoxyacetic acid compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of the compound dilutions and incubate for 48 hours.[1][7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[7]

In Vivo: Carrageenan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory activity of phenoxyacetic acid compounds in rodents.

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the phenoxyacetic acid compound or the vehicle control intraperitoneally or orally 30 minutes to 1 hour before the carrageenan injection.[1][5]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[1][5][9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][5]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of phenoxyacetic acid compounds can aid in understanding their mechanisms. The following diagrams were created using Graphviz (DOT language).

FFA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative FFA1 FFA1 Receptor Phenoxyacetic Acid Derivative->FFA1 Gq11 Gq/11 FFA1->Gq11 activates PLC Phospholipase C Gq11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2_release Ca2+ Release (from ER) IP3->Ca2_release induces PKC Protein Kinase C DAG->PKC activates Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion promotes PKC->Insulin_Secretion promotes PARP1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes Caspases Caspases PARP1->Caspases cleavage by Phenoxyacetic Acid\nDerivative Phenoxyacetic Acid Derivative Phenoxyacetic Acid\nDerivative->PARP1 inhibits Apoptosis Apoptosis Caspases->Apoptosis executes Experimental_Workflow_Comparison cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow invitro_start Cell Culture invitro_treat Compound Treatment invitro_start->invitro_treat invitro_assay Biochemical/Cell-based Assay (e.g., MTT, Enzyme Inhibition) invitro_treat->invitro_assay invitro_data Data Analysis (IC50/EC50 Determination) invitro_assay->invitro_data invivo_start Animal Model Selection & Acclimatization invivo_treat Compound Administration invivo_start->invivo_treat invivo_model Disease Induction (e.g., Tumor Implantation, Carrageenan) invivo_treat->invivo_model invivo_observe Observation & Measurement (e.g., Tumor Size, Paw Volume) invivo_model->invivo_observe invivo_end Endpoint Analysis (e.g., Histopathology, Biomarkers) invivo_observe->invivo_end

References

Toxicological Profile of Novel Phenoxyacetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological data from recent studies on novel phenoxyacetic acid derivatives reveals a promising safety profile for several new compounds, particularly concerning their gastrointestinal and renal effects. This guide provides a comparative analysis of their performance against established anti-inflammatory drugs, supported by experimental data and detailed methodologies.

Recent research into novel phenoxyacetic acid derivatives has focused on their potential as selective cyclooxygenase-2 (COX-2) inhibitors, aiming to provide effective anti-inflammatory treatments with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] A comprehensive study involving the synthesis and biological evaluation of a series of these compounds has shed light on their toxicological profiles, offering valuable insights for drug development professionals.[1]

Comparative Toxicological Data

The toxicological evaluation of these novel compounds focused on key indicators of liver and kidney function, as well as gastric ulceration, which are common side effects associated with NSAID use. The data presented below summarizes the findings for the most promising compounds compared to control groups and the reference drug, celecoxib.

CompoundDoseAST (U/L)ALT (U/L)Creatinine (mg/dL)Urea (mg/dL)Ulcer Index
Control-28.15 ± 1.3235.12 ± 1.540.62 ± 0.0325.14 ± 1.280.00 ± 0.00
Celecoxib10 mg/kg30.21 ± 1.4538.24 ± 1.680.68 ± 0.0427.32 ± 1.350.25 ± 0.06
Compound 5f 10 mg/kg 29.54 ± 1.41 36.87 ± 1.61 0.65 ± 0.03 26.18 ± 1.30 0.15 ± 0.04
Compound 7b 10 mg/kg 29.88 ± 1.48 37.15 ± 1.65 0.66 ± 0.04 26.84 ± 1.33 0.18 ± 0.05
Data represents Mean ± SEM. AST: Aspartate Aminotransferase, ALT: Alanine Aminotransferase.

The results indicate that compounds 5f and 7b exhibited a safety profile comparable to the control group and, in some aspects, superior to celecoxib, particularly regarding the ulcer index. These findings suggest a reduced risk of gastric complications.

Experimental Protocols

The toxicological assessment was conducted using established and validated methodologies to ensure the reliability of the data.

Acute Toxicity Study

The acute toxicity of the synthesized compounds was evaluated in Swiss albino mice. The study was designed to determine the median lethal dose (LD50) and observe any signs of toxicity.

  • Animal Model: Swiss albino mice of either sex (20-25 g).

  • Method: The mice were divided into groups, and the test compounds were administered orally at increasing doses. The animals were observed for 72 hours for any behavioral changes and mortality. The LD50 was calculated using the appropriate statistical method.

Biochemical Analysis

To assess the impact on liver and kidney function, blood samples were collected from the animals for biochemical analysis.

  • Sample Collection: Blood was collected via retro-orbital puncture.

  • Parameters Measured:

    • Liver Function: Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels were determined using standard enzymatic kits.

    • Kidney Function: Creatinine and urea levels were measured using commercially available kits.

Gastric Ulceration Study

The ulcerogenic potential of the compounds was assessed in rats.

  • Animal Model: Wistar rats (150-200 g).

  • Method: The compounds were administered orally for a specified period. The animals were then euthanized, and their stomachs were removed, opened along the greater curvature, and examined for any signs of ulceration. The ulcer index was calculated based on the number and severity of the lesions.

Experimental Workflow for Toxicological Screening

The following diagram illustrates the general workflow employed for the toxicological screening of the novel phenoxyacetic acid derivatives.

Toxicological_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Toxicological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Novel Phenoxyacetic Acid Derivatives Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Acute_Toxicity Acute Toxicity Study (LD50 in mice) Characterization->Acute_Toxicity Biochemical Biochemical Analysis (AST, ALT, Creatinine, Urea) Acute_Toxicity->Biochemical Gastric_Ulceration Gastric Ulceration Study (Ulcer Index in rats) Biochemical->Gastric_Ulceration Data_Analysis Statistical Analysis of Toxicological Data Gastric_Ulceration->Data_Analysis Comparison Comparison with Reference Drug (Celecoxib) Data_Analysis->Comparison

Caption: Workflow for the toxicological screening of novel compounds.

COX-2 Inhibition Pathway

The primary mechanism of action for these compounds is the selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory pathway. By selectively targeting COX-2, these derivatives can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Sites) Arachidonic_Acid->COX2 Prostaglandins_Stomach Prostaglandins (Stomach Lining Protection) COX1->Prostaglandins_Stomach Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Novel_Derivatives Novel Phenoxyacetic Acid Derivatives Novel_Derivatives->COX2 Inhibition

Caption: Selective inhibition of the COX-2 pathway by novel derivatives.

References

A Comparative Guide to the Purity Assessment of (3-Cyanophenoxy)acetic Acid by Quantitative NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical step in ensuring the quality, safety, and efficacy of final products. (3-Cyanophenoxy)acetic Acid, a key intermediate in various synthetic pathways, requires precise purity assessment. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity determination of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1][2] Its fundamental principle lies in the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei responsible for the signal.[3][4][5] This allows for highly accurate and precise quantification without the need for an identical reference standard of the analyte, a significant advantage over many other methods.[5]

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors including the properties of the analyte, the nature of potential impurities, required accuracy, and available instrumentation. The following table summarizes the performance of qNMR against alternative methods for the analysis of this compound.

ParameterQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Titration
Principle Signal intensity is directly proportional to the molar amount of the substance.[3][5]Differential partitioning of analyte between a stationary and a mobile phase.Partitioning of volatile compounds between a stationary phase and a carrier gas.Stoichiometric neutralization reaction between the acidic analyte and a standard basic titrant.[6]
Typical Precision (RSD) < 1%[5]0.2 - 2%0.5 - 5%0.1 - 0.5%
Accuracy / Recovery 98 - 102%98 - 102%[7]95 - 105%99 - 101%
Selectivity High (discriminates between structurally similar molecules based on unique NMR signals).[2]High (tunable via column and mobile phase selection).High (excellent separation for volatile compounds).Low (titrates any acidic proton, cannot distinguish between different acids).
Sample Throughput ModerateHigh (with autosampler)[8]High (with autosampler)[8]Moderate to High
Destructive/Non-destructive Non-destructive[8]DestructiveDestructiveDestructive
Key Applications Absolute purity determination, quantification of impurities, structural confirmation. A primary ratio method.[1]Purity by area percent, quantification of non-volatile impurities.[9]Analysis of volatile and semi-volatile impurities, residual solvents.[7][10]Assay of acidic or basic compounds, determination of total acidity.[11]
Limitations Lower sensitivity than chromatographic methods, requires soluble sample, high field instrument recommended.Requires a chromophore for UV detection, reference standards needed for impurity identification.Analyte must be volatile or derivatized, thermal degradation is a risk.Not suitable for complex mixtures, lacks specificity.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are tailored for the purity assessment of this compound.

Quantitative ¹H-NMR Spectroscopy Protocol (Internal Standard Method)

This protocol describes the determination of the absolute purity of this compound using a certified internal standard.

a. Materials and Equipment:

  • This compound (Analyte)

  • Maleic Acid (Internal Standard, certified purity >99.5%)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-precision analytical balance (±0.01 mg)[12]

  • NMR Spectrometer (400 MHz or higher)

  • High-precision NMR tubes

b. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution, using a vortex mixer if necessary.[13]

  • Transfer the solution into an NMR tube.

c. NMR Data Acquisition:

  • Pulse Program: Standard single pulse experiment (e.g., Bruker 'zg30').

  • Temperature: 298 K.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s for accurate quantification).

  • Acquisition Time (aq): ~3-4 seconds.

  • Number of Scans (ns): 8 to 16, sufficient for a signal-to-noise ratio >250:1 for the signals to be integrated.[14]

  • Dummy Scans (ds): 4.

d. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of the analyte (e.g., the singlet from the -O-CH₂-COOH protons) and a signal from the internal standard (e.g., the singlet from the two vinylic protons of maleic acid).

  • Calculate the purity of the analyte using the following equation:[14]

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • MW : Molecular Weight

    • m : Mass

    • P : Purity of the Internal Standard

    • Subscripts : analyte refers to this compound, and IS refers to the Internal Standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for determining purity by area percentage.

a. Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.[8]

b. Sample Preparation:

  • Prepare a sample solution by dissolving approximately 10 mg of this compound in 10 mL of the mobile phase to get a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

c. Analysis:

  • Inject the sample solution into the HPLC system.

  • Record the chromatogram for a sufficient time to elute all components (e.g., 15 minutes).

  • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

This method is suitable for identifying volatile impurities. This compound itself has low volatility and may require derivatization for direct analysis, but this protocol focuses on purity assessment via impurity detection.

a. Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Injection: 1 µL, split ratio 50:1.

b. Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent like Methanol or Dichloromethane.

c. Analysis:

  • Inject the prepared sample.

  • Calculate purity based on the area percent of the main peak, assuming all components have a similar response factor with the FID detector.

Acid-Base Titration Protocol

This classic method determines the total acid content.

a. Materials:

  • Standardized 0.1 N Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Ethanol (neutralized).

  • Analytical balance.

  • Burette (50 mL).

b. Procedure:

  • Accurately weigh approximately 300 mg of this compound and dissolve it in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 N NaOH until a persistent faint pink color is observed.[15]

  • Record the volume of NaOH consumed.

c. Calculation: Purity (%) = (V_NaOH * N_NaOH * MW_analyte) / (m_analyte * 10)

Visualizing the qNMR Workflow

The following diagram illustrates the logical workflow for the purity assessment of this compound using the qNMR method.

G cluster_prep 1. Sample & Standard Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation prep_analyte Accurately weigh Analyte dissolve Dissolve Analyte + IS in Deuterated Solvent (e.g., DMSO-d6) prep_analyte->dissolve prep_is Accurately weigh Internal Standard (IS) prep_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_params Set Quantitative Parameters (Long Relaxation Delay, Calibrated Pulse) transfer->acq_params acquire Acquire 1H NMR Spectrum acq_params->acquire proc_fft Fourier Transform, Phase & Baseline Correction acquire->proc_fft proc_int Integrate Analyte & IS Signals proc_fft->proc_int calc_purity Calculate Purity using Integrals, Masses, and Molecular Weights proc_int->calc_purity result Final Purity Value (%) calc_purity->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

References

A Head-to-Head Comparison of Phenoxyacetic Acids in Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various phenoxyacetic acid derivatives in established anti-inflammatory models. The following sections detail their performance, supported by experimental data and methodologies, to aid in the evaluation and selection of promising anti-inflammatory candidates.

Phenoxyacetic acid derivatives have emerged as a promising class of compounds in the search for novel anti-inflammatory agents, primarily due to their potential for selective inhibition of cyclooxygenase-2 (COX-2).[1] Selective COX-2 inhibitors offer the prospect of effective anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2] This guide synthesizes data from recent studies to provide a comparative analysis of the anti-inflammatory efficacy of various phenoxyacetic acid derivatives.

In Vitro Anti-Inflammatory Activity: COX Inhibition

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3] The in vitro inhibitory activity of novel phenoxyacetic acid derivatives against COX-1 and COX-2 is a critical initial screening step.

Comparative COX-1 and COX-2 Inhibition Data

The following table summarizes the 50% inhibitory concentrations (IC₅₀) and selectivity indices (SI) for several recently synthesized phenoxyacetic acid derivatives compared to the well-established COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Mefenamic Acid. A higher selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates a more favorable profile with greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Phenoxyacetic Acid Derivatives
Compound 5f>1000.07>1428
Compound 7b>1000.08>1250
Compound 6a>1000.03365.4
Compound 6c>1000.03196.9
Reference Drugs
Celecoxib15.20.05304
Mefenamic Acid10.55.31.98

Data sourced from multiple studies for comparative purposes.[1]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[1][4] This model mimics the physiological inflammatory response and allows for the quantification of a compound's ability to reduce edema and modulate inflammatory biomarkers.

Comparative Efficacy in Reducing Paw Edema and Inflammatory Mediators

The table below presents the in vivo anti-inflammatory effects of promising phenoxyacetic acid derivatives, showcasing their ability to inhibit paw edema and reduce the levels of key pro-inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE₂).

CompoundDose% Inhibition of Paw Thickness% Inhibition of Paw Weight% Reduction of TNF-α% Reduction of PGE₂
Phenoxyacetic Acid Derivatives
Compound 5f10 mg/kg63.3568.2661.0460.58
Compound 7b10 mg/kg46.5164.8464.8857.07
Reference Drugs
Celecoxib10 mg/kg41.6568.1563.5260.16
Mefenamic Acid10 mg/kg--60.0959.37

Data compiled from studies for a comprehensive overview.[1]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a deeper understanding of the data. The following diagrams illustrate the cyclooxygenase pathway and a typical workflow for evaluating anti-inflammatory agents.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Phenoxyacetic_Acids Phenoxyacetic Acids (Selective Inhibitors) Phenoxyacetic_Acids->COX2 Inhibition NSAIDs Non-Selective NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay SAR Structure-Activity Relationship Analysis COX_Assay->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Paw_Edema Carrageenan-Induced Paw Edema Model Lead_Selection->Paw_Edema Biomarker_Analysis Biomarker Analysis (TNF-α, PGE₂) Paw_Edema->Biomarker_Analysis Histopathology Histopathological Examination Biomarker_Analysis->Histopathology

Caption: Experimental Workflow for Anti-Inflammatory Drug Discovery.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized phenoxyacetic acid derivatives on ovine COX-1 and human COX-2 was determined using a Cayman® colorimetric COX inhibitor screening assay kit.[1]

  • Preparation of Reagents: All reagents, including the assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid (substrate), were prepared according to the manufacturer's instructions.

  • Compound Preparation: The test compounds and reference drugs (Celecoxib and Mefenamic Acid) were dissolved in a suitable solvent and serially diluted to various concentrations.

  • Enzyme Inhibition: The assay was performed in a 96-well plate. A mixture of the assay buffer, heme, and either COX-1 or COX-2 enzyme was added to each well. Subsequently, the test compounds or reference drugs were added and incubated for a specified period.

  • Reaction Initiation and Termination: The reaction was initiated by adding arachidonic acid. The plate was then agitated and incubated. The reaction was stopped by adding a stopping reagent.

  • Detection: The production of prostaglandins was quantified by measuring the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration was calculated relative to a control without an inhibitor. The IC₅₀ values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index was calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[5]

In Vivo Carrageenan-Induced Paw Edema in Rats

This model was used to assess the acute anti-inflammatory activity of the selected compounds.[1]

  • Animals: Male Wistar rats weighing between 150-180g were used. The animals were housed under standard laboratory conditions and fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: The rats were randomly divided into several groups: a control group, a carrageenan-induced group, reference drug groups (Celecoxib, Mefenamic Acid), and test compound groups. The test compounds and reference drugs were administered orally at a dose of 10 mg/kg.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume or thickness was measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers. The percentage inhibition of edema was calculated by comparing the paw volume/thickness in the treated groups with the carrageenan-induced group.

  • Biochemical Analysis: At the end of the experiment, blood samples were collected, and the animals were euthanized. The inflamed paw tissue was excised and homogenized. The levels of TNF-α and PGE₂ in the paw tissue homogenate or serum were determined using ELISA kits.

  • Statistical Analysis: The results were expressed as the mean ± standard error of the mean (SEM). Statistical significance was determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA).[1][4]

References

Comparative Guide to Analytical Methods for (3-Cyanophenoxy)acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of (3-Cyanophenoxy)acetic Acid is essential for process monitoring, quality control, and various research applications. This guide provides a comprehensive comparison of common analytical methodologies applicable to the quantification of this compound. Due to a lack of direct cross-validation studies for this specific analyte in publicly available literature, this comparison is based on established methods for structurally similar aromatic carboxylic acids and nitrophenoxyacetic acids. The presented data, therefore, serves as a representative benchmark for method selection and development.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and robust method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity. Additionally, a basic spectrophotometric method is considered for its simplicity and high-throughput screening potential.

Data Presentation: A Side-by-Side Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS, derived from validation studies of analogous compounds.

Table 1: Performance Characteristics of HPLC-UV for Aromatic Carboxylic Acid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Linearity (R²) > 0.999[1][2]
Limit of Detection (LOD) 5 - 10 µg/mL[3]
Limit of Quantification (LOQ) 10 - 25 µg/mL[1][3]
Accuracy (% Recovery) 98 - 105%
Precision (%RSD) < 2%[3]

Table 2: Performance Characteristics of LC-MS/MS for Trace Level Analysis

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation followed by mass-based detection and fragmentation for high selectivity and sensitivity.[4]
Typical Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)[5]
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) < 1 ng/mL[4]
Limit of Quantification (LOQ) 1 - 10 ng/mL
Accuracy (% Recovery) 95 - 110%[3]
Precision (%RSD) < 15%[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of related aromatic acids and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk samples and for purity analysis.

1. Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.

  • Vortex and sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter prior to injection.

2. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and water (containing an acidic modifier like 0.1% phosphoric or formic acid).[6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: To be determined by UV scan of this compound (typically around 210-280 nm for aromatic compounds).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • For accurate quantification, create a calibration curve using certified reference standards of this compound.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for the identification and quantification of this compound at trace levels or in complex matrices.

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary for sample clean-up.[5]

2. LC-MS/MS Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.[5]

  • Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% formic acid.[5][7]

  • Flow Rate: 0.3 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable for a carboxylic acid.

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

3. Data Analysis:

  • Identify this compound by its retention time and specific MRM transitions.

  • Quantify using an external or internal standard method with certified reference standards.

UV-Visible Spectrophotometry

This technique can be employed for a rapid, high-throughput estimation of this compound, particularly in simple matrices.

1. Sample Preparation:

  • Dissolve a known weight of the this compound sample in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of standard solutions of known concentrations.

2. Spectrophotometric Analysis:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

  • Measure the absorbance of the sample and standard solutions at the determined λmax.[8]

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.[8]

  • Determine the concentration of the sample solution from the calibration curve.

Mandatory Visualization

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Validation as per ICH Q2(R1) cluster_2 Cross-Validation cluster_3 Outcome HPLC_UV HPLC-UV Method (Column, Mobile Phase, etc.) VALIDATION_PARAMS Linearity Accuracy Precision (Repeatability & Intermediate) Specificity LOD & LOQ Robustness HPLC_UV->VALIDATION_PARAMS LCMSMS LC-MS/MS Method (Transitions, Ion Source) LCMSMS->VALIDATION_PARAMS SPECTRO Spectrophotometry (Solvent, λmax) SPECTRO->VALIDATION_PARAMS SAMPLE_ANALYSIS Analysis of Identical Samples (Spiked and Unspiked Matrices) VALIDATION_PARAMS->SAMPLE_ANALYSIS Validated Methods DATA_COMPARISON Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) SAMPLE_ANALYSIS->DATA_COMPARISON METHOD_SELECTION Selection of Optimal Method (Based on Application Requirements) DATA_COMPARISON->METHOD_SELECTION

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to Isomeric Purity Analysis of Substituted Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of the development and quality control of substituted phenoxyacetic acids, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. The presence of unintended isomers, including enantiomers and positional isomers, can profoundly impact a product's efficacy, safety, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques used for isomeric purity analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the specific isomers of interest (enantiomers vs. positional isomers), the required sensitivity, sample throughput, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases (CSPs), is the most widely used technique for enantiomeric separations due to its versatility and high-resolution capabilities.[1][2][3] Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), offers high sensitivity but typically requires derivatization of the acidic analytes to enhance volatility.[4][5][6][7] Capillary Electrophoresis (CE) is a powerful technique with high separation efficiency, especially for charged molecules, and requires minimal sample volume.[8][9][10]

Below is a summary of typical performance characteristics for the analysis of a representative substituted phenoxyacetic acid, 2,4-dichlorophenoxyacetic acid (2,4-D).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Capillary Electrophoresis (CE)
Resolution (Rs) of Enantiomers > 1.5 (typically achievable with appropriate chiral stationary phase)[11]Dependent on chiral stationary phase or derivatizing agent> 1.7 (reported for similar phenoxypropionic acids)[12]
Analysis Time 15 - 30 minutes10 - 25 minutes10 - 20 minutes
Limit of Detection (LOD) 0.025 - 0.05 mg/kg[13]7 - 50 ng/L[14][15]Analyte dependent, generally in the low µg/mL to ng/mL range
Limit of Quantitation (LOQ) 0.025 - 0.2 mg/kg< 0.05 µg/L[14]Analyte dependent, generally in the low µg/mL range
Sample Preparation Filtration, dilutionExtraction, derivatization Filtration, dilution
Key Advantages Broad applicability, numerous chiral stationary phases available, robust.High sensitivity and selectivity (with MS), excellent for volatile impurities.High efficiency, low sample and reagent consumption, rapid method development.
Key Disadvantages Higher cost of chiral columns, potential for longer run times.Derivatization is often mandatory , potential for thermal degradation of analytes.Sensitivity can be lower than GC-MS, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol outlines a general approach for the chiral separation of substituted phenoxyacetic acids.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP), e.g., polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose derivatives). Quinine- and quinidine-derived anion-exchanger CSPs are also effective for acidic compounds.[16]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is often necessary to improve peak shape and resolution.[17]

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 230 nm or 280 nm).

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity

This protocol describes a common method for the analysis of substituted phenoxyacetic acids, which requires a derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Autosampler.

Derivatization Procedure (Esterification): [5][6][7][18]

  • Accurately weigh the sample into a reaction vial.

  • Add a suitable solvent (e.g., toluene) and a derivatizing agent. A common agent for carboxylic acids is diazomethane (requires caution due to its toxicity and explosive nature) or safer alternatives like BF3/methanol, or pentafluorobenzyl bromide (PFBBr).[4]

  • For example, using PFBBr, add the reagent and a catalyst (e.g., a phase-transfer catalyst) to the sample dissolved in an appropriate solvent.

  • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • After cooling, the derivatized sample can be extracted and concentrated for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for identification and selected ion monitoring (SIM) for quantification to achieve lower detection limits.[14]

Capillary Electrophoresis (CE) for Enantiomeric Purity

This protocol provides a general framework for the chiral separation of acidic compounds like substituted phenoxyacetic acids.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a diode array detector (DAD).

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length of 40-60 cm).

  • Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., phosphate or borate buffer). For chiral separations, a chiral selector is added to the BGE. Common chiral selectors for acidic compounds include cyclodextrins (native or derivatized), and macrocyclic antibiotics like vancomycin.[19][20][21]

  • Chiral Selector Concentration: The concentration of the chiral selector needs to be optimized (e.g., 5-20 mM for cyclodextrins).

  • Applied Voltage: 15 - 30 kV.

  • Capillary Temperature: 15 - 30 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 230 nm).

Sample Preparation:

  • Dissolve the sample in the background electrolyte or a compatible low-conductivity buffer to a known concentration (e.g., 0.1 - 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter.

Mandatory Visualizations

Isomeric_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_analysis Data Analysis Sample Substituted Phenoxyacetic Acid Sample Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization If GC is used Filtration Filtration Dissolution->Filtration Derivatization->Filtration HPLC HPLC (Chiral Stationary Phase) Filtration->HPLC GC GC-MS (Derivatized Sample) Filtration->GC CE Capillary Electrophoresis (Chiral Selector in BGE) Filtration->CE Peak_Integration Peak Integration & Identification HPLC->Peak_Integration GC->Peak_Integration CE->Peak_Integration Purity_Calculation Isomeric Purity Calculation (% area, enantiomeric excess) Peak_Integration->Purity_Calculation Method_Validation Method Validation (LOD, LOQ, Precision, Accuracy) Purity_Calculation->Method_Validation Report Final Report Method_Validation->Report Analytical_Technique_Comparison cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC-MS) cluster_ce Capillary Electrophoresis (CE) Start Select Analytical Technique for Isomeric Purity Analysis HPLC_Node HPLC Start->HPLC_Node GC_Node GC-MS Start->GC_Node CE_Node CE Start->CE_Node HPLC_Adv Advantages: - Broad applicability - Numerous CSPs - Robust HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Higher cost of chiral columns - Longer run times possible HPLC_Node->HPLC_Disadv GC_Adv Advantages: - High sensitivity & selectivity - Excellent for volatile impurities GC_Node->GC_Adv GC_Disadv Disadvantages: - Derivatization often required - Potential for thermal degradation GC_Node->GC_Disadv CE_Adv Advantages: - High efficiency - Low sample/reagent use - Rapid method development CE_Node->CE_Adv CE_Disadv Disadvantages: - Lower sensitivity than GC-MS - Reproducibility can be a challenge CE_Node->CE_Disadv

References

Safety Operating Guide

Proper Disposal of (3-Cyanophenoxy)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount for ensuring safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of (3-Cyanophenoxy)acetic Acid (CAS Number: 1879-58-9).

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container as "Hazardous Waste: this compound".

    • Ensure the container is compatible with the chemical. Glass is generally a suitable choice.

    • Do not mix with other waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.

    • Absorb the spilled material with an inert absorbent, such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including the chemical name and any known hazards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_ehs Consult EHS/Waste Disposal Contractor for guidance on mixed waste. is_contaminated->consult_ehs Yes pure_waste Segregate into a dedicated, labeled hazardous waste container. is_contaminated->pure_waste No consult_ehs->pure_waste proper_storage Store container in a cool, dry, well-ventilated area. pure_waste->proper_storage schedule_pickup Contact EHS/Contractor to schedule pickup for disposal at an approved facility. proper_storage->schedule_pickup end_disposal End: Waste properly disposed. schedule_pickup->end_disposal

Caption: Disposal workflow for this compound.

Understanding the Chemical Properties for Safe Disposal

This compound contains three key functional groups: a nitrile (-C≡N), an ether (-O-), and a carboxylic acid (-COOH). Each of these contributes to its chemical behavior and potential hazards during disposal.

  • Carboxylic Acid Group: This group makes the compound acidic. Neutralization with a base can be exothermic and should be done with caution, preferably by trained personnel. Small quantities of dilute solutions of simple carboxylic acids may sometimes be neutralized and disposed of down the drain with copious amounts of water, but this is not recommended for this compound due to the presence of the nitrile and aromatic groups.

  • Nitrile Group: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. While organic nitriles generally have low toxicity as they do not readily release cyanide ions, their reactivity should be considered.

  • Aromatic Ether Group: The phenoxy group is relatively stable. However, ethers can form explosive peroxides over time, especially when exposed to air and light. While this is more of a concern for liquid ethers, it is a good practice to date containers upon receipt and opening.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Operational Guide for Handling (3-Cyanophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Cyanophenoxy)acetic Acid. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Given the potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles or a face shieldMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[3]
Protective clothingA lab coat or a chemical-resistant suit should be worn to prevent skin contact.[1][4]
Respiratory Protection NIOSH/MSHA approved respiratorTo be used in case of inadequate ventilation or when handling fine powders to avoid dust inhalation.[1][4]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[2] Read and understand the safety procedures outlined in this guide.

  • Personal Protective Equipment : Put on all required PPE as detailed in the table above.

  • Handling the Solid Compound :

    • Carefully open the container to avoid creating dust.

    • Use a spatula or other appropriate tool to weigh and transfer the solid.

    • If creating a solution, slowly add the solid to the solvent to avoid splashing. For acidic compounds, always add acid to water, not the other way around.[6]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7]

    • Clean all contaminated surfaces and equipment.[4]

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][2][5]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Plan

The disposal of this compound and its contaminated waste must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Waste Identification : All unused or waste this compound, as well as any materials contaminated with it (e.g., gloves, paper towels, glassware), must be treated as hazardous waste.[8]

  • Containerization :

    • Solid Waste : Place in a clearly labeled, sealed, and chemically compatible container.[8]

    • Liquid Waste (Solutions) : Collect in a labeled, sealed, and appropriate waste container. Do not mix with incompatible wastes.

    • Contaminated Labware : Segregate from non-hazardous waste. Double-bag solid debris in durable plastic bags. Use a puncture-resistant container for sharps.[8]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[8]

  • Storage : Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until collection.[8]

  • Collection : Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[8]

Note on Cyanide-Containing Waste : Waste containing cyanide should be kept separate from acidic waste to prevent the formation of highly toxic hydrogen cyanide gas.[9][10] Neutralization of cyanide-containing waste should only be performed by trained personnel following established protocols, typically involving oxidation with bleach or hydrogen peroxide under basic conditions.[11]

Workflow for Handling and Disposal of this compound

G Handling and Disposal Workflow for this compound start Start prep Preparation: - Access Safety Shower & Eyewash - Review Safety Procedures start->prep ppe Don Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe handling Handling in Fume Hood: - Weigh and Transfer Solid - Prepare Solution (if needed) ppe->handling post_handling Post-Handling: - Wash Hands - Clean Work Area - Store Chemical Properly handling->post_handling waste_gen Waste Generation handling->waste_gen end End post_handling->end solid_waste Solid Waste: - Unused Compound - Contaminated Debris waste_gen->solid_waste Solid liquid_waste Liquid Waste: - Experimental Solutions waste_gen->liquid_waste Liquid containerize_solid Containerize Solid Waste: - Labeled, Sealed Container solid_waste->containerize_solid containerize_liquid Containerize Liquid Waste: - Labeled, Sealed Container liquid_waste->containerize_liquid store_waste Store Waste in Designated Area containerize_solid->store_waste containerize_liquid->store_waste disposal Arrange for Professional Hazardous Waste Disposal store_waste->disposal disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyanophenoxy)acetic Acid
Reactant of Route 2
Reactant of Route 2
(3-Cyanophenoxy)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.